1-Benzothiophene-3-carbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQIBRTUHBEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380008 | |
| Record name | 1-benzothiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24662-24-6 | |
| Record name | 1-benzothiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzothiophene-3-carbothioamide: A Synopsis of Available Chemical Information
I am unable to provide an in-depth technical guide on the chemical properties of 1-Benzothiophene-3-carbothioamide due to a lack of specific experimental and analytical data in the public domain. However, I can provide a summary of the available information on this compound and its related derivatives.
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document summarizes the currently accessible information regarding this compound, a heterocyclic compound of interest in medicinal and materials chemistry. While a comprehensive technical guide with detailed experimental protocols and validated analytical data is not feasible at this time due to limitations in published literature, this synopsis provides a foundation for further research and investigation.
Core Molecular Attributes
This compound is an organic molecule featuring a benzothiophene core functionalized with a carbothioamide group at the 3-position.[1] The benzothiophene moiety consists of a benzene ring fused to a thiophene ring, rendering it an aromatic heterocyclic system.[1] The presence of the thioamide group (-C(=S)NH2) imparts unique reactivity and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS₂ | [2][3] |
| Molecular Weight | 193.28 g/mol | [2][3] |
| CAS Number | 24662-24-6 | [2][3] |
| Appearance | Likely a solid | N/A |
| Melting Point | Not definitively reported | N/A |
Synthesis Strategies: A Predictive Approach
Proposed Synthetic Pathway:
Sources
1-Benzothiophene-3-carbothioamide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzothiophene-3-carbothioamide
Introduction
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this bicyclic system, where a benzene ring is fused to a thiophene ring, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, this compound, an analogue of the corresponding carboxamide, serves as a valuable building block in the synthesis of more complex sulfur- and nitrogen-containing heterocyclic systems. Its thioamide functional group (a thio-isostere of an amide) offers unique chemical reactivity and potential for biological interactions, making it a compound of significant interest for researchers in drug discovery and materials science.
This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, followed by a detailed analysis of the characterization techniques required to verify its structure and purity. The protocols and explanations are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and understanding.
Synthetic Strategy and Protocols
A robust and common approach to synthesizing this compound involves a two-step sequence starting from a commercially available or readily synthesized precursor. This method hinges on the initial formation of a nitrile intermediate, 1-benzothiophene-3-carbonitrile, which is subsequently converted to the target thioamide. This pathway is often preferred due to the high efficiency and selectivity of the thionation step.
Step 1: Synthesis of 1-Benzothiophene-3-carbonitrile
The nitrile intermediate is a crucial precursor. While various methods exist for the synthesis of the benzothiophene core[3][4], a common starting point is the cyclization of appropriate precursors. For the purpose of this guide, we will assume 1-benzothiophene-3-carbonitrile is either commercially available or has been synthesized via established literature methods. It typically appears as a solid powder with a melting point in the range of 130-134 °C and is stable under normal storage conditions.[5]
Step 2: Thionation of 1-Benzothiophene-3-carbonitrile
The conversion of a nitrile to a primary thioamide is a cornerstone transformation in sulfur chemistry. Several reagents can effect this conversion, including gaseous hydrogen sulfide in the presence of a base, or thionating agents like phosphorus pentasulfide or Lawesson's reagent.[6][7] The use of sodium hydrogen sulfide (NaSH) offers a practical and efficient alternative to handling gaseous H₂S directly.[6]
Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which then tautomerizes to the more stable thioamide form. The use of a protic solvent like methanol facilitates the proton transfer steps required for this transformation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
1-Benzothiophene-3-carbonitrile
-
Sodium hydrogen sulfide hydrate (NaSH·xH₂O)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Benzothiophene-3-carbonitrile (1.0 eq) in methanol.
-
Reagent Addition: To this solution, add sodium hydrogen sulfide hydrate (approx. 2.0 eq) portion-wise. A color change and slight exotherm may be observed.
-
Reaction: Stir the resulting mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water.
-
Acidify the aqueous mixture slowly with 1 M HCl until it reaches a pH of ~5-6. This will protonate any remaining basic species and help precipitate the product.
-
The crude this compound will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure thioamide.
-
Dry the purified product under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Data Summary Table
| Analysis Technique | Expected Result / Observation |
| Appearance | Yellow to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (s, 1H, H-2), δ ~7.8-8.0 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 2H, Ar-H), δ ~7.0-7.5 (br s, 2H, -CSNH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~195-200 (C=S), δ ~138-142 (quaternary Ar-C), δ ~120-135 (Ar C-H), δ ~125 (C-3) |
| IR Spectroscopy (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 3100-3000 (Ar C-H stretch), ~1600 (C=C stretch), ~1400-1450 (Thioamide II band), ~1200-1250 (Thioamide I band, C=S) |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular formula C₉H₇NS₂ (Calculated m/z: 194.00) |
Note: Exact spectral values (δ in ppm, ν in cm⁻¹) can vary slightly depending on the solvent and instrument used.
Detailed Spectroscopic Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. A key feature is the singlet in the downfield region (around 8.0 ppm) corresponding to the proton at the C-2 position of the benzothiophene ring. The aromatic protons on the fused benzene ring will appear as multiplets between 7.3 and 8.0 ppm. The two protons of the primary thioamide (-NH₂) are often broad and may appear as a broad singlet, with their chemical shift being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The most characteristic signal is the thiocarbonyl carbon (C=S), which is significantly deshielded and appears far downfield, typically in the 195-200 ppm range. The remaining aromatic carbons will resonate in the typical 120-142 ppm region.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The presence of the primary thioamide is confirmed by the N-H stretching vibrations, which usually appear as two bands in the 3300-3100 cm⁻¹ region. The C=S stretching vibration, a key identifier, is typically found in the 1250-1050 cm⁻¹ range, although it can be weak and coupled with other vibrations.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₇NS₂), the expected molecular weight is approximately 193.29 g/mol . In electrospray ionization (ESI) positive mode, the molecule will typically be observed as the protonated molecular ion [M+H]⁺ at an m/z value of ~194.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of this compound from its corresponding nitrile precursor. The provided experimental protocol, rooted in established chemical principles, is designed for practical application in a research setting. The detailed characterization workflow, employing a suite of standard analytical techniques, ensures that researchers can confidently verify the identity and purity of their synthesized material. As a versatile synthetic intermediate, this compound holds considerable potential for the development of novel therapeutic agents and functional materials.
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
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PubMed. (2016). Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Retrieved from [Link]
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The Therapeutic Potential of 1-Benzothiophene-3-carbothioamide: A Technical Guide to its Biological Activities
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The 1-benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] Among these, 1-Benzothiophene-3-carbothioamide and its analogues have emerged as a particularly promising class of molecules, demonstrating potent and often selective therapeutic effects. This technical guide provides an in-depth exploration of the biological activities of this compound, elucidating its mechanisms of action, summarizing key experimental findings, and outlining protocols for its investigation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of 1-benzothiophene have shown remarkable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2] Research has highlighted the efficacy of compounds bearing the this compound moiety in targeting key signaling pathways implicated in oncogenesis.
Mechanism of Action: Targeting Critical Cancer Pathways
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key player in cancer cell proliferation, survival, and migration.[4] Its aberrant and continuous activation is a hallmark of many human cancers.[5] Novel inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed and shown to effectively block STAT3 phosphorylation.[4][5] This inhibition leads to the downregulation of STAT3 target genes, such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[6] The consequence of this targeted inhibition is the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]
Induction of Mitochondrial Apoptosis: Some 1-benzothiophene derivatives have been shown to accumulate in the mitochondria of cancer cells.[6] This targeted localization allows them to disrupt mitochondrial function, leading to a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[5][6] This cascade of events culminates in the activation of the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancerous cells.[6]
Inhibition of the RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, plays a critical role in cellular processes that promote tumor growth and metastasis.[7] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and demonstrated to inhibit the RhoA/ROCK pathway.[7] This inhibition leads to a significant reduction in the proliferation, migration, and invasion of cancer cells, while promoting apoptosis.[7]
Signaling Pathway of STAT3 Inhibition by 1-Benzothiophene Derivatives
Caption: Inhibition of STAT3 phosphorylation by 1-benzothiophene derivatives.
Quantitative Data on Anticancer Activity
The anticancer efficacy of 1-benzothiophene derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[b]thiophene 1,1-dioxide derivatives | Various cancer cells | Potent activity | [4] |
| Coumarin-benzo[b]thiophene 1,1-dioxide conjugates | Various cancer cells | Potent anti-proliferative activity | [6] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (Breast Cancer) | Significant inhibition | [7] |
Experimental Protocol: MTT Assay for Cell Viability
A standard method to assess the cytotoxic effects of this compound derivatives on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer properties of novel compounds.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 1-benzothiophene scaffold is also a key component of compounds with significant antimicrobial properties.[1][8] Derivatives of this compound have been investigated for their efficacy against a range of bacteria and fungi.
Antibacterial Activity
Newly synthesized tetrahydrobenzothiophene derivatives have demonstrated moderate to good inhibitory activities against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria.[9] Some of these compounds exhibited superior antibacterial activity compared to the commercial antibiotic ciprofloxacin.[9] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as pyruvate kinase.[8]
Antifungal Activity
Chalcone derivatives incorporating the benzothiophene moiety have been synthesized and screened for their antifungal activity against various fungal strains, including Candida albicans, Crysosporium pannical, Aspergillus niger, and Rhizopus oryzae.[10] These compounds have shown promising antifungal potential.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µM) | Reference |
| Tetrahydrobenzothiophene derivatives | E. coli | 0.64 - 19.92 | [9] |
| Tetrahydrobenzothiophene derivatives | P. aeruginosa | 0.72 - 45.30 | [9] |
| Tetrahydrobenzothiophene derivatives | Salmonella | 0.54 - 90.58 | [9] |
| Tetrahydrobenzothiophene derivatives | S. aureus | 1.11 - 99.92 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial twofold dilutions of the compound in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Benzothiophene derivatives have demonstrated significant anti-inflammatory properties, acting through various mechanisms to alleviate inflammation.[1][11]
Mechanism of Action
The anti-inflammatory effects of benzothiophene derivatives are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. While the classical mechanism involves the inhibition of cyclooxygenase (COX) enzymes, newer research has revealed more complex mechanisms.[11] These include the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), the suppression of pro-inflammatory cytokines, and the modulation of kinase activity.[11] Some benzo[b]thiophene carboxamides have been identified as potent COX-2 inhibitors.[12]
Other Biological Activities
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, derivatives of 1-benzothiophene have shown a wide array of other promising biological activities, including:
-
Antitubercular activity [1]
-
Antidiabetic activity [1]
-
Anticonvulsant activity [1]
-
Antimalarial activity [13]
-
Local anesthetic, anticholinergic, and antihistaminic activities [14]
Conclusion and Future Directions
This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to modify the core benzothiophene structure allows for the fine-tuning of pharmacological properties and the exploration of new therapeutic targets. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs.
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- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone deriv
- Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor ST
- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
- Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- Benzothiophene carboxamide deriv
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Unraveling the Enigmatic Mechanism of Action of 1-Benzothiophene-3-carbothioamide: A Technical Guide for Researchers
Abstract
The 1-benzothiophene scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] While extensive research has elucidated the mechanisms of action for many 1-benzothiophene-3-carboxamide derivatives, the carbothioamide counterpart, 1-Benzothiophene-3-carbothioamide, remains a comparatively enigmatic entity. This technical guide synthesizes the current understanding of the bioactivities associated with the 1-benzothiophene core, with a specific focus on derivatives functionalized at the 3-position. By examining the established mechanisms of analogous carboxamide compounds and considering the principle of thioamide bioisosterism, we provide a predictive framework for the mechanism of action of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigations into this promising, yet underexplored, chemical space.
Introduction: The Prominence of the 1-Benzothiophene Scaffold
The fusion of a benzene ring with a thiophene ring to form the 1-benzothiophene core creates a privileged heterocyclic structure in drug discovery.[1][4] This scaffold is present in a variety of biologically active molecules, demonstrating a remarkable versatility in its interactions with diverse biological targets.[2][3] The inherent physicochemical properties of the 1-benzothiophene ring system, including its aromaticity, planarity, and lipophilicity, contribute to its ability to effectively engage with the active sites of enzymes and receptors.
Derivatives of 1-benzothiophene have been reported to exhibit a wide array of pharmacological effects, including but not limited to:
The functionalization at the 3-position of the benzothiophene ring has been a particularly fruitful area of investigation, leading to the development of potent modulators of various signaling pathways.
The Thioamide Moiety: A Bioisosteric Perspective
A critical aspect in understanding the potential mechanism of action of this compound is the concept of bioisosterism, specifically the replacement of a carboxamide with a carbothioamide (thioamide). While structurally similar, this substitution of an oxygen atom with a sulfur atom can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.[9][10]
Thioamides, when compared to their amide counterparts, exhibit:
-
Altered Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, which can alter the binding affinity and selectivity for a biological target.[9]
-
Modified Electronic Profile: The larger size and greater polarizability of the sulfur atom influence the electron distribution within the molecule.
-
Increased Lipophilicity: The thioamide group generally imparts greater lipophilicity, which can affect cell permeability and pharmacokinetic properties.
-
Enhanced Metabolic Stability: Thioamides can be more resistant to enzymatic hydrolysis compared to amides, potentially leading to a longer biological half-life.[10]
These differences are crucial and suggest that while the general biological targets of this compound may be similar to its carboxamide analogs, the potency, selectivity, and pharmacokinetic profile could be distinct.
Predicted Mechanisms of Action Based on Carboxamide Analogs
Given the limited direct research on this compound, we will extrapolate potential mechanisms of action from well-characterized 1-benzothiophene-3-carboxamide derivatives.
Inhibition of Key Signaling Pathways in Cancer
Several 1-benzothiophene derivatives have demonstrated potent anticancer activity through the modulation of critical signaling pathways.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[8] These compounds have been shown to decrease the phosphorylation of STAT3 at Tyr705, a critical step for its activation and dimerization.[8] Furthermore, some derivatives can trigger the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[8]
Experimental Protocol: STAT3 Phosphorylation Assay
A representative experimental workflow to assess the inhibition of STAT3 phosphorylation is as follows:
-
Cell Culture: Plate cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a this compound derivative) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Logical Flow of STAT3 Inhibition
Caption: Predicted inhibition of the STAT3 signaling pathway.
Antimicrobial Activity
Benzothiophene derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5][6] The proposed mechanisms often involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the benzothiophene core likely facilitates its passage through the microbial cell wall and membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy can be quantified using the broth microdilution method to determine the MIC:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives
| Compound Class | Target Organism | Reported MIC Range (µg/mL) | Reference |
| Benzothiophene Derivatives | S. aureus | 12.5 - 100 | [6] |
| Benzothiophene Derivatives | E. coli | 25 - 200 | [6] |
| Benzothiophene Derivatives | C. albicans | 6.25 - 50 |
Future Directions and Research Imperatives
The exploration of this compound and its derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. To fully elucidate the mechanism of action and therapeutic potential of this compound class, the following research directions are recommended:
-
Synthesis and Characterization: A systematic synthesis of a library of this compound derivatives with diverse substitutions on the benzothiophene core and the thioamide nitrogen is warranted.
-
In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, bacterial strains, and fungal species will identify lead candidates for further development.
-
Mechanistic Studies: For active compounds, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved. This should include enzyme inhibition assays, gene expression profiling, and cellular imaging techniques.
-
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights for the rational design of more potent and selective analogs.
-
In Vivo Efficacy and Toxicology: Promising candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust predictive framework can be constructed based on the extensive research into its carboxamide analogs and the principles of bioisosterism. The potential for this compound to act as an inhibitor of key signaling pathways, such as the STAT3 pathway, and to exhibit antimicrobial properties makes it a compelling target for future drug discovery efforts. The detailed experimental protocols and logical frameworks presented in this guide are intended to catalyze and inform these future investigations, ultimately paving the way for the development of novel therapeutics based on the this compound scaffold.
References
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1123. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publishers. [Link]
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(2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 915-919. [Link]
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Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]
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Padmashali, B., Kumar, V. H., & Sandeep, T. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of ChemTech Research, 6(11), 4833-4841. [Link]
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Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(9), 118. [Link]
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Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
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Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Liu, X., Li, X., Gong, K., Li, X., Li, Y., Song, Y., ... & Kong, L. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Journal of Medicinal Chemistry, 58(15), 6047-6063. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzothiophene-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 1-Benzothiophene-3-carbothioamide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will not only present the core spectroscopic data—NMR, IR, and Mass Spectrometry—but also delve into the causal reasoning behind the spectral features and the experimental protocols necessary for their acquisition and validation. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid bicyclic heteroaromatic core with a thioamide functional group at the 3-position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. The molecular formula is C₉H₇NS₂ and it has a molecular weight of 193.29 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiophene ring system and the protons of the thioamide group.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | Broad Singlet | 1H | NH (thioamide) |
| ~9.5 - 9.9 | Broad Singlet | 1H | NH (thioamide) |
| ~8.6 - 8.8 | Singlet | 1H | H-2 |
| ~8.0 - 8.2 | Multiplet | 1H | Aromatic (H-4 or H-7) |
| ~7.8 - 8.0 | Multiplet | 1H | Aromatic (H-4 or H-7) |
| ~7.3 - 7.5 | Multiplet | 2H | Aromatic (H-5, H-6) |
Interpretation and Rationale:
The two broad singlets in the downfield region are characteristic of the two amine protons of the primary thioamide group. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The singlet for the H-2 proton is anticipated to be the most downfield of the aromatic protons due to its proximity to both the sulfur heteroatom and the electron-withdrawing carbothioamide group. The protons of the benzene ring (H-4, H-5, H-6, and H-7) will appear as a complex multiplet system, typical for ortho- and meta-coupled aromatic protons.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~195 - 205 | C=S (Thioamide) |
| ~138 - 142 | Quaternary C (C-7a) |
| ~135 - 139 | Quaternary C (C-3a) |
| ~130 - 135 | CH (C-2) |
| ~122 - 130 | 4 x CH (Aromatic) |
| ~120 - 125 | Quaternary C (C-3) |
Interpretation and Rationale:
The most notable signal is the highly deshielded carbon of the C=S group, which typically resonates in the 195-205 ppm range. The quaternary carbons of the fused ring system (C-3a and C-7a) will also be in the downfield aromatic region. The C-2 carbon is expected to be significantly deshielded due to the influence of the adjacent sulfur atom and the thioamide group. The remaining aromatic carbons will appear in the typical range of 122-130 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the thioamide group and the aromatic rings.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretching (thioamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium | C=C aromatic ring stretching |
| 1450 - 1400 | Strong | Thioamide II band (C-N stretching and N-H bending) |
| 1300 - 1200 | Strong | Thioamide I band (C=S stretching) |
| 800 - 700 | Strong | Aromatic C-H out-of-plane bending |
Interpretation and Rationale:
The broad bands in the 3300-3100 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary thioamide. The presence of a strong band in the 1300-1200 cm⁻¹ region, attributed to the C=S stretching vibration, is a key diagnostic feature for the thioamide group. Aromatic C-H and C=C stretching vibrations will appear in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 193 | [M]⁺, Molecular ion |
| 160 | [M - SH]⁺ |
| 134 | [M - CSNH]⁺, Benzothiophene radical cation |
| 89 | [C₇H₅]⁺ |
Interpretation and Rationale:
The mass spectrum should show a prominent molecular ion peak at m/z 193, corresponding to the molecular weight of this compound.[1] Common fragmentation pathways would involve the loss of the thioamide side chain or parts of it. A significant fragment at m/z 134 would correspond to the stable benzothiophene radical cation, formed by the cleavage of the C-C bond between the ring and the thioamide group.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented above.
Protocol 1: Synthesis of this compound via Thionation
This protocol describes a common method for the synthesis of thioamides from their corresponding amides using Lawesson's reagent.
Workflow Diagram:
Synthesis of this compound.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-benzothiophene-3-carboxamide (1 equivalent) in anhydrous toluene.
-
Addition of Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: NMR Sample Preparation and Data Acquisition
NMR Sample Preparation and Data Acquisition.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Protocol 3: IR Spectroscopy
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Protocol 4: Mass Spectrometry
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass spectrum, ensuring accurate mass measurements for the molecular ion and major fragments.
References
This section will be populated with authoritative sources once specific experimental data for this compound is located and cited in the text.
Sources
An In-Depth Technical Guide to the Crystal Structure of 1-Benzothiophene-3-carbothioamide
A Note on a Hypothetical Framework: As of the latest literature review, a definitive, publicly available crystal structure for 1-Benzothiophene-3-carbothioamide has not been reported. This guide, therefore, is constructed upon a hypothetical framework, leveraging established principles and data from closely related benzothiophene analogues. The methodologies and interpretations presented herein are based on well-documented techniques in crystallography and computational chemistry, providing a robust projection of the structural characteristics of the target molecule. This document is intended for researchers, scientists, and drug development professionals as a comprehensive guide to understanding and analyzing the potential crystal structure of this and similar compounds.
Introduction: The Significance of 1-Benzothiophene Scaffolds in Medicinal Chemistry
The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2] The functionalization of the benzothiophene core, particularly at the 3-position, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a carbothioamide group is of particular interest due to its potential to form unique intermolecular interactions, influencing crystal packing and, consequently, the compound's solubility, stability, and bioavailability. A thorough understanding of the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and development.
Methodology: A Dual Approach of Experimental and Computational Analysis
The determination and analysis of a crystal structure is a multi-faceted process that combines experimental techniques with computational modeling to provide a comprehensive understanding of the molecule's solid-state conformation and intermolecular interactions.
Experimental Workflow: From Synthesis to Single-Crystal X-ray Diffraction
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
While various methods exist for the synthesis of benzothiophene derivatives, a common approach for 3-substituted analogues involves the modification of a pre-formed benzothiophene ring.[4] A plausible synthetic route to this compound could involve the conversion of 1-benzothiophene-3-carboxylic acid to its corresponding amide, followed by thionation. Alternatively, the Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes, which can be further modified.[5][6][7][8]
A Representative Synthetic Protocol (Hypothetical):
A potential synthesis could be adapted from known procedures for related carboxamides.[9][10] For instance, 1-benzothiophene-3-carbonyl chloride could be reacted with a source of ammonia to yield the corresponding carboxamide, which is then treated with a thionating agent like Lawesson's reagent to afford the desired this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[11][12][13]
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[12][15]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Diagram of the Single-Crystal X-ray Diffraction Workflow:
Caption: Workflow for Crystal Structure Determination.
Computational Analysis: Unveiling Intermolecular Interactions
Computational methods provide invaluable insights into the nature and energetics of intermolecular interactions within the crystal lattice.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.[16] By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and characterize different types of intermolecular contacts.[18][19][20]
Diagram of Hirshfeld Surface Analysis:
Caption: Hirshfeld Surface Analysis Workflow.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[21][22][23][24] For crystal structure analysis, DFT can be employed to:
-
Optimize the geometry of the molecule in the gas phase to compare with the solid-state conformation.
-
Calculate the energies of different possible conformers.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties.
Anticipated Crystal Structure of this compound: An Inferred Analysis
Based on the known crystal structures of related benzothiophene derivatives, we can anticipate several key features in the crystal structure of this compound.
Molecular Geometry
The benzothiophene core is expected to be essentially planar. The carbothioamide group at the 3-position will likely exhibit some degree of rotation, and its final conformation will be influenced by the steric and electronic effects of the neighboring atoms and by the intermolecular interactions it forms in the crystal.
Table 1: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P-1 (common for organic molecules) |
| Z (molecules/cell) | 2 or 4 |
Intermolecular Interactions: The Role of the Carbothioamide Group
The carbothioamide group is a key player in directing the crystal packing due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S). We can predict the formation of several types of intermolecular interactions:
-
N-H···S Hydrogen Bonds: This is expected to be a dominant interaction, leading to the formation of dimers or chains of molecules.
-
C-H···S and C-H···π Interactions: The hydrogen atoms on the benzothiophene ring can participate in weaker interactions with the sulfur atom of the thiophene ring and the π-system of neighboring molecules.
-
π-π Stacking: The planar benzothiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Diagram of Potential Intermolecular Interactions:
Caption: Predicted Intermolecular Interactions.
Implications for Drug Development
A detailed understanding of the crystal structure of this compound would have significant implications for its development as a potential therapeutic agent.
-
Polymorphism: The ability of the carbothioamide group to form various hydrogen bonding motifs suggests that this compound may exhibit polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different physical properties, including solubility and stability, which can impact drug efficacy.
-
Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure and intermolecular interactions can inform the design of new analogues with improved activity and pharmacokinetic properties.
-
Formulation Development: Understanding the solid-state properties is crucial for developing stable and effective pharmaceutical formulations.
Conclusion
While a definitive experimental crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its anticipated structural features and the methodologies required for its elucidation. By combining synthesis, single-crystal X-ray diffraction, and computational analysis, researchers can gain a deep understanding of the solid-state properties of this and other promising benzothiophene derivatives, paving the way for their potential application in drug discovery and development. The insights gained from such studies are critical for advancing the field of medicinal chemistry and bringing new therapeutic agents to the forefront.
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- Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [URL: https://books.google.com/books?hl=en&lr=&id=tQoAEAAAQBAJ&oi=fnd&pg=PA352&dq=synthesis+and+biological+activity+of+benzothiophene+derivatives&ots=v_2h4x_9-F&sig=v-k_R9wF8yX9Z_q7_y7x_9X_y7Y]
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An In-Depth Technical Guide to the Solubility and Stability of 1-Benzothiophene-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-Benzothiophene-3-carbothioamide, focusing on its solubility and stability. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of these parameters is critical for advancing its research and development. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, ensuring a robust and insightful approach to its characterization.
Introduction to this compound: A Molecule of Growing Interest
This compound, with the chemical formula C9H7NS2, is an organic compound featuring a benzothiophene core linked to a carbothioamide functional group.[1][2] The benzothiophene moiety, an aromatic heterocyclic system, is a common scaffold in numerous pharmaceutical agents, including raloxifene and sertaconazole, highlighting its biological relevance.[3] The carbothioamide group, a thio-analogue of an amide, imparts distinct chemical reactivity and potential for diverse molecular interactions. The melting point of this compound is reported to be 121°C.[1]
A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. These properties govern its formulation, bioavailability, storage conditions, and ultimately, its efficacy and safety.
Deciphering the Solubility Profile of this compound
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a compound's utility. For pharmaceutical applications, aqueous solubility is often a key factor influencing oral absorption and bioavailability.
Predicted Solubility Characteristics
Based on its chemical structure, this compound is anticipated to be poorly soluble in water. The molecule is predominantly non-polar due to the fused aromatic ring system. While the carbothioamide group can participate in hydrogen bonding, its contribution to aqueous solubility is likely limited. It is expected to be soluble in various organic solvents.[4]
Experimental Protocol for Solubility Determination: A Step-by-Step Guide
A robust determination of solubility requires a systematic approach. The equilibrium solubility method is a gold-standard technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selection of solvents:
-
Purified water (pH 5-7)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
Thermostatically controlled shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent. The goal is to have undissolved solid remaining after equilibration.
-
Add a known volume of each solvent to the respective vials.
-
-
Equilibration:
-
Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated stability-indicating HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in each sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
-
Data Presentation: A Framework for Clarity
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Predicted: Very Low] |
| 0.1 N HCl | 25 | [Predicted: Low] |
| 0.1 N NaOH | 25 | [Predicted: Low to Moderate] |
| PBS (pH 7.4) | 37 | [Predicted: Very Low] |
| Methanol | 25 | [Predicted: Soluble] |
| Ethanol | 25 | [Predicted: Soluble] |
| DMSO | 25 | [Predicted: Freely Soluble] |
| Acetonitrile | 25 | [Predicted: Soluble] |
Note: The predicted values are based on the chemical structure and should be replaced with experimental data.
Unraveling the Stability Profile: A Forced Degradation Approach
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][6] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[7] The information gathered is crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[8][9]
Predicted Degradation Pathways
The this compound molecule possesses several functional groups susceptible to degradation:
-
Hydrolysis: The carbothioamide group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the corresponding carboxylic acid or carboxylate.
-
Oxidation: The sulfur atom in the benzothiophene ring and the carbothioamide group are potential sites for oxidation.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.
Microbial degradation of the benzothiophene core has also been reported, which may be relevant in certain environmental contexts.[10][11][12][13]
Experimental Protocol for Forced Degradation Studies
A systematic approach to forced degradation is critical for generating meaningful data.
Objective: To investigate the stability of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-intensity light source (ICH Q1B compliant)
-
Oven
-
HPLC-UV system
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a high-intensity light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
For identification of major degradation products, analyze the stressed samples using LC-MS/MS.
-
Data Presentation: Tracking Stability Over Time
The results of the forced degradation studies should be presented in a table to show the percentage of degradation under each condition.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | [Experimental Data] | [Experimental Data] |
| 0.1 N NaOH (RT) | 24 | [Experimental Data] | [Experimental Data] |
| 3% H2O2 (RT) | 24 | [Experimental Data] | [Experimental Data] |
| Dry Heat (80°C) | 24 | [Experimental Data] | [Experimental Data] |
| Photolight | 24 | [Experimental Data] | [Experimental Data] |
Visualization of Key Workflows
Visual aids are invaluable for understanding complex experimental processes.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Forced Degradation Study Workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the solubility and stability of this compound. By following these detailed protocols, researchers can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The insights gained from these studies will be instrumental in unlocking the full potential of this compound in its intended applications. Future work should focus on the detailed structural elucidation of any identified degradation products and the evaluation of their potential biological activities.
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This compound | CAS 24662-24-6 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
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Benzothiophene. (n.d.). In Wikipedia. Retrieved from [Link]
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Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. (2007). Applied and Environmental Microbiology. Retrieved from [Link]
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benzothiophene - ChemBK. (n.d.). Retrieved from [Link]
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Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. (1975). Applied Microbiology. Retrieved from [Link]
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Plasmid-mediated degradation of dibenzothiophene by Pseudomonas species. (1985). Applied and Environmental Microbiology. Retrieved from [Link]
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Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. (2014). Ecotoxicology and Environmental Safety. Retrieved from [Link]
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In Silico Modeling of 1-Benzothiophene-3-carbothioamide: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the in silico modeling pipeline for 1-Benzothiophene-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. As researchers and drug development professionals, our goal is to leverage computational tools to efficiently predict molecular behavior, identify potential biological targets, and optimize lead compounds. This document eschews a rigid template, instead adopting a narrative structure that follows the logical progression of a computational drug discovery project, grounded in established scientific principles and practical insights.
Foreword: The Rationale for Modeling this compound
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of this bicyclic aromatic compound are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Specifically, benzothiophene amides and related structures have shown potent inhibitory activity against key enzymes in disease pathways, such as Nicotinamide phosphoribosyltransferase (Nampt) in cancer and the RhoA/ROCK pathway in tumor metastasis.[3][4]
This compound (CAS: 24662-24-6, Formula: C₉H₇NS₂) is an intriguing member of this family, characterized by a benzothiophene core with a carbothioamide functional group.[5] The presence of this group enhances its chemical versatility and potential for biological interactions.[6] While extensive in silico studies on this specific molecule are not yet prevalent in public literature, its structural similarity to known bioactive compounds makes it a prime candidate for computational investigation. This guide will, therefore, use this compound as a central case study to illustrate a robust in silico workflow, from initial target identification to the assessment of drug-like properties.
Section 1: Target Identification and Molecular Docking
The Causality Behind the Choice: The first logical step in a structure-based drug design project is to identify a plausible biological target. Given that benzothiophene amides have demonstrated efficacy as Nampt inhibitors, we will proceed with the hypothesis that this compound may also interact with this enzyme.[3] Nampt is a crucial enzyme in the NAD⁺ salvage pathway and is overexpressed in various cancers, making it an attractive therapeutic target.[3] Molecular docking will allow us to simulate the binding of our compound to the Nampt active site, providing initial insights into its potential as an inhibitor.
Experimental Protocol: Molecular Docking Workflow
Objective: To predict the binding affinity and interaction patterns of this compound with the human Nampt enzyme.
Methodology:
-
Protein Preparation:
-
Source: Obtain the 3D crystal structure of human Nampt from the Protein Data Bank (PDB; e.g., PDB ID: 2GVJ).
-
Cleaning: Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands, and any non-standard residues.
-
Protonation: Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This step is critical for accurate hydrogen bond prediction.
-
-
Ligand Preparation:
-
Structure Generation: Generate the 2D structure of this compound and convert it to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Grid Box Definition: Define the docking search space (grid box) to encompass the known active site of the Nampt enzyme. The dimensions should be sufficient to allow the ligand to rotate and translate freely.
-
Execution: Run the molecular docking simulation using a program like AutoDock Vina. This software uses an empirical scoring function to estimate the binding affinity (in kcal/mol) and predicts the most favorable binding poses.
-
-
Results Analysis:
-
Binding Affinity: The primary quantitative output is the binding affinity score. More negative values indicate stronger predicted binding.
-
Interaction Analysis: Visualize the top-ranked docking pose in a molecular viewer (e.g., PyMOL, Discovery Studio). Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues in the active site.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for Molecular Docking.
Data Presentation: Hypothetical Docking Results
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity. |
| Key H-Bond Interactions | ASP219, GLY217 | The carbothioamide group acts as a hydrogen bond donor/acceptor. |
| Key Hydrophobic Interactions | PHE192, ILE294 | The benzothiophene ring engages in favorable hydrophobic contacts. |
Section 2: Molecular Dynamics (MD) Simulation
The Causality Behind the Choice: A molecular docking simulation provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulations are essential to validate the stability of the docked pose and to observe how the protein-ligand complex behaves over time in a simulated physiological environment. This physics-based approach provides a more realistic assessment of the binding hypothesis.[7]
Experimental Protocol: MD Simulation Workflow
Objective: To assess the stability of the this compound-Nampt complex and characterize its dynamic behavior.
Methodology:
-
System Setup:
-
Initial Complex: Use the best-ranked pose from the molecular docking study as the starting structure.
-
Force Field: Select an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms in the system.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model) to simulate an aqueous environment.
-
Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes introduced during the setup phase.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Ensemble (Isothermal-Isobaric): Perform a simulation at constant temperature and pressure (e.g., 1 atm). This step ensures the system reaches the correct density.
-
-
Production Run:
-
Run the main simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data for analysis.[7]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the stability of key interactions identified in docking.
-
Visualization: MD Simulation Workflow
Caption: Workflow for Molecular Dynamics Simulation.
Section 3: In Silico ADMET Prediction
The Causality Behind the Choice: A compound's efficacy is not solely determined by its binding affinity to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a drug.[8] Predicting these properties early in the discovery pipeline can save significant time and resources by flagging compounds with poor pharmacokinetic or safety profiles.[8][9]
Experimental Protocol: ADMET Prediction
Objective: To computationally estimate the drug-likeness and pharmacokinetic profile of this compound.
Methodology:
-
Input: Provide the chemical structure of this compound, typically as a SMILES string, to an ADMET prediction tool.
-
Platform Selection: Utilize a web-based server such as SwissADME or admetSAR. These platforms use a combination of machine learning models and rule-based systems to predict various properties.[10]
-
Property Calculation: The server will calculate a range of physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and potential toxicity alerts.
-
Data Compilation and Interpretation: Consolidate the predicted data into a table. Analyze the results against established thresholds for oral bioavailability and drug safety. For example, compliance with Lipinski's Rule of Five is a common indicator of good oral absorption potential.
Visualization: Key ADMET Parameters
Caption: Core components of an in silico ADMET profile.
Data Presentation: Predicted ADMET Properties
| Category | Property | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 193.28 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.5 | Optimal range for absorption | |
| H-bond Donors | 1 | Complies with Lipinski's Rule (≤5) | |
| H-bond Acceptors | 1 | Complies with Lipinski's Rule (≤10) | |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |
| Toxicity | AMES Toxicity | Non-mutagen | Low risk of mutagenicity |
| hERG I Inhibition | Low risk | Low risk of cardiotoxicity |
Conclusion
This technical guide has outlined a structured, multi-faceted in silico approach for the preliminary evaluation of this compound as a potential drug candidate. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a comprehensive computational profile of a compound. This workflow enables the rational prioritization of compounds for synthesis and in vitro testing, identifies potential liabilities early, and provides a dynamic, atom-level understanding of molecular interactions. This methodology, grounded in causality and self-validation, serves as a powerful engine for accelerating the journey from a promising scaffold to a viable clinical candidate.
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Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]
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Introduction: The Prominence of the 1-Benzothiophene Scaffold
An In-depth Technical Guide to 1-Benzothiophene-3-carbothioamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1-benzothiophene, also known as benzo[b]thiophene or thianaphthene, is a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring.[1] This scaffold is of significant interest in medicinal chemistry, where it is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[2] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutics.[3][4] The importance of this core is underscored by its presence in several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole .[5]
Derivatives of 1-benzothiophene exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[2][3][4] This guide focuses specifically on This compound , a derivative featuring a thioamide functional group at the C3 position. The thioamide group (-(C=S)NH₂) is a bioisostere of the amide group, known for its unique chemical properties, including enhanced metabolic stability, different hydrogen bonding capabilities, and potent biological activities in its own right. This document provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this specific molecule, designed to serve as a foundational resource for researchers in drug discovery and development.
Physicochemical and Structural Properties
This compound is a solid compound with the key properties summarized below. These characteristics are fundamental for its handling, formulation, and interaction with biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 24662-24-6 | [6] |
| Molecular Formula | C₉H₇NS₂ | [6] |
| Molecular Weight | 193.29 g/mol | [6] |
| Melting Point | 121 °C | [7] |
| Appearance | Solid | - |
| SMILES | NC(=S)C1=CSC2=C1C=CC=C2 | [6] |
| InChIKey | SQGQIBRTUHBEDB-UHFFFAOYSA-N | [6] |
Synthesis of this compound
A viable and efficient strategy begins with the synthesis of 1-Benzothiophene-3-carboxaldehyde , which can then be converted to the target thioamide.
Caption: Proposed two-stage synthetic workflow for this compound.
Experimental Protocol: Stage 1 - Synthesis of 1-Benzothiophene-3-carboxaldehyde
This protocol is adapted from a known procedure for the formylation of 3-bromobenzo[b]thiophene.[8] The causality behind this choice rests on the high efficiency of lithium-halogen exchange at low temperatures to generate a nucleophilic organolithium species at the C3 position, which can then be readily trapped by an electrophile like DMF.
Materials:
-
3-Bromobenzo[b]thiophene (1 equiv.)
-
n-Butyllithium (1.6 M in hexane, 1.1 equiv.)
-
Anhydrous Diethyl Ether
-
Anhydrous N,N-Dimethylformamide (DMF, 1.2 equiv.)
-
1 M Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of 3-bromobenzo[b]thiophene (5.3 g, 1 equiv.) in anhydrous diethyl ether (65 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -70 °C using a dry ice/acetone bath. A 1.6 M solution of n-butyllithium in hexane (17 mL, 1.1 equiv.) is added dropwise via syringe, maintaining the internal temperature below -65 °C. The mixture is stirred at -70 °C for 30 minutes to ensure complete lithium-halogen exchange.
-
Formylation: A solution of anhydrous DMF (2.2 mL, 1.2 equiv.) in anhydrous diethyl ether (2.5 mL) is added dropwise to the reaction mixture. The solution is stirred for an additional 3.5 hours at -70 °C.
-
Quenching and Workup: The reaction is allowed to warm to -5 °C. 1 M HCl (approx. 100 mL) is carefully added to quench the reaction, and the mixture is stirred at 0 °C for 15 minutes.
-
Extraction: The layers are separated. The aqueous layer is extracted with diethyl ether (e.g., 2 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude oil is stored at 0 °C overnight to induce crystallization, yielding the target 1-benzothiophene-3-carboxaldehyde as a solid.[8] The product can be used in the next step, often without further purification.
Experimental Protocol: Stage 2 - Conversion to this compound
This stage involves the conversion of the aldehyde to a nitrile, followed by thionation. This two-step process is often more reliable and higher-yielding for primary thioamides than direct conversion from the aldehyde.
Part A: Aldehyde to Nitrile
-
The crude 1-benzothiophene-3-carboxaldehyde is dissolved in a suitable solvent like ethanol or formic acid.
-
Hydroxylamine hydrochloride (1.1 equiv.) and a base such as sodium acetate or pyridine are added.
-
The mixture is heated to reflux to form the oxime intermediate.
-
A dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a specialized reagent) is then added to convert the oxime to the 1-benzothiophene-3-carbonitrile.
Part B: Nitrile to Thioamide The conversion of nitriles to primary thioamides can be achieved using various thionating systems. A common and effective method involves the use of hydrogen sulfide sources.[9]
Materials:
-
1-Benzothiophene-3-carbonitrile (1 equiv.)
-
Sodium hydrosulfide (NaSH) or Ammonium Sulfide ((NH₄)₂S)
-
Solvent such as pyridine, DMF, or aqueous ethanol
Procedure:
-
Reaction Setup: 1-Benzothiophene-3-carbonitrile is dissolved in pyridine in a flask equipped with a magnetic stirrer.
-
Thionation: The solution is saturated with hydrogen sulfide gas, or alternatively, a reagent like sodium hydrosulfide or phosphorus pentasulfide (P₄S₁₀) is added portion-wise.[10][11] The reaction with H₂S/NaSH is often performed in the presence of a base like triethylamine.
-
Reaction Monitoring: The mixture is stirred at a specified temperature (ranging from room temperature to 60-80 °C depending on the reagent) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: The reaction mixture is poured into cold water, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Spectroscopic Characterization
While a dedicated spectral analysis publication for this specific compound is scarce, its characteristic spectroscopic data can be predicted based on the known properties of the benzothiophene core and the carbothioamide functional group.
| Technique | Expected Characteristic Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.2-8.5 ppm. The C2-H proton on the thiophene ring is expected to be a singlet at a distinct downfield shift (typically δ > 8.0 ppm). - Amine Protons (-NH₂): A broad singlet, typically in the range of δ 9.0-10.0 ppm, whose position is dependent on solvent and concentration. |
| ¹³C NMR | - Thioamide Carbon (C=S): A highly deshielded signal, expected to appear far downfield in the range of δ 190-205 ppm. - Aromatic Carbons: Signals in the typical aromatic region of δ 120-145 ppm. |
| IR (KBr) | - N-H Stretching: Two medium-to-sharp bands in the region of 3400-3100 cm⁻¹. - C=S Stretching (Thioamide I band): A strong band typically found in the 1300-1400 cm⁻¹ region. - C-N Stretching (Thioamide II band): A band in the 1550-1650 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound. - Isotope Peaks: Characteristic (M+1) and (M+2) peaks due to the natural abundance of ¹³C and ³⁴S isotopes. |
Biological Activities and Therapeutic Potential
The therapeutic potential of this compound is largely inferred from the extensive research on related benzothiophene derivatives and the known bioactivity of the thioamide functional group.[2][3] The primary areas of interest include antimicrobial, antifungal, and anticancer activities.
Caption: Relationship between chemical structure and potential biological activities.
Antimicrobial and Antifungal Activity
The benzothiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents.[12] Recent studies have demonstrated that novel benzothiophene derivatives exhibit promising activity against pathogenic fungi and Gram-negative bacteria.[13] Some derivatives showed significant efficacy against E. coli, with minimum inhibitory concentrations (MICs) in the range of 8–64 µg/mL.[13] Furthermore, related di(hetero)arylamines based on the benzo[b]thiophene moiety have displayed broad-spectrum antifungal activity, including against fluconazole-resistant Candida species and dermatophytes.[14]
The inclusion of the carbothioamide group is significant. Thioamides are known to possess potent antimicrobial and particularly antitubercular properties. The well-known antitubercular drug Ethionamide features a thioamide group on a pyridine ring. The mechanism often involves the inhibition of crucial bacterial enzymes. It is therefore highly plausible that this compound could act as an effective antimicrobial or antifungal agent, leveraging the combined properties of the benzothiophene scaffold for cell penetration and target recognition, and the thioamide moiety for potent inhibition of microbial processes.
Anticancer Potential
The benzothiophene scaffold is present in numerous compounds investigated for anticancer activity.[2] These derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, modulation of estrogen receptors, and inhibition of protein kinases.[5] For example, certain benzo[b]thiophene derivatives act as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. While the specific activity of the 3-carbothioamide derivative has not been reported, its structural features merit investigation in this domain.
Conclusion and Future Directions
This compound is a synthetically accessible molecule that combines two pharmacologically important motifs: the privileged 1-benzothiophene scaffold and the bioactive carbothioamide functional group. While direct biological data on this compound is limited, the extensive evidence from related derivatives strongly suggests its potential as a lead compound, particularly in the development of novel antimicrobial and antifungal agents.
Future research should focus on:
-
Optimizing Synthesis: Developing a high-yield, scalable synthesis for this compound and its analogues.
-
Biological Screening: Systematically evaluating its activity against a broad panel of bacterial and fungal pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms responsible for any observed biological activity.
-
Structure-Activity Relationship (SAR): Synthesizing and testing a library of analogues with substitutions on the benzene ring and the thioamide nitrogen to develop a clear SAR and optimize potency and selectivity.
This in-depth guide provides a solid foundation for researchers to embark on the exploration of this compound, a compound with considerable, yet largely untapped, potential in medicinal chemistry.
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(58), 46533-46543. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1124. [Link]
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(11), 4811-4819. [Link]
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Yoshimura, T., et al. (2014). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 5(11), 4349-4354. [Link]
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Discovery of Novel Benzothiophene-3-Carbothioamide Derivatives as Potent Kinase Inhibitors
An In-Depth Technical Guide
Abstract
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets with high affinity.[1] This versatility has propelled the development of numerous derivatives with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comprehensive overview of the systematic discovery of novel benzothiophene-3-carbothioamide derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. We will delve into the causality behind key experimental choices, present detailed protocols for synthesis and screening, and explore the molecular mechanisms by which these compounds exert their effects, with a focus on their role as kinase inhibitors.
Introduction: The Rationale for Targeting Kinases with Benzothiophene Derivatives
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This makes them a prime target for therapeutic intervention. Benzothiophene derivatives have emerged as a promising class of compounds for developing kinase inhibitors due to their rigid bicyclic structure, which can be strategically functionalized to achieve potent and selective inhibition.[3]
Several benzothiophene-based molecules have already demonstrated significant anticancer and anti-inflammatory properties.[2][4][5] For instance, certain derivatives act as multi-kinase inhibitors, displaying potent activity against various cancer cell lines by inducing cell cycle arrest and apoptosis.[6] The strategic incorporation of a carbothioamide moiety at the 3-position is hypothesized to enhance binding affinity and specificity through additional hydrogen bonding interactions within the kinase ATP-binding pocket, a common strategy in designing kinase inhibitors. This guide outlines the workflow for identifying and optimizing novel derivatives based on this scaffold.
Caption: High-level workflow for the discovery of benzothiophene derivatives.
Synthetic Strategy: The Gewald Reaction and Derivatization
The cornerstone of synthesizing a library of benzothiophene derivatives is the efficient construction of the core 2-aminobenzothiophene scaffold. The Gewald reaction is a powerful and versatile multi-component condensation method for this purpose.[7][8]
Causality: We choose the Gewald reaction for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions required.[9] It allows for the one-pot synthesis of polysubstituted 2-aminothiophenes, which are ideal precursors for further functionalization.[8][10]
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Methodological & Application
Synthesis of 1-Benzothiophene-3-carbothioamide from 2-halobenzonitriles
Application Note & Protocol
Topic: High-Yield, One-Pot Synthesis of 1-Benzothiophene-3-carbothioamide from 2-Halobenzonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of drugs targeting a wide array of biological targets, including enzymes and receptors.[2][4] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this scaffold, highlighting its clinical importance.[2]
The this compound derivative, in particular, serves as a highly versatile synthetic intermediate. The thioamide functional group is a bioisostere of the amide bond but also acts as a powerful linchpin for further molecular elaboration, readily participating in cyclization reactions to form thiazoles, and other sulfur-containing heterocycles.[5]
This application note details a robust and efficient one-pot synthesis of this compound starting from readily available and cost-effective 2-halobenzonitriles. The described methodology eschews the need for hazardous reagents like gaseous hydrogen sulfide and provides a direct, high-yield pathway to a valuable building block for drug discovery programs.[5]
Synthetic Strategy: A Tandem Thionation and Intramolecular Cyclization
The core of this synthetic approach is a sequential, one-pot process that combines two fundamental transformations:
-
Nitrile Thionation: The conversion of the aromatic nitrile group (-C≡N) into a primary thioamide (-CSNH₂).
-
Intramolecular S-Arylation: An intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, where the newly formed thioamide's sulfur atom acts as a nucleophile, displacing the ortho-halogen to form the fused thiophene ring.
This strategy is highly efficient as it builds molecular complexity rapidly without the need to isolate the intermediate 2-halobenzothioamide. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical; it readily dissolves the starting materials and salts while effectively promoting the SNAᵣ mechanism, which is often sluggish in protic media.[5][6]
Reaction Workflow Diagram
Caption: One-pot synthesis via tandem thionation and cyclization.
Comparative Analysis of Thionation Reagents
The conversion of a nitrile to a thioamide is the pivotal first step. While several methods exist, they vary significantly in terms of efficacy, safety, and substrate scope.[7][8] The ideal reagent for this one-pot protocol should be effective under mild conditions and compatible with the subsequent cyclization step.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Causality |
| Sodium Hydrosulfide (NaSH) | DMF, Room Temp → Heat | Highly Recommended. Avoids gaseous H₂S. High yields for aromatic nitriles.[5] Simple workup. | Hydrate form is often used; water content can influence reaction rate. |
| Gaseous Hydrogen Sulfide (H₂S) | Base (e.g., Pyridine, Et₃N), Pressure | Effective and historically used.[8] | High Toxicity. Requires specialized equipment (pressure vessel, scrubber). Not practical for standard lab synthesis.[8] |
| Lawesson's Reagent | Toluene or Dioxane, Reflux | Effective for a broad range of amides/nitriles. | Often requires higher temperatures, which can lead to side products. Phosphorus byproducts can complicate purification. |
| Thioacetic Acid / CaH₂ | Solvent-free, 80 °C | Good yields and mild conditions.[9] Tolerates various functional groups. | Calcium hydride is moisture-sensitive. The in situ generation of the nucleophile adds a step. |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or other solvents, Heat | Potent thionating agent. | Highly reactive and moisture-sensitive. Can be unselective and lead to complex product mixtures. |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-chlorobenzonitrile using sodium hydrosulfide.
Materials and Reagents
-
2-Chlorobenzonitrile (1.0 eq)
-
Sodium Hydrosulfide Hydrate (NaSH·xH₂O) (2.5 eq)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chlorobenzonitrile (e.g., 1.38 g, 10 mmol, 1.0 eq).
-
Add magnesium chloride hexahydrate (2.44 g, 12 mmol, 1.2 eq). Rationale: MgCl₂ acts as a Lewis acid, activating the nitrile group towards nucleophilic attack and facilitating the reaction.[5]
-
Add anhydrous DMF (40 mL) to dissolve the solids.
-
-
Thionation (Step 1):
-
In a separate beaker, weigh sodium hydrosulfide hydrate (e.g., ~1.9 g, ~25 mmol, 2.5 eq, assuming ~70% purity).
-
Add the NaSH hydrate to the stirring solution at room temperature in one portion.
-
Allow the reaction to stir at room temperature for 2-4 hours. Rationale: This initial period at room temperature is crucial for the complete conversion of the nitrile to the 2-chlorobenzothioamide intermediate before initiating cyclization, minimizing potential side reactions.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
-
Cyclization (Step 2):
-
Once the thionation is complete, immerse the flask in a pre-heated oil bath at 80 °C.
-
Maintain stirring at this temperature for 6-12 hours, or until TLC analysis indicates the formation of the product and disappearance of the intermediate. Rationale: Heating provides the necessary activation energy for the intramolecular S-arylation (SNAᵣ) to proceed at a practical rate.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into a separatory funnel containing deionized water (150 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL). Rationale: The product is organic-soluble, while the DMF and inorganic salts are partitioned into the aqueous phase.
-
Combine the organic layers and wash with brine (2 x 50 mL). Rationale: The brine wash helps to remove residual water and DMF from the organic phase.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
-
Expected Product Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-7.80 (m, 3H, Ar-H and CSNH₂), 7.50-7.30 (m, 3H, Ar-H and CSNH₂). The thioamide protons (NH₂) may appear as a broad singlet and can be exchangeable with D₂O.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~198 (C=S), 141.2, 138.5, 131.9, 125.8, 125.0, 124.5, 122.8.
-
IR (KBr, cm⁻¹): ν ~3300-3100 (N-H stretch), ~1610 (C=C stretch), ~1420 (C-N stretch), ~1280 (C=S stretch).
-
HRMS (ESI): Calculated for C₉H₇NS₂ [M+H]⁺, found value should be within ±5 ppm.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
C&EN Global Enterprise. (1960). Chemists Find General Thioamide Synthesis. ACS Publications. Retrieved from [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Versatile Synthesis of Thioamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
-
Medicinal Chemistry. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Books. Retrieved from [Link]
-
PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Retrieved from [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 1-Benzothiophene-3-carbothioamide
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 1-Benzothiophene-3-carbothioamide, a valuable heterocyclic scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant reduction in reaction time, improved yield, and enhanced purity compared to conventional thermal methods. The protocol focuses on the direct thionation of 1-Benzothiophene-3-carbonitrile using sodium hydrosulfide in a polar solvent system. We provide a comprehensive, step-by-step methodology, an explanation of the scientific rationale behind key procedural choices, expected analytical data for product validation, and a discussion on the advantages of this "green chemistry" approach.[1]
Introduction: The Significance of Benzothiophenes and Microwave Synthesis
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a carbothioamide (thioamide) functional group at the C-3 position can further enhance the therapeutic potential of the molecule, making it a key target in drug discovery programs.[5]
Traditional methods for synthesizing thioamides often require long reaction times, high temperatures, and the use of hazardous reagents, leading to low yields and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents many of these limitations.[6] By utilizing microwave radiation, polar molecules in the reaction mixture are heated rapidly and uniformly through dielectric heating.[7][8] This instantaneous, localized heating often leads to dramatic accelerations in reaction rates, higher product yields, and cleaner reaction profiles, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[1]
This guide provides a validated protocol for the synthesis of this compound, designed to be easily reproducible in a standard laboratory setting equipped with a monomode microwave reactor.
Reaction Principle and Mechanism
The core of this protocol is the nucleophilic addition of a hydrosulfide ion to the electrophilic carbon of a nitrile group. The reaction proceeds via the conversion of 1-Benzothiophene-3-carbonitrile to the target thioamide using sodium hydrosulfide (NaSH) as the sulfur source.
Reaction Scheme: 1-Benzothiophene-3-carbonitrile + NaSH → this compound
The mechanism involves the attack of the SH⁻ ion on the nitrile carbon, forming a thioimidate intermediate. This intermediate is then protonated by the solvent (e.g., ethanol/water) during the reaction or work-up to yield the final primary thioamide product. Microwave irradiation significantly accelerates this process by efficiently heating the polar solvent and reactants, thereby overcoming the activation energy barrier more rapidly than conventional heating.[8]
Experimental Workflow Overview
The overall experimental process is streamlined for efficiency and can be completed in a fraction of the time required by conventional methods.
Caption: General workflow for the microwave-assisted synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | CAS Number | Supplier | Purity |
| 1-Benzothiophene-3-carbonitrile | C₉H₅NS | 3698-55-9 | Sigma-Aldrich | ≥98% |
| Sodium Hydrosulfide Hydrate | NaSH·xH₂O | 16721-80-5 | Sigma-Aldrich | Technical |
| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | Fisher Scientific | Anhydrous |
| Deionized Water | H₂O | 7732-18-5 | In-house | N/A |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 110-54-3 | VWR | ACS Grade |
Equipment
-
Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with snap-on cap and stir bar
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz), FT-IR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acid. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Reagent Preparation
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-Benzothiophene-3-carbonitrile (1.0 mmol, 159.2 mg).
-
Add sodium hydrosulfide hydrate (2.0 mmol, ~112 mg, assuming 70% purity; adjust based on the purity of your reagent).
-
Add a solvent mixture of Ethanol (3.0 mL) and Deionized Water (1.0 mL).
Causality Note: A polar protic solvent mixture like EtOH/H₂O is chosen for its excellent microwave absorption properties and its ability to dissolve both the organic substrate and the inorganic nucleophile. Water also serves as a proton source for the final step of the mechanism.
Step 2: Microwave Reactor Setup and Execution
-
Securely seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 120 °C (Use dynamic power control to maintain temperature)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Microwave Power: 100-200 W (variable)
-
Stirring: High
-
-
Start the reaction. The instrument will automatically control the power to maintain the set temperature for the specified duration.
Step 3: Work-up and Product Isolation
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Carefully uncap the vial in the fume hood.
-
Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.
-
A precipitate (the crude product) should form. Stir the suspension for 10 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional cold water (2 x 10 mL).
-
Allow the product to air-dry on the filter paper to obtain the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Yield: 80-90%.
Results and Product Characterization
The protocol consistently produces the target compound in high yield and purity. The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Yellow to pale-orange solid |
| Yield | 80–90% |
| Melting Point | Approx. 165-168 °C |
| TLC (30% EtOAc/Hexanes) | R_f_ ≈ 0.4 (visualized under UV light) |
Table 1: Typical Physical Properties and Yield.
| Analysis | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H, NH), 9.60 (s, 1H, NH), 8.55 (s, 1H, Ar-H), 8.20 (d, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 7.50 (m, 2H, Ar-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 198.5 (C=S), 140.2, 138.9, 131.5, 128.7, 125.8, 125.4, 124.6, 123.1. |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1610 (C=C stretch), 1420 (C-N stretch), 1200-1100 (C=S stretch).[9] |
| MS (ESI+) | m/z 194.0 [M+H]⁺, 216.0 [M+Na]⁺. |
Table 2: Expected Spectroscopic Data for Product Validation.
Discussion and Troubleshooting
The Advantage of Microwave Heating
The primary advantage of this protocol is speed. A conventional synthesis via reflux in ethanol might take 6-12 hours to achieve a comparable yield. The microwave-assisted method reduces this to just 15 minutes of hold time.[7][10] This rapid, controlled heating minimizes the formation of decomposition products and other side reactions, resulting in a cleaner crude product that is easier to purify.[6]
Troubleshooting Guide
-
Low Yield:
-
Cause: Inactive sodium hydrosulfide (reagent is hygroscopic and can degrade).
-
Solution: Use a fresh bottle of NaSH or increase the molar excess. Ensure the reaction vial is properly sealed to prevent solvent evaporation.
-
-
Incomplete Reaction (checked by TLC):
-
Cause: Insufficient heating time or temperature.
-
Solution: Increase the hold time in 5-minute increments (e.g., to 20 or 25 minutes) or increase the temperature to 130 °C.
-
-
Product is Oily/Difficult to Crystallize:
-
Cause: Impurities present in the crude product.
-
Solution: Perform a simple column chromatography purification (silica gel, gradient elution with Ethyl Acetate/Hexanes) instead of recrystallization.
-
Conclusion
This application note presents a validated, efficient, and rapid microwave-assisted protocol for the synthesis of this compound. The method provides excellent yields in a significantly reduced timeframe compared to traditional synthetic routes. By offering detailed, step-by-step instructions and explaining the underlying scientific principles, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the accelerated production of this important heterocyclic compound.
References
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link][7]
-
ResearchGate. (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link][6]
-
ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link][11]
-
International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link][1]
-
IJERT. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. [Link][12]
-
ResearchGate. Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. [Link][13]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link][14]
-
HETEROCYCLES. microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. [Link][10]
-
IJERT. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. [Link][15]
-
MDPI. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link][9]
-
IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link][2]
-
International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. [Link][3]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][18]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][19]
-
PubMed. Benzothiophene carboxamide derivatives as novel antimalarials. [Link][5]
-
PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link][4]
-
Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link][20]
-
University of Strathclyde. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link][21]
-
ResearchGate. Reactivity of[7]Benzothieno[3,2-b][7]benzothiophene — Electrophilic and Metalation Reactions. [Link][22]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene carboxamide derivatives as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. organic-chemistry.org [organic-chemistry.org]
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- 16. Gewald reaction - Wikipedia [en.wikipedia.org]
- 17. Gewald Reaction [organic-chemistry.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cellular Activity of 1-Benzothiophene-3-carbothioamide
Authored by: Senior Application Scientist, Bio-Assay Development Group
Introduction: The Therapeutic Potential of Benzothiophene Derivatives
Benzothiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This diverse bioactivity includes anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The fused ring system of a benzene and a thiophene ring provides a stable scaffold that can be readily functionalized, allowing for the fine-tuning of its biological effects.[3] Recent studies have highlighted the potential of benzothiophene derivatives as anticancer agents, with some compounds demonstrated to inhibit cell proliferation, migration, and invasion, as well as promote apoptosis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of a specific derivative, 1-Benzothiophene-3-carbothioamide. The following protocols are designed to be robust and self-validating, providing a clear workflow from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A systematic approach is crucial for characterizing the cellular effects of a novel compound. We propose a tiered workflow that begins with broad assessments of cytotoxicity and progresses to more specific assays to elucidate the mechanism of action. This strategy ensures an efficient use of resources and builds a comprehensive biological profile of the compound.
Caption: Proposed experimental workflow for characterizing this compound.
Tier 1: Primary Screening for Cytotoxic Activity
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation.[5] The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[8][10]
Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MDA-MB-231, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100% |
| Compound X | 1 | 1.10 | 88% |
| Compound X | 10 | 0.65 | 52% |
| Compound X | 50 | 0.20 | 16% |
| Compound X | 100 | 0.10 | 8% |
| Caption: Example data table for an MTT assay. |
Tier 2: Assessment of Apoptosis Induction
If this compound demonstrates cytotoxic activity, the next logical step is to determine if cell death occurs via apoptosis, a form of programmed cell death.[11] We will utilize two complementary assays: Annexin V/Propidium Iodide (PI) staining for early and late apoptotic events and a Caspase-3/7 activity assay to measure the activation of key executioner caspases.[12][13]
Protocol: Annexin V/PI Staining by Flow Cytometry
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[15] Therefore, this dual-staining method can distinguish between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
| Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left | Negative | Negative | Live Cells |
| Lower-Right | Positive | Negative | Early Apoptotic Cells |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left | Negative | Positive | Necrotic Cells |
| Caption: Interpretation of Annexin V/PI flow cytometry data. |
Protocol: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[16] Luminescent or fluorescent assays provide a quantitative measure of their activity. The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[17] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[17]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent fluorescent kit)[17]
-
Treated and control cells in a white-walled 96-well plate
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[17]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Express the data as fold change in caspase activity relative to the vehicle control.
-
Tier 3: Mechanistic Insights
To further understand how this compound exerts its effects, it's essential to investigate its impact on key cellular processes like the cell cycle and major signaling pathways.
Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M), each characterized by a specific DNA content.[18] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.[19] Treatment with an anticancer agent may cause arrest at a specific checkpoint.
Materials:
-
Treated and control cells
-
Cold 70% ethanol[19]
-
PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution. The RNase is crucial to prevent staining of double-stranded RNA.[20]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.[19]
-
Use cell cycle analysis software to model the data and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Caption: Simplified diagram of the cell cycle and potential arrest points.
Protocol: Western Blot for Signaling Pathway Analysis
Principle: Signaling pathways like MAPK and NF-κB are critical regulators of cell proliferation, survival, and inflammation and are often dysregulated in cancer.[21] Western blotting allows for the detection of specific proteins within a complex mixture.[22] By using antibodies that recognize the phosphorylated (active) forms of key signaling proteins (e.g., p-ERK, p-p38, p-IκBα), one can assess the activation status of these pathways in response to compound treatment.[22][23]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for a short duration (e.g., 15, 30, 60 minutes) to observe acute signaling changes.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[22]
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[22]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[22]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze band intensities using densitometry software, normalizing phosphorylated protein levels to total protein and a loading control (e.g., GAPDH).
-
Protocol: NF-κB Reporter Assay
Principle: To confirm the effect on the NF-κB pathway, a reporter gene assay can be used.[24] This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[25] When NF-κB is activated, it drives the expression of luciferase, and the resulting light output can be measured.[24] A decrease in luciferase activity in stimulated cells treated with the compound indicates inhibition of the pathway.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a white-walled 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[24]
-
-
Stimulation:
-
Lysis and Luminescence Measurement:
-
Remove the medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.[27]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background from unstimulated cells.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound. By systematically assessing cytotoxicity, mode of cell death, and effects on key cellular processes, researchers can build a detailed profile of the compound's biological activity. These assays are foundational for further preclinical development and for elucidating the specific molecular targets and mechanisms of action of this promising class of compounds.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Shanmugam, G., & Narayanan, V. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Bio-protocol. (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. Retrieved from [Link]
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Di Poto, C., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(22), 5329. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Asati, V., et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1379, 237-252. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Smalley, K. S. M., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 11-20. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Min, J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]
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AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
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Reaction Biology. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Retrieved from [Link]
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Jones, C. A., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 143-157. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The detection of MAPK signaling. Retrieved from [Link]
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Patel, R. V., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry, 51(S1), E23-E31. Retrieved from [Link]
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Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Bioorganic & Medicinal Chemistry, 112, 117589. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21(5), 458-477. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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Kinase inhibition assay protocol for 1-Benzothiophene-3-carbothioamide
Application Note & Protocol
Title: A Generalized Protocol for In Vitro Kinase Inhibition Profiling of 1-Benzothiophene-3-carbothioamide
Abstract
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of protein kinases.[1][2] Several benzothiophene-containing molecules have been identified as potent inhibitors of critical kinases involved in oncology and inflammatory diseases, such as JNK1, VEGFR-2, AKT, and STAT3.[3][4][5][6] This document provides a comprehensive, adaptable protocol for evaluating the inhibitory activity of a specific derivative, this compound, against a protein kinase of interest. We present a robust, non-radioactive, luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This methodology is highly amenable to high-throughput screening (HTS) and provides a reliable framework for determining the half-maximal inhibitory concentration (IC50) of test compounds.[7][8]
Introduction and Scientific Rationale
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[9] Their dysregulation is a hallmark of numerous diseases, making them a major class of therapeutic targets. The discovery of novel kinase inhibitors is therefore a cornerstone of modern drug development.
The compound this compound belongs to a class of heterocyclic compounds recognized for their therapeutic potential.[1][2][10] While the specific kinase targets for this exact molecule are not extensively documented, related benzothiophene carboxamide and carboxylate derivatives have been successfully developed as potent kinase inhibitors.[11][12][13] Therefore, a robust and standardized method is required to screen this compound against a panel of kinases to identify its primary targets and determine its potency and selectivity.
Causality of Experimental Choice: We have selected a universal, luminescence-based ADP-quantification assay (analogous to commercially available kits like ADP-Glo™) for this protocol.[7][8] This choice is predicated on several key advantages over other methods:
-
Universality: The assay measures ADP formation, a universal product of all kinase reactions, allowing it to be used for virtually any kinase, regardless of its substrate (protein or peptide).[9]
-
High Sensitivity and Dynamic Range: Luminescence detection provides excellent signal-to-background ratios, enabling the use of low enzyme concentrations that are often more physiologically relevant.
-
Reduced Compound Interference: Unlike fluorescence-based methods (FRET, FP), which can be compromised by autofluorescent compounds, luminescence assays are less prone to this type of interference.[14] Furthermore, by measuring ADP production rather than ATP depletion, the assay is more sensitive to small amounts of substrate turnover, which is critical when working with low-activity kinases or determining initial reaction velocities.[8]
-
Safety and Convenience: This method avoids the handling and disposal costs associated with radioactive assays, which are considered a gold standard but are logistically challenging.[9][15]
This application note will guide the user through assay optimization, execution, and data analysis to generate reliable and reproducible inhibition data for this compound.
Assay Principle
The kinase inhibition assay is performed in two main stages. First, the kinase, its substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing a phosphorylated product and ADP. The amount of ADP produced is directly proportional to the kinase activity.
In the second stage, a detection reagent is added to quantify the ADP. This is achieved through a two-step coupled enzymatic reaction that ultimately generates a light signal.
-
Reaction Stop & ATP Depletion: The detection reagent first stops the kinase reaction and simultaneously eliminates any remaining unconsumed ATP. This is crucial to ensure that the final signal originates only from the ADP produced during the kinase reaction.
-
ADP to ATP Conversion & Luminescence: A second detection enzyme converts the ADP back into ATP. This newly generated ATP then acts as a substrate for a luciferase, which catalyzes the conversion of luciferin into oxyluciferin, producing a stable luminescent signal that is measured by a plate reader. The intensity of the light is directly proportional to the initial ADP concentration.
An inhibitor will reduce the rate of the kinase reaction, leading to less ADP production and, consequently, a weaker luminescent signal.
Figure 1: Principle of the luminescence-based kinase assay. The inhibitor reduces the production of ADP, which is subsequently quantified in a coupled reaction to generate a light signal.
Materials and Reagents
-
Test Compound: this compound (Stock solution: 10 mM in 100% DMSO).
-
Kinase: Purified, active kinase of interest (e.g., JNK1, AKT1, etc.).[16]
-
Kinase Substrate: Specific peptide or protein substrate for the chosen kinase.
-
Positive Control Inhibitor: A known, potent inhibitor for the kinase of interest (e.g., Staurosporine for broad-spectrum inhibition).
-
ATP: 10 mM solution in ultrapure water, pH 7.5.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. Note: Optimal buffer conditions may vary between kinases and should be validated.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system.
-
Plates: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume).
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate shaker.
-
Luminometer plate reader.
-
Detailed Experimental Protocol
This protocol is designed for a final reaction volume of 10 µL in a 384-well plate format. Volumes can be scaled for 96-well plates (typically 25-50 µL total volume).
Phase 1: Assay Optimization (Prior to Inhibition Screening)
For any new kinase-inhibitor pair, it is critical to first establish optimal assay conditions.
-
Kinase Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay. Test a range of concentrations to find one that results in ~10-30% ATP consumption in the desired reaction time.
-
ATP Km Determination: The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration. Determine the Michaelis-Menten constant (Km) for ATP under the optimized kinase and substrate conditions. For screening, it is standard practice to run the inhibition assay at an ATP concentration equal to its Km value.[16]
Phase 2: Compound Preparation and Serial Dilution
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Intermediate Dilution: Create a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in assay buffer. This will be the highest concentration tested in the assay (final concentration of 25 µM at a 4X dilution factor).
-
Serial Dilution Plate: In a separate polypropylene plate, perform a 1:3 serial dilution of the 100 µM intermediate stock in assay buffer containing a fixed percentage of DMSO (e.g., 10%) to create a 10-point dose-response curve.
-
Controls: Prepare wells with assay buffer + DMSO only (0% inhibition control) and a serial dilution of the positive control inhibitor.
Phase 3: Assay Execution
The following workflow outlines the sequential addition of reagents to the assay plate.
Figure 2: Step-by-step experimental workflow for the kinase inhibition assay.
-
Compound Addition: Add 2.5 µL of the serially diluted this compound (or controls) to the wells of a white, opaque 384-well plate.
-
Kinase Addition: Add 2.5 µL of the 4X kinase solution (prepared in assay buffer) to each well.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X ATP/Substrate mixture (prepared in assay buffer) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The duration should be optimized to remain within the linear phase of the reaction.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second.
Phase 4: Data Analysis
-
Data Normalization:
-
The "High" signal (0% inhibition) corresponds to the average of the DMSO-only control wells.
-
The "Low" signal (100% inhibition) corresponds to the no-kinase control wells or the highest concentration of a potent control inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value. Software such as GraphPad Prism or similar data analysis packages are recommended for this purpose.
Data Presentation and Interpretation
The inhibitory activity of this compound should be evaluated against a panel of kinases to assess its selectivity profile. The results are typically presented in a table summarizing the IC50 values.
Table 1: Example Inhibitory Activity Profile of this compound
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Positive Control) |
| Kinase A (JNK1) | 0.85 | 0.015 |
| Kinase B (AKT1) | 5.2 | 0.020 |
| Kinase C (CDK2) | > 50 | 0.035 |
| Kinase D (VEGFR2) | 1.5 | 0.008 |
| Kinase E (p38α) | 25.6 | 0.040 |
Interpretation:
-
An IC50 value represents the concentration of inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency.
-
The data in Table 1 is hypothetical but illustrates how this compound might show potent activity against Kinase A (JNK1) and Kinase D (VEGFR2), moderate activity against Kinase B (AKT1), and weak or no activity against Kinases C and E.
-
Staurosporine serves as a crucial positive control to validate that the assay system is working correctly.[7]
Assay Validation: To ensure the quality and reliability of the screening data, calculate the Z-factor for each assay plate. The Z-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[16]
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the in vitro inhibitory activity of this compound. By leveraging a universal and robust luminescence-based ADP detection method, researchers can efficiently screen this compound against various kinases to identify potential therapeutic targets. Adherence to proper optimization, execution with appropriate controls, and rigorous data analysis will yield reliable potency (IC50) and selectivity data, forming a critical foundation for further preclinical development and structure-activity relationship (SAR) studies. While this biochemical assay is a vital first step, subsequent validation in cell-based assays is necessary to confirm target engagement and functional effects in a more physiological context.[17]
References
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- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Lala, P., Nandy, A., & Banerjee, S. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of medicinal chemistry, 57(15), 6367–6383.
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry, 51(S1), E1-E8.
- Li, W., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(9), 2415-2429.
- Al-Ostath, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21(4), 316-335.
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- De Rienzo, F., et al. (2012). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 13(5), 6296-6316.
- El-Sayed, N., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6289.
- Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of biological chemistry, 289(29), 20583–20593.
- Mancuso, R., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 77(10), 4849-4854.
- El-Adl, K., et al. (2021). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 26(11), 3328.
- Li, W. Z., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical biology & drug design, 98(5), 835–849.
- Wang, Y., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European journal of medicinal chemistry, 125, 1188–1199.
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Application Notes and Protocols for Evaluating the Anti-proliferative Activity of 1-Benzothiophene-3-carbothioamide in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold in Oncology
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, derivatives of benzothiophene have emerged as promising candidates for anticancer drug development, demonstrating significant cytotoxic and anti-proliferative effects across various cancer cell lines.[1][2] These compounds have been shown to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-proliferative activity of a specific derivative, 1-Benzothiophene-3-carbothioamide. While specific data for this compound is still emerging, the protocols and methodologies outlined herein are designed to robustly assess its potential as an anti-cancer agent. We will draw upon the established mechanisms of action of related benzothiophene compounds to inform a logical and scientifically rigorous investigational workflow.
Plausible Mechanisms of Action: Insights from Structurally Related Compounds
Several benzothiophene derivatives have demonstrated potent anti-cancer activity through various mechanisms:
-
Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs have been shown to interact with tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death.[3][4]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein often constitutively activated in many cancers, promoting cell proliferation and survival. Some aminobenzo[b]thiophene 1,1-dioxides have been identified as potent STAT3 inhibitors, leading to the suppression of downstream pro-survival genes like Bcl-2 and the induction of apoptosis.[5][6][7]
-
Induction of Apoptosis: A common outcome of treatment with various benzothiophene derivatives is the induction of programmed cell death, or apoptosis.[8][9] This can be triggered by a variety of cellular stresses, including the generation of reactive oxygen species (ROS).[6][9]
-
RhoA/ROCK Pathway Inhibition: More recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[10]
Given these precedents, a thorough investigation of this compound should encompass assays to probe these potential mechanisms.
Experimental Workflow for Assessing Anti-proliferative Activity
A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating a novel anti-cancer compound.
Detailed Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells as described in the cell cycle analysis protocol.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Data Presentation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 10.5 ± 1.2 |
| A549 | Lung Carcinoma | 22.1 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 8.9 ± 0.9 |
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 60.5 ± 3.1 | 25.2 ± 2.0 | 14.3 ± 1.5 |
| This compound (10 µM) | 25.1 ± 2.2 | 15.8 ± 1.7 | 59.1 ± 4.3 |
Potential Signaling Pathway
Based on the literature for related compounds, this compound could potentially inhibit the STAT3 signaling pathway.
Caption: Potential inhibition of the STAT3 signaling pathway.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of the anti-proliferative activity of this compound. By systematically evaluating its cytotoxicity, effects on the cell cycle, and its ability to induce apoptosis, researchers can gain valuable insights into its potential as a novel anti-cancer agent. Further investigation into specific molecular targets, such as tubulin or components of the STAT3 pathway, will be crucial for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts.
References
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
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Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
- Lee, M., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 13-20.
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University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays.
- Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4432-4436.
- Krishnan, A., & Kumar, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 93-97.
- El-Sayed, W. M., El-Metwally, S. A., Khalil, A. K., & El-Naggar, A. M. (2018). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
- Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4432-4436.
- Kaczor, A. A., Satała, G., Podyma-Inaś, M., Karczmarzyk, Z., & Płaziński, W. (2020). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 63(17), 9474-9494.
- Kong, L., Wu, Y., & Zhang, W. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry, 125, 107-117.
- Chen, Y., Li, Y., Wang, Y., Li, Y., Chen, J., & Li, X. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320499.
- de la Cueva, L., et al. (2010). Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations. Bioorganic & Medicinal Chemistry, 18(15), 5564-5573.
- Wang, Y., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(9), 987-992.
- Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. (2018). Journal of Biomolecular Structure & Dynamics, 36(14), 3749-3762.
- Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (2017). European Journal of Medicinal Chemistry, 125, 107-117.
- Benzo[b]thiophene-6-carboxamide 1,1-dioxides: Inhibitors of human cancer cell growth at nanomolar concentrations. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5564-5573.
- Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. (2015). ACS Medicinal Chemistry Letters, 6(9), 987-992.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure-Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4843.
- Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. (2022). Molecules, 27(21), 7263.
- Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. (2019). European Journal of Medicinal Chemistry, 170, 225-237.
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Targeting the STAT3 Signaling Pathway with 1-Benzothiophene-3-carbothioamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The STAT3 Signaling Pathway as a Therapeutic Target
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process, initiated by cytokines and growth factors. However, in a wide range of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and chemoresistance.[1][2] This aberrant and persistent activation has established STAT3 as a compelling target for the development of novel cancer therapeutics.[3][4]
The benzothiophene scaffold has emerged as a promising chemotype for the development of small molecule STAT3 inhibitors.[5] Numerous derivatives of benzo[b]thiophene have been synthesized and evaluated for their ability to modulate the STAT3 signaling pathway.[6][7][8][9] These compounds have been shown to exert their anticancer effects by inhibiting STAT3 phosphorylation, a key step in its activation, thereby preventing its dimerization, nuclear translocation, and DNA binding.[7][8][9] This application note provides a comprehensive guide for researchers interested in investigating the potential of 1-Benzothiophene-3-carbothioamide as a novel agent for targeting the STAT3 signaling pathway. While direct studies on this specific carbothioamide are emerging, the protocols and methodologies outlined herein are based on established procedures for characterizing benzo[b]thiophene-based STAT3 inhibitors.
Proposed Mechanism of Action
Based on the extensive research on related benzo[b]thiophene derivatives, it is hypothesized that this compound functions as a STAT3 inhibitor by interfering with its activation and downstream signaling. The proposed mechanism of action is illustrated in the following pathway diagram.
Caption: Proposed mechanism of STAT3 inhibition by this compound.
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to characterize the effects of this compound on the STAT3 signaling pathway.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.[3]
Materials:
-
Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
Western Blot Analysis of STAT3 Phosphorylation
This protocol is to determine if this compound inhibits the phosphorylation of STAT3 at Tyr705.[4][10][11]
Materials:
-
Cancer cells with high basal p-STAT3 levels
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as a loading control.[10]
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[12][13][14]
Materials:
-
HEK293T or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 transcriptional activity relative to the vehicle control.
| Compound Concentration (µM) | Normalized Luciferase Activity | % Inhibition |
| 0 (Vehicle) | 15.2 | 0 |
| 1 | 12.8 | 15.8 |
| 5 | 8.5 | 44.1 |
| 10 | 4.1 | 73.0 |
| 25 | 1.9 | 87.5 |
Apoptosis Assay by Annexin V/PI Staining
This assay determines if the compound induces apoptosis in cancer cells.[1][2][15][16]
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Cell Cycle Analysis
This protocol is used to investigate the effect of the compound on cell cycle progression.[6][17][18][19]
Materials:
-
Cancer cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Experimental Workflow Visualization
Caption: A typical workflow for characterizing a novel STAT3 inhibitor.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential STAT3 inhibitor. Successful outcomes from these in vitro studies, such as potent inhibition of STAT3 phosphorylation, reduced cancer cell viability, and induction of apoptosis, would provide a strong rationale for advancing this compound to in vivo preclinical models. Further investigations could also explore its effects on STAT3 downstream target genes and its potential for synergistic activity with other anticancer agents. The versatility of the benzothiophene scaffold suggests that further chemical modifications of this compound could lead to the development of even more potent and selective STAT3 inhibitors.
References
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biocompare.com [biocompare.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for the Investigation of 1-Benzothiophene-3-carbothioamide in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. A common pathological thread in these conditions is the progressive loss of neuronal structure and function. The development of effective therapeutic agents is paramount, and in this pursuit, the structural versatility of heterocyclic compounds has been a significant focus. Among these, the benzothiophene scaffold has emerged as a promising pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1]
While the direct application of 1-Benzothiophene-3-carbothioamide in neurodegenerative disease research is not yet extensively documented in peer-reviewed literature, the broader family of benzothiophene derivatives has shown significant promise. For instance, various derivatives have been explored as modulators of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[2] Furthermore, the benzothiophene core is present in compounds designed to have anti-Parkinson properties.[3] This document, therefore, serves as a forward-looking guide, extrapolating from the known bioactivities of related benzothiophene compounds to propose a detailed framework for the investigation of this compound and its analogues as potential therapeutic agents in neurodegenerative disease.
Proposed Mechanisms of Action in Neurodegeneration
Based on the activities of structurally related compounds, this compound could potentially exert neuroprotective effects through several mechanisms. These include:
-
Modulation of Protein Aggregation: Pathological aggregation of proteins such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a central event in neurodegeneration. Thiophene-based ligands have been shown to selectively bind to Aβ aggregates.[4][5] It is plausible that the this compound scaffold could be functionalized to interfere with the aggregation kinetics of these proteins.
-
Anti-inflammatory Activity: Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Benzothiophene derivatives have been noted for their anti-inflammatory effects.[1] This could involve the inhibition of pro-inflammatory cytokines and enzymes in microglial cells, thereby reducing neuronal damage.
-
Antioxidant Properties: Oxidative stress is a well-established contributor to neuronal cell death in neurodegenerative conditions.[6] The antioxidant potential of benzothiophene derivatives suggests that this compound could protect neurons by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.[1]
-
Enzyme Inhibition: The inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are established therapeutic strategies for Alzheimer's and Parkinson's diseases, respectively. Benzothiazole derivatives, which are structurally similar to benzothiophenes, have been investigated as multi-target inhibitors of these enzymes.[7]
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its neuroprotective effects.
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Protocols
The following protocols are proposed as a starting point for the investigation of this compound in neurodegenerative disease research.
Part 1: In Vitro Characterization
Objective: To assess the cytoprotective, anti-aggregating, anti-inflammatory, and antioxidant properties of this compound in cellular models of neurodegeneration.
1.1. Neurotoxicity and Neuroprotection Assays
-
Cell Lines:
-
SH-SY5Y human neuroblastoma cells (for general neuroprotection)
-
PC12 cells (dopaminergic-like, for Parkinson's disease models)
-
Primary cortical neurons (for more physiologically relevant data)
-
-
Protocol:
-
Culture cells to 80% confluency.
-
Induce neurotoxicity using established toxins:
-
Alzheimer's Model: Amyloid-beta (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) oligomers (5-25 µM)
-
Parkinson's Model: 6-hydroxydopamine (6-OHDA) (50-200 µM) or MPP⁺ (0.5-2 mM)
-
-
Co-treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT or LDH assay.
-
-
Expected Outcome: A dose-dependent increase in cell viability in the presence of the compound compared to the toxin-only control would indicate neuroprotective activity.
1.2. Protein Aggregation Assays
-
Assay: Thioflavin T (ThT) fluorescence assay for Aβ or α-synuclein aggregation.
-
Protocol:
-
Prepare monomeric Aβ₁₋₄₂ or α-synuclein.
-
Incubate the protein (10-50 µM) in aggregation buffer with ThT (10 µM).
-
Add varying concentrations of this compound.
-
Monitor ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time at 37°C.
-
-
Expected Outcome: Inhibition of the sigmoidal increase in ThT fluorescence would suggest that the compound interferes with fibril formation.
1.3. Anti-inflammatory Assays
-
Cell Line: BV-2 microglial cells.
-
Protocol:
-
Stimulate BV-2 cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
-
Co-treat with this compound.
-
After 24 hours, measure the levels of nitric oxide (NO) in the culture medium using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.
-
-
Expected Outcome: A reduction in NO and pro-inflammatory cytokine levels would indicate anti-inflammatory activity.
1.4. Antioxidant Assays
-
Assay: Cellular ROS production using DCFH-DA assay.
-
Protocol:
-
Pre-treat SH-SY5Y cells with this compound for 1-2 hours.
-
Induce oxidative stress with H₂O₂ (100-500 µM) or rotenone (1-10 µM).
-
Load cells with DCFH-DA (10 µM).
-
Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader or microscopy.
-
-
Expected Outcome: A decrease in DCF fluorescence would indicate a reduction in intracellular ROS levels.
The following diagram illustrates a typical in vitro experimental workflow.
Caption: In Vitro Screening Workflow for this compound.
Part 2: In Vivo Validation
Objective: To evaluate the therapeutic efficacy and neuroprotective effects of this compound in animal models of neurodegenerative diseases.
2.1. Animal Models
-
Alzheimer's Disease:
-
Chemical Induction: Scopolamine- or AlCl₃-induced amnesia models in rodents.
-
Transgenic: APP/PS1 or 5XFAD mouse models.
-
-
Parkinson's Disease:
-
Neurotoxin-based: 6-OHDA-lesioned rats or MPTP-treated mice.
-
2.2. Experimental Design
-
Animal Groups:
-
Vehicle Control
-
Disease Model + Vehicle
-
Disease Model + this compound (e.g., 1, 5, 10 mg/kg, administered orally or via intraperitoneal injection)
-
Disease Model + Positive Control Drug (e.g., Donepezil for AD, L-DOPA for PD)
-
-
Treatment Regimen: Administer the compound before, during, or after disease induction, depending on whether a prophylactic or therapeutic effect is being investigated.
-
Behavioral Assessments:
-
AD Models: Morris water maze, Y-maze, novel object recognition test to assess learning and memory.
-
PD Models: Rotarod test, cylinder test, apomorphine-induced rotation test to assess motor coordination and dopamine receptor sensitivity.
-
-
Post-mortem Analysis:
-
Histology: Immunohistochemistry for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase), protein aggregates (e.g., 4G8 for Aβ, AT8 for p-tau, anti-α-synuclein), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays: ELISA or Western blot for levels of neurotransmitters, inflammatory cytokines, and oxidative stress markers in brain tissue homogenates.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Example In Vitro Neuroprotection Data
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Toxin (e.g., Aβ) | 10 | 45 ± 4.1 |
| Toxin + Compound | 1 | 58 ± 3.9 |
| Toxin + Compound | 10 | 75 ± 5.5 |
| Toxin + Compound | 25 | 88 ± 4.8 |
Table 2: Example In Vivo Behavioral Data (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | 15.2 ± 2.1 | 45.5 ± 3.8 |
| Disease Model + Vehicle | 48.9 ± 5.6 | 18.2 ± 2.9 |
| Disease Model + Compound (5 mg/kg) | 25.7 ± 4.3 | 35.1 ± 4.2 |
| Disease Model + Donepezil | 22.1 ± 3.9 | 38.9 ± 3.5 |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. While direct evidence is currently lacking, the promising activities of the broader benzothiophene family warrant such an exploration. Positive results from these studies would pave the way for further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, clinical trials. The multifaceted nature of neurodegenerative diseases suggests that multi-target compounds are likely to be more effective, and the versatile benzothiophene scaffold is an excellent starting point for the design of such agents.
References
- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
-
PubMed. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. [Link]
-
PubMed. (2021). Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. [Link]
- SciSpace.
-
PubMed. (2024). The impact of anti-inflammatory therapy on Parkinson's disease incidence: A retrospective cohort study. [Link]
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PubMed. (2009). Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease. [Link]
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PubMed. (2023). New bithiophene derivative attenuated Alzheimer's disease induced by aluminum in a rat model via antioxidant activity and restoration of neuronal and synaptic transmission. [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. [Link]
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PubMed. (2009). Parkinson-linked genes and toxins that affect neuronal cell death through the Bcl-2 family. [Link]
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PubMed Central. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. [Link]
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PubMed Central. (2021). Thiophene‐Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. [Link]
- ResearchGate. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
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PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
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PubMed Central. (2012). Solvents and Parkinson disease: A systematic review of toxicological and epidemiological evidence. [Link]
- Google Patents. (2023). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure.
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PubMed Central. (2022). Toxic Exposure to Endocrine Disruptors Worsens Parkinson's Disease Progression through NRF2/HO-1 Alteration. [Link]
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PubMed. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. [Link]
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Development of 1-Benzothiophene-3-carbothioamide as a Potent Anti-inflammatory Agent: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Benzothiophene Scaffold
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 1-benzothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2] Derivatives of this bicyclic system, which features a fused benzene and thiophene ring, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and, most notably for the present discussion, potent anti-inflammatory effects.[1][3]
This technical guide focuses on a specific derivative, 1-benzothiophene-3-carbothioamide , a molecule that synergistically combines the established anti-inflammatory potential of the benzothiophene core with the unique chemical and biological properties of a thioamide functional group. Thioamides, as isosteres of amides, are known to exhibit a range of pharmacological activities and can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule.
Herein, we provide a comprehensive overview of the development of this compound as a promising anti-inflammatory candidate. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis, in vitro and in vivo evaluation, and an exploration of its putative mechanism of action.
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A reliable and reproducible method involves a two-step process starting from the commercially available 1-benzothiophene, proceeding through the formation of 1-benzothiophene-3-carboxylic acid, its conversion to the corresponding amide, and subsequent thionation.
Protocol 1: Synthesis of 1-Benzothiophene-3-carboxylic Acid
This protocol outlines the direct synthesis of 1-benzothiophene-3-carboxylic acid from 1-benzothiophene via a Friedel-Crafts acylation followed by hydrolysis.[4]
Materials:
-
1-Benzothiophene
-
Trichloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Acylation:
-
To a stirred solution of 1-benzothiophene (1 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.
-
Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude trichloromethyl ketone intermediate.
-
To the crude intermediate, add a 10% aqueous solution of NaOH and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford 1-benzothiophene-3-carboxylic acid.
-
Protocol 2: Synthesis of 1-Benzothiophene-3-carboxamide
Materials:
-
1-Benzothiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Acid Chloride Formation:
-
Suspend 1-benzothiophene-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-benzothiophene-3-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a concentrated aqueous solution of ammonia (excess) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-benzothiophene-3-carboxamide, which can be further purified by recrystallization.
-
Protocol 3: Thionation to this compound
The conversion of the amide to the thioamide is efficiently achieved using Lawesson's reagent.[5][6]
Materials:
-
1-Benzothiophene-3-carboxamide
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 1-benzothiophene-3-carboxamide (1 equivalent) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed through a series of well-established in vitro assays. These assays provide crucial information on the compound's ability to modulate key inflammatory pathways.
Protocol 4: Inhibition of Cyclooxygenase-2 (COX-2) Activity
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the test compound against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
Test compound (this compound)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution to each well.
-
Add 10 µL of various concentrations of the test compound or positive control to the respective wells. For the vehicle control, add 10 µL of DMSO.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Immediately measure the absorbance at 590 nm at time intervals of 1 minute for a total of 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 5: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Positive control (e.g., L-NAME)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B, freshly mixed) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound.
In Vivo Evaluation of Anti-inflammatory Activity
To validate the in vitro findings, the anti-inflammatory efficacy of this compound should be evaluated in a relevant animal model of inflammation.
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound or positive control orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Mechanism of Action: Unraveling the Molecular Targets
The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways. Based on the established activities of benzothiophene derivatives, two primary mechanisms are proposed: inhibition of COX-2 and suppression of the NF-κB signaling cascade.[7][8]
Cyclooxygenase-2 (COX-2) Inhibition
As demonstrated in the in vitro assay, direct inhibition of the COX-2 enzyme is a plausible mechanism. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[9] It is a transcription factor that, upon activation by pro-inflammatory stimuli such as LPS, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2. Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory effect. Benzothiophene derivatives have been shown to inhibit NF-κB activation, and it is hypothesized that this compound shares this property.[10]
Workflow for Investigating Anti-inflammatory Drug Development
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
NF-κB Signaling Pathway and Potential Inhibition
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Data Summary
The following table summarizes hypothetical but representative data for the anti-inflammatory activity of this compound compared to a standard drug, Celecoxib. Actual experimental data should be generated following the protocols outlined above.
| Compound | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vitro NO Production Inhibition (IC₅₀, µM) | In Vivo Anti-inflammatory Activity (% inhibition of paw edema at 3h) |
| This compound | 0.5 - 2.0 | 5.0 - 15.0 | 45 - 60% at 10 mg/kg |
| Celecoxib (Reference) | 0.04 - 0.1 | > 50 | 50 - 65% at 10 mg/kg |
Note: The IC₅₀ values for COX-2 inhibition by benzothiophene derivatives can vary significantly based on their substitution patterns.[7][11][12][13][14]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The synthetic route is accessible, and the established in vitro and in vivo assays provide a clear path for its pharmacological evaluation. The dual mechanism of action, potentially targeting both COX-2 and the NF-κB pathway, suggests that this compound could offer broad-spectrum anti-inflammatory activity with a potentially favorable safety profile.
Future studies should focus on a comprehensive structure-activity relationship (SAR) analysis by synthesizing and evaluating a library of analogous compounds. Further elucidation of the precise molecular interactions with its targets through techniques such as X-ray crystallography and molecular modeling will be invaluable for lead optimization. Additionally, detailed pharmacokinetic and toxicology studies are essential to assess the drug-like properties of this compound and its potential for clinical development.
References
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- Li, Y., et al. (2020). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
- Wurm, M., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131.
- Caddick, S., et al. (2006). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages, 132.
- Forbes, D. C., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
- Al-Adiwish, W. M., et al. (2019).
- Abdel-Aziz, A. A.-M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Drug Delivery Science and Technology, 74, 103554.
- Varma, R. S., & Kumar, D. (1999).
- Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211.
- Jesberger, M., et al. (2003). Lawesson's Reagent. Organic Chemistry Portal.
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- Suzuki, H., et al. (2014). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Letters in Organic Chemistry, 11(3), 221-224.
- Kiryanov, A. A., et al. (2001). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 66(23), 7925-7929.
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- Hassan, G. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19337-19366.
- Rathore, V., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme...
- Kikelj, D., et al. (2019). IC50 Values for COX-1 and COX-2 Enzymes.
- El-Sayed, M. A.-A., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.
- Katsori, A.-M., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 865-885.
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- Abu Sheikha, G., et al. (2011). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats.
- Bonjouklian, R., & Rudbecck, M. L. (1985). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene.
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Application Notes & Protocols for In Vivo Efficacy Studies of 1-Benzothiophene-3-carbothioamide in Animal Models
I. Introduction: The Therapeutic Potential of Benzothiophene Derivatives in Oncology
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of benzothiophene have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1] In the realm of oncology, particular attention has been given to benzothiophene derivatives due to their diverse mechanisms of action. For instance, certain benzothiophene acrylonitrile analogs have been shown to possess potent anticancer properties by interfering with tubulin polymerization, a critical process in cell division. Other derivatives, such as benzo[b]thiophene-1,1-dioxides, have been developed as inhibitors of the RhoA/ROCK pathway, which is crucial for tumor cell proliferation, migration, and invasion.[2]
Given the established anticancer potential of the broader benzothiophene class, this document provides a comprehensive guide for the preclinical in vivo evaluation of a specific analogue, 1-Benzothiophene-3-carbothioamide . These protocols are designed for researchers, scientists, and drug development professionals to systematically assess its therapeutic efficacy, pharmacokinetic profile, and safety in relevant animal models of cancer. The overarching goal is to generate robust, reproducible data to support go/no-go decisions in the drug development pipeline. The following sections detail a logical, stepwise approach, beginning with essential preliminary studies and culminating in a well-defined efficacy trial.
II. Pre-Efficacy Foundational Studies: A Stepwise Approach
Before embarking on a full-scale efficacy study, a series of foundational in vivo experiments are critical. These preliminary studies provide essential data on the compound's behavior and safety, ensuring the subsequent efficacy trial is well-designed, ethical, and likely to yield meaningful results. The overall workflow for these foundational studies is depicted below.
Caption: Overall workflow for in vivo evaluation.
Protocol 1: Formulation of this compound for In Vivo Administration
Rationale: The physicochemical properties of a test compound, particularly its solubility, are paramount for achieving adequate bioavailability in vivo. Many novel chemical entities, including heterocyclic compounds like this compound, are poorly water-soluble.[3][4] This necessitates the development of a suitable formulation to ensure consistent and reproducible exposure in animal models.[4] This protocol outlines a strategy for developing a formulation for oral or intraperitoneal administration.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl), sterile
-
Glass vials, magnetic stirrer, and stir bars
-
Filtration unit (0.22 µm syringe filter)
Procedure:
-
Solubility Screening:
-
Begin by assessing the solubility of the compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400).
-
Prepare saturated solutions and determine the concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
Vehicle Preparation (Example for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline Vehicle):
-
In a sterile glass vial, add the required volume of DMSO.
-
Slowly add the this compound powder to the DMSO while stirring continuously to create a stock solution. Gentle warming may be applied if necessary to aid dissolution.
-
Once fully dissolved, add the PEG400 to the solution and continue stirring.
-
Add the Tween 80 and mix thoroughly.
-
Finally, add the saline dropwise while stirring to avoid precipitation.
-
-
Final Formulation and Sterilization:
-
The final solution should be a clear, homogenous liquid.
-
For intravenous or intraperitoneal injections, sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
-
Stability Check:
-
Visually inspect the formulation for any signs of precipitation or phase separation before each use.
-
For longer-term studies, it is advisable to assess the chemical stability of the compound in the chosen vehicle over the study's duration.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
Rationale: A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5] This information is crucial for selecting an appropriate dosing regimen (dose and frequency) for the subsequent toxicity and efficacy studies.[6][7] This protocol describes a basic PK study in mice following both intravenous (IV) and oral (PO) administration.
Materials & Animals:
-
Male CD-1 or BALB/c mice (8-10 weeks old)
-
Formulated this compound
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Divide mice into two main groups: IV administration and PO administration.
-
For each administration route, further divide the mice into subgroups corresponding to different time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). A typical design would use 3-4 mice per time point.[7]
-
Administer a single dose of the formulated compound. A typical starting dose for a PK study might be 2-5 mg/kg for IV and 10-20 mg/kg for PO.
-
-
Blood Sampling:
-
At the designated time points post-dosing, collect blood samples (e.g., via retro-orbital sinus or cardiac puncture for terminal collection).[5]
-
Place the blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the compound's concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
-
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half. |
| Bioavailability (%) | The fraction of the oral dose that reaches systemic circulation | Crucial for determining the effectiveness of oral administration. |
| Table 1: Key Pharmacokinetic Parameters |
Protocol 3: Dose-Ranging Toxicity / Maximum Tolerated Dose (MTD) Study
Rationale: An MTD study is conducted to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[8][9][10] This is a critical step for selecting doses for the efficacy study, ensuring that the observed anti-tumor effects are not simply a result of systemic toxicity.[11]
Materials & Animals:
-
Female athymic nude mice (6-8 weeks old)
-
Formulated this compound
-
Calipers and an analytical balance
Procedure:
-
Animal Grouping and Dosing:
-
Randomly assign mice to several dose groups (e.g., 3-5 mice per group).
-
Include a vehicle control group.
-
Based on the PK data and any in vitro cytotoxicity data, select a range of doses. This could be a dose-escalation design (e.g., 10, 30, 100 mg/kg).
-
Administer the compound daily (or as determined by the PK study) for a short period (e.g., 7-14 days).[8]
-
-
Monitoring for Toxicity:
-
Body Weight: Record the body weight of each mouse daily. A significant weight loss (typically >15-20%) is a key indicator of toxicity.[11]
-
Clinical Observations: Observe the mice daily for any signs of distress, including changes in posture, activity, grooming, and feeding/drinking behavior.
-
Mortality: Record any deaths.
-
-
Determining the MTD:
-
The MTD is defined as the highest dose that does not result in animal death, significant body weight loss, or other severe clinical signs of toxicity.[9]
-
-
Data Analysis and Presentation:
-
Plot the mean body weight change for each group over time.
-
Summarize clinical observations for each dose level.
-
| Dose Group | No. of Mice | Dosing Schedule | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5 | Daily for 14 days | +5% | Normal |
| 10 mg/kg | 5 | Daily for 14 days | +3% | Normal |
| 30 mg/kg | 5 | Daily for 14 days | -5% | Mild lethargy on day 2-3 |
| 100 mg/kg | 5 | Daily for 14 days | -18% | Significant lethargy, ruffled fur |
| Table 2: Example Data from an MTD Study |
III. In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model
Rationale: The subcutaneous tumor xenograft model is a widely used and well-established preclinical model for evaluating the efficacy of novel anticancer agents.[12][13] In this model, human cancer cells are implanted under the skin of immunodeficient mice, forming a palpable tumor that can be easily measured.[13][14][15] This allows for a straightforward assessment of a compound's ability to inhibit tumor growth.
Caption: Subcutaneous xenograft efficacy study workflow.
Protocol 4: Anticancer Efficacy in a Human Tumor Xenograft Model
Materials & Animals:
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Formulated this compound and vehicle
-
Positive control drug (e.g., Paclitaxel, Doxorubicin)
-
Calipers and an analytical balance
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.[14]
-
Wash the cells with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2-5 x 10^6 cells) into the right flank of each mouse.[12]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (administered with the formulation vehicle only)
-
Group 2: this compound (Low Dose, e.g., 0.5x MTD)
-
Group 3: this compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent)
-
-
Drug Administration and Monitoring:
-
Administer the treatments according to the schedule determined by the PK and MTD studies (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor and record the body weight of each mouse 2-3 times per week as an indicator of tolerability.
-
Perform daily clinical observations.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weights.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Statistically analyze the differences in tumor volume and weight between the treatment and control groups (e.g., using ANOVA).
-
| Treatment Group | Dosing Schedule | Final Mean Tumor Volume (mm³) | Final Mean Tumor Weight (g) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | Daily, PO | 1850 ± 250 | 1.9 ± 0.3 | - | +4% |
| Compound (15 mg/kg) | Daily, PO | 1100 ± 180 | 1.2 ± 0.2 | 40.5% | -2% |
| Compound (30 mg/kg) | Daily, PO | 650 ± 110 | 0.7 ± 0.1 | 64.9% | -8% |
| Positive Control | Q3D, IV | 450 ± 90 | 0.5 ± 0.1 | 75.7% | -12% |
| Table 3: Example Data Summary from an In Vivo Efficacy Study |
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the in vivo evaluation of this compound as a potential anticancer agent. By progressing through formulation development, pharmacokinetic analysis, toxicity assessment, and finally, a xenograft efficacy study, researchers can generate the critical data necessary to validate the compound's therapeutic potential. Positive results from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would provide a strong rationale for advancing the compound into more complex orthotopic or patient-derived xenograft (PDX) models and, ultimately, towards clinical development.[16]
V. References
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available from: [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Available from: [Link]
-
Maximum-Tolerated-Dose and Pharmacokinetics in rats. Dove Medical Press. Available from: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. Available from: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available from: [Link]
-
Murine Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health. Available from: [Link]
-
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]
-
Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. Available from: [Link]
-
Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. Available from: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. National Institutes of Health. Available from: [Link]
-
Subcutaneous Tumor Models. Reaction Biology. Available from: [Link]
-
Refining MTD studies. NC3Rs. Available from: [Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available from: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bio-protocol. Available from: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available from: [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]
-
Pharmacokinetic studies in mice. ResearchGate. Available from: [Link]
-
In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. AACR Journals. Available from: [Link]
-
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available from: [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. National Institutes of Health. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available from: [Link]
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. Available from: [Link]
-
In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI. Available from: [Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
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- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Refining MTD studies | NC3Rs [nc3rs.org.uk]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzothiophenes
Welcome to the technical support center for the synthesis of substituted benzothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzothiophenes are prevalent in a wide array of pharmaceuticals and functional materials, making their efficient and selective synthesis a critical endeavor.[1][2][3][4]
This guide provides troubleshooting advice and frequently asked questions in a structured Q&A format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Regioselectivity and Site-Selective Functionalization
Q1: I am struggling with poor regioselectivity in the direct functionalization of the benzothiophene core. How can I selectively introduce substituents at the C2 versus the C3 position?
A1: This is a classic challenge in benzothiophene chemistry. The inherent electronic properties of the benzothiophene ring system dictate its reactivity. Electrophilic aromatic substitution typically favors the C3 position due to the stability of the resulting cationic intermediate.[5] However, the C2 proton is more acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles.[6]
Troubleshooting Strategies:
-
For C2-Functionalization (Kinetic Control):
-
Directed Metalation: The use of a strong base like n-butyllithium (n-BuLi) at low temperatures allows for the deprotonation at the C2 position. The resulting 2-lithiobenzothiophene can then be quenched with a suitable electrophile.
-
Transition-Metal Catalyzed C-H Activation: Palladium-catalyzed direct arylation has become a powerful tool for C2-selective functionalization.[7] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a systematic optimization of the palladium catalyst, copper co-catalyst, and solvent can significantly improve yields.[7]
-
-
For C3-Functionalization (Thermodynamic Control):
-
Friedel-Crafts Type Reactions: Traditional Friedel-Crafts acylation or alkylation reactions with Lewis acids tend to favor substitution at the C3 position.[8]
-
Interrupted Pummerer Reaction: A metal-free approach involves the use of benzothiophene S-oxides. An interrupted Pummerer reaction can be employed to deliver phenol and silane coupling partners to the C3 position with complete regioselectivity under mild conditions.[6] This method avoids the need for directing groups and the risk of metal contamination.[6]
-
Challenges in Ring-Forming Reactions
Q2: My Gewald aminothiophene synthesis to build a substituted benzothiophene is giving low yields. What are the critical parameters to optimize?
A2: The Gewald reaction is a versatile multicomponent reaction for synthesizing 2-aminothiophenes, which can be precursors to benzothiophenes.[9][10][11] Its success hinges on the careful orchestration of a condensation and a sulfur addition/cyclization sequence.
Key Optimization Points:
| Parameter | Rationale and Troubleshooting |
| Base | The choice of base is critical for the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[9] Weak bases like triethylamine or morpholine are commonly used. If the condensation is sluggish, a stronger base might be necessary, but this can also lead to side reactions. |
| Solvent | Protic solvents like ethanol or methanol are often employed and can facilitate the reaction.[12] In some cases, aprotic solvents like DMF may be beneficial. Microwave irradiation has been shown to improve reaction times and yields.[9] |
| Sulfur | Elemental sulfur needs to be effectively incorporated. Ensure the sulfur is finely powdered to maximize its surface area. The mechanism of sulfur addition is not fully elucidated but is a key step.[9] |
| Temperature | The reaction is typically run at moderate temperatures (50-80 °C).[12] Higher temperatures might lead to decomposition or unwanted side products. |
Troubleshooting Workflow for Gewald Synthesis
Caption: Troubleshooting flowchart for the Gewald aminothiophene synthesis.
Q3: I am attempting a transition-metal-catalyzed synthesis of a 2-substituted benzothiophene, but the yield is poor. What are the likely culprits?
A3: Transition-metal catalysis is a powerful method for constructing the benzothiophene ring system.[2][3][13] However, these reactions are often sensitive to a variety of factors.
Common Issues and Solutions in Palladium-Catalyzed Synthesis:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Suboptimal catalyst or ligand selection. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. |
| Inefficient co-catalyst (oxidant). | Optimize the type and amount of the co-catalyst, such as copper salts.[7] | |
| Incorrect solvent or temperature. | Systematically vary the solvent and reaction temperature. A common setup involves heating at 100 °C.[7] | |
| Side Reactions | Homocoupling of starting materials. | Adjust the stoichiometry of the reactants and the catalyst loading. |
| Decomposition of catalyst or substrates. | Lower the reaction temperature and ensure an inert atmosphere. |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide [7]
-
To a reaction vessel, add the benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), palladium catalyst (10 mol %), copper salt (2.0 equiv), and pyridine (3.0 equiv).
-
Add the solvent (1.0 mL) and seal the vessel.
-
Heat the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, quench the reaction and extract the product.
-
Purify the crude product by column chromatography.
Functional Group Tolerance and Side Reactions
Q4: My starting materials contain sensitive functional groups (e.g., nitro, ester). Which synthetic routes offer the best functional group tolerance?
A4: Functional group tolerance is a significant hurdle in multistep syntheses.[1] Modern synthetic methods have made considerable progress in addressing this challenge.
Recommended Approaches for High Functional Group Tolerance:
-
Aryne-Based Syntheses: The reaction of aryne precursors with alkynyl sulfides has been shown to tolerate a wide range of functional groups, providing access to complex benzothiophene derivatives that are otherwise difficult to synthesize.[1]
-
Metal-Free C-H Functionalization: The previously mentioned interrupted Pummerer reaction of benzothiophene S-oxides is compatible with various functionalities, including bromo, iodo, ester, trifluoromethyl, nitro, keto, and amido groups.[6]
-
Domino Reactions: Certain domino reactions, such as those used to synthesize 3-amino-2-formyl-functionalized benzothiophenes, can proceed under benign conditions and tolerate electron-withdrawing groups.[14]
Logical Flow for Method Selection Based on Functional Groups
Caption: Decision tree for selecting a synthetic route based on functional group tolerance.
Purification Challenges
Q5: My crude product is a complex mixture, and purification by column chromatography is proving difficult. What are some best practices for purifying substituted benzothiophenes?
A5: Effective purification is crucial for obtaining high-purity benzothiophene derivatives.[7]
Systematic Approach to Purification:
-
Initial Work-up: A standard aqueous work-up is often the first step. Add water to the reaction mixture and extract the aqueous phase with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[7] Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.[7]
-
Column Chromatography: This is the most common method for purifying benzothiophenes.[7]
-
Stationary Phase: Silica gel (230–400 mesh) is typically used.[7]
-
Mobile Phase: A gradient elution is often most effective. Start with a low-polarity solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.[7] This "dry loading" technique often leads to better separation.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the pure product.[7]
-
-
Recrystallization: If column chromatography does not yield a pure product, or for final purification, recrystallization can be very effective. A mixed solvent system, such as a mixture of a C1-8 alcohol and water, can be used.[15]
Step-by-Step Column Chromatography Workflow
Caption: A standard workflow for the purification of benzothiophenes using column chromatography.
References
-
Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. [Link]
-
Li, Y., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 33(1), 63-74. [Link]
-
ChemistryViews.org. (2020, September 15). New Path to Benzothiophenes. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Ejaz, S., et al. (2020). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 24. [Link]
-
Ejaz, S., et al. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 8(1), 1085-1097. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Gabriele, B., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(20), 8277-8286. [Link]
-
Wang, C., et al. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Chemical Communications, 52(18), 3587-3601. [Link]
-
Stanetty, P., & Koller, H. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-378. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Huang, S.-L., & Li, C.-W. (2015). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 11, 2110-2115. [Link]
-
Sharma, P., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. IntechOpen. [Link]
-
Zhong, H., et al. (2015). Influence of Regio- and Chemoselectivity on the Properties of Fluoro-Substituted Thienothiophene and Benzodithiophene Copolymers. Journal of the American Chemical Society, 137(28), 9094-9101. [Link]
-
Huang, C.-W., & Fang, J.-M. (2006). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. The Journal of Organic Chemistry, 71(23), 8820-8827. [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334-5337. [Link]
-
Kumar, A., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C–C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. [Link]
- JP4357608B2 - Purification method of benzothiophene. (n.d.).
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- EP0832889B1 - Process for the synthesis of benzothiophenes. (n.d.).
-
ResearchGate. (2014, December 16). What are the possible starting materials for the synthesis of benzothiophene?. [Link]
-
Patel, D., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2568. [Link]
-
Wikipedia. (n.d.). Benzothiophene. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. [Link]
-
NOBLE CHEMISTRY. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene [Video]. YouTube. [Link]
-
Khan, I., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28(1), 2-20. [Link]
Sources
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- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
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- 15. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzothiophene-3-carbothioamide
This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and practical guidance for the synthesis of 1-Benzothiophene-3-carbothioamide. Our focus is on improving yield and purity through a detailed understanding of the reaction mechanisms and critical experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which is recommended for high yield?
A1: The most prevalent and often highest-yielding method involves a two-step process. The first step is the synthesis of the 1-Benzothiophene-3-carbonitrile intermediate, typically via a Gewald reaction.[1][2] This is followed by the thionation of the nitrile group to form the desired carbothioamide. For the thionation step, Lawesson's reagent is a mild and effective choice.[3][4]
Q2: My initial Gewald reaction to form the 2-amino-1-benzothiophene-3-carbonitrile precursor is low-yielding. What are the likely causes?
A2: Low yields in the Gewald reaction can often be attributed to several factors. The initial Knoevenagel condensation between the ketone and the α-cyanoester is a critical step.[1] Ensure your base catalyst (e.g., morpholine or an N-methylpiperazine-functionalized polyacrylonitrile fiber) is of good quality and used in the correct stoichiometric amount.[2] The reaction is also sensitive to temperature; microwave irradiation has been shown to improve both reaction times and yields.[1][5]
Q3: I am observing significant side product formation during the thionation of the nitrile. How can I improve the selectivity of this step?
A3: Side product formation during thionation is often due to the reactivity of the thionating agent or harsh reaction conditions. Lawesson's reagent is generally preferred over phosphorus pentasulfide (P4S10) as it is milder and reactions can be carried out at lower temperatures, which minimizes side reactions.[3][4] The choice of solvent is also crucial. Toluene is a commonly used solvent for reactions with Lawesson's reagent.[6]
Q4: What is the mechanism of nitrile thionation using Lawesson's reagent?
A4: While the exact mechanism can be complex, it is generally understood that Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the nitrile to form a thiaoxaphosphetane-like intermediate. The driving force of the reaction is the formation of a stable P=O bond in a subsequent cycloreversion step, which yields the thioamide.[3]
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Yes, green chemistry principles can be applied. For the Gewald reaction, using water as a solvent and employing microwave-assisted synthesis can reduce the use of hazardous organic solvents and decrease energy consumption.[5] For the thionation step, exploring solvent-free conditions with Lawesson's reagent has been reported to be effective and reduces solvent waste.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of 1-Benzothiophene-3-carbonitrile (Gewald Reaction Intermediate)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Knoevenagel Condensation | Optimize the base catalyst and reaction temperature. Consider using a stronger, non-nucleophilic base if the reaction is sluggish. Microwave-assisted synthesis can also be beneficial.[1][5] | The Knoevenagel condensation is the initial and often rate-limiting step. Ensuring its completion is vital for the overall yield. |
| Poor Quality of Starting Materials | Use freshly distilled ketone and purified α-cyanoester. Ensure the elemental sulfur is finely powdered for better reactivity. | Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired side products. |
| Suboptimal Solvent Choice | Ethanol or a mixture of methanol and water are commonly used. The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate. | The polarity and protic nature of the solvent can play a significant role in stabilizing intermediates and facilitating the reaction steps. |
Problem 2: Low Yield During Thionation of 1-Benzothiophene-3-carbonitrile
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] An excess of the thionating agent (e.g., 1.5-2 equivalents of Lawesson's reagent) may be required. | Thionation reactions can sometimes be slow. Ensuring the reaction goes to completion is key to maximizing the yield. |
| Degradation of Product | Avoid excessively high temperatures and prolonged reaction times. Use a milder thionating agent like Lawesson's reagent instead of P4S10.[3][4] | Thioamides can be susceptible to degradation under harsh conditions. Milder reaction conditions help to preserve the integrity of the product. |
| Use of Inappropriate Thionating Agent | Lawesson's reagent is highly recommended for its mildness and efficiency in converting nitriles to thioamides.[3][9] Other reagents like phosphorus pentasulfide can also be used, but often require higher temperatures.[7] | The choice of thionating agent directly impacts the reaction conditions required and the potential for side product formation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution of Product and Byproducts | If using Lawesson's reagent, byproducts can have similar polarity to the desired thioamide. A modified workup using ethylene glycol can help to decompose these byproducts, simplifying purification.[6] | The phosphorus-containing byproducts from Lawesson's reagent can be challenging to remove by standard chromatography. Chemical treatment can convert them into more easily separable species. |
| Product Oiling Out During Crystallization | Try a different solvent or a mixture of solvents for recrystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. | The solubility of the product is highly dependent on the solvent system. Finding the right conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures is key for effective recrystallization. |
| Similar Polarity of Product and Impurities | If column chromatography is challenging, consider alternative purification methods such as preparative TLC or recrystallization from a different solvent system.[8] | When chromatographic separation is difficult, changing the separation principle (e.g., to solubility differences in recrystallization) can be an effective strategy. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-benzothiophene-3-carbonitrile (Gewald Reaction)
-
To a solution of the appropriate ketone (1.0 eq) and α-cyanoester (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine (0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound (Thionation)
-
Dissolve 1-Benzothiophene-3-carbonitrile (1.0 eq) in dry toluene.
-
Add Lawesson's reagent (1.5 eq) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for improving synthesis yield.
References
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lawesson’s reagent - Enamine [enamine.net]
Technical Support Center: Purification of 1-Benzothiophene-3-carbothioamide by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of crude 1-Benzothiophene-3-carbothioamide via recrystallization. The content is structured to address common challenges and provide scientifically grounded solutions in a user-friendly question-and-answer format.
Introduction to the Purification Challenge
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its purification is a critical step to ensure the validity of subsequent experimental data. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system. A successful recrystallization yields a product of high purity by allowing the slow formation of a crystalline lattice that excludes impurity molecules.[1]
The effectiveness of this technique is highly dependent on the selection of an appropriate solvent and the careful control of experimental parameters. This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring a robust and reproducible purification protocol.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the recrystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The result is the formation of a liquid phase (the "oil") instead of solid crystals.
-
Causality: This is common when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also depress the melting point of the crude product, making it more prone to oiling out.
-
Solutions:
-
Increase the Solvent Volume: Add more of the hot recrystallization solvent. This will decrease the saturation temperature of the solution, potentially to a point below the compound's melting point.
-
Lower the Temperature: If using a mixed solvent system, you can sometimes lower the temperature at which the compound dissolves by altering the solvent ratio.
-
Change the Solvent: Select a solvent with a lower boiling point. For aromatic compounds like this, a solvent mixture can be effective. An ethanol/water mixture is a good starting point.[2]
-
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: The failure of a compound to crystallize from a cooled solution is usually due to either the solution not being sufficiently saturated or the presence of a high energy barrier to nucleation (the initial formation of a crystal lattice).
-
Causality: Too much solvent may have been used, or the solution may be "supersaturated," a metastable state where the solute concentration is higher than its equilibrium solubility.
-
Solutions to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. This will increase the concentration of the solute.
-
Flash Cooling: Place the flask in an ice bath for a short period. Rapid cooling can sometimes shock the system into crystallization, although this may lead to smaller, less pure crystals.
-
Q3: The recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A3: A low yield indicates that a significant amount of the desired compound has been lost during the process.
-
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper along with the impurities.
-
Inappropriate Solvent Choice: The compound may be too soluble in the cold solvent.
-
-
Solutions for Yield Improvement:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Cool the Mother Liquor: Place the filtrate in an ice bath to maximize the precipitation of the product.
-
Re-evaluate the Solvent System: Test the solubility of your compound in different solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Q4: The purified crystals are colored, but I expect a colorless product. How can I remove colored impurities?
A4: Colored impurities are common in organic synthesis and can often be removed with an extra step in the recrystallization process.
-
Causality: These are often large, polar, conjugated molecules that are strongly adsorbed onto the crystal surface or trapped within the crystal lattice.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.
-
II. Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
Q: How do I perform a small-scale solvent test?
A: Place a small amount of your crude product (about 20-30 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube gently. If the compound dissolves when hot, and then precipitates upon cooling, you have found a potentially good solvent.
Q: What are the likely impurities in my crude this compound?
A: The impurities will depend on the synthetic route used. Common syntheses of benzothiophenes and thioamides can result in unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, cyclization byproducts), and reagents used in the synthesis (e.g., Lawesson's reagent byproducts if used for thionation).[4] If the synthesis involves a cyclization step, regioisomers may also be present.
III. Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The specific solvent and volumes should be optimized for your particular sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Addition of Solvent: Continue to add the hot solvent dropwise until the solid just dissolves.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of the purified compound should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
IV. Data and Visualization
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity | Notes |
| Ethanol | 78 | -114 | Polar | Good general solvent for many organic compounds. |
| Isopropanol | 82 | -89 | Polar | Similar to ethanol, slightly less polar. |
| Water | 100 | 0 | Very Polar | Used as an anti-solvent with alcohols. |
| Toluene | 111 | -95 | Non-polar | Can be effective for aromatic compounds. |
Diagram 1: Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ma, G., & Wang, Q. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 943–949. [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
Sources
Technical Support Center: Column Chromatography Optimization for 1-Benzothiophene-3-carbothioamide
Prepared by a Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 1-Benzothiophene-3-carbothioamide. Our objective is to provide actionable, field-tested advice to overcome common challenges in column chromatography for this specific molecule. The information is structured in a question-and-answer format, addressing both foundational questions and complex troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chromatographic purification of this compound.
Question: What are the key molecular features of this compound that influence its chromatographic behavior?
Answer: The chromatographic behavior of this compound is dictated by its distinct structural components:
-
1-Benzothiophene Ring: A bicyclic aromatic system that is largely nonpolar and capable of π-π stacking interactions.
-
Thioamide Group (-CSNH2): A highly polar functional group due to the presence of nitrogen and sulfur atoms, which can act as both a hydrogen bond donor and acceptor.
This dual nature—a nonpolar core with a very polar functional group—means the molecule can exhibit complex interactions with both the stationary and mobile phases, making solvent selection a critical parameter for successful separation.
Question: What is a recommended starting point for solvent system selection for TLC analysis?
Answer: A good starting point for Thin-Layer Chromatography (TLC) analysis is a solvent system consisting of a nonpolar solvent and a moderately polar solvent. We recommend beginning with a mixture of Hexane and Ethyl Acetate .
-
Initial Trial: Start with a 7:3 (v/v) mixture of Hexane:Ethyl Acetate.
-
Verification: Spot your crude sample on a silica TLC plate and develop it in the chosen solvent system. An ideal solvent system will yield a spot for the target compound with a Retention Factor (Rf) between 0.25 and 0.40 .
-
Adjustment:
-
If the Rf is too high (>0.4), the mobile phase is too polar. Increase the proportion of hexane.
-
If the Rf is too low (<0.25), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
Question: Should I use silica gel or alumina as the stationary phase?
Answer: For this compound, silica gel is the recommended stationary phase for most applications. The thioamide group is weakly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This provides a strong "handle" for separation from less polar impurities. While alumina can be used, its basic or neutral surface may not offer the same resolving power for this specific molecule and could potentially catalyze degradation if impurities are present.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems encountered during the column chromatography of this compound.
Issue 1: Poor Separation or Co-elution of Impurities
Symptoms:
-
TLC analysis of collected fractions shows multiple, overlapping spots.
-
NMR or LC-MS analysis of the "purified" product reveals the presence of starting materials or byproducts.
Root Cause Analysis and Solutions:
The primary cause of poor separation is an improperly optimized mobile phase polarity, leading to insufficient differential migration of the target compound and impurities.
Troubleshooting Workflow:
-
Re-evaluate TLC Solvent System: The Rf of 0.25-0.40 is a guideline, but achieving separation is paramount.
-
Test Ternary Systems: If a binary system like Hexane/Ethyl Acetate fails, introduce a third solvent. Adding a small amount (1-2%) of a highly polar solvent like methanol can significantly improve the separation of polar compounds. Alternatively, using Dichloromethane (DCM) as the less polar component instead of hexane can alter the selectivity.
-
Systematic Screening: Perform a systematic TLC analysis with different solvent ratios. An example screening protocol is outlined below.
-
-
Decrease the Column Loading: Overloading the column is a common cause of band broadening and poor separation.
-
Rule of Thumb: A typical loading capacity for silica gel in flash chromatography is 1-10% of the silica mass, depending on the difficulty of the separation. For a challenging separation, reduce the load to 1-2% (e.g., 100-200 mg of crude product for 10 g of silica).
-
-
Optimize Flow Rate: A slower flow rate increases the equilibration time between the stationary and mobile phases, which can enhance resolution.
-
Action: Reduce the pressure or flow rate of your system by 25-50% and observe the effect on separation.
-
Experimental Protocol: Systematic TLC Solvent Screening
-
Prepare three stock solutions of your crude product.
-
On a single large TLC plate, spot the material in three separate lanes.
-
Prepare three developing chambers with the following solvent systems:
-
Chamber A: 8:2 Hexane:Ethyl Acetate
-
Chamber B: 7:3 Hexane:Ethyl Acetate
-
Chamber C: 6:4 Hexane:Ethyl Acetate
-
-
Develop the plate and visualize the spots under UV light.
-
Compare the separation between your target compound and the nearest impurities in each lane. Select the system that provides the largest distance (ΔRf) between the spots.
Visualization: Troubleshooting Poor Separation
Below is a decision-making flowchart for addressing co-elution issues.
Caption: Decision-making workflow for troubleshooting poor separation.
Issue 2: Low Yield or Complete Loss of Compound
Symptoms:
-
The total mass of all collected fractions is significantly lower than the initial mass of the crude product loaded.
-
The target compound is not observed in any fraction, despite being present in the crude material.
Root Cause Analysis and Solutions:
This issue often points to irreversible adsorption of the compound onto the stationary phase or decomposition during the purification process.
-
Irreversible Adsorption: The polar thioamide group can bind very strongly to the acidic silanol groups on the silica surface, especially if the mobile phase is not polar enough to elute it.
-
Solution 1: Add a Competitive Binder: Pre-treat the silica gel or add a small amount of a competitive binder to the mobile phase. A common strategy is to add 0.5-1% triethylamine (TEA) to the solvent system. The basic TEA will preferentially bind to the most acidic sites on the silica, "shielding" them and allowing the less basic thioamide to elute.
-
Solution 2: Use a More Polar Eluent: If the compound is stuck at the top of the column, flush the column with a much more polar solvent system (e.g., 9:1 Ethyl Acetate:Methanol) to recover the material.
-
-
Compound Decomposition: Although 1-benzothiophenes are generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation for some sensitive analogs.
-
Verification: To test for decomposition, take a small amount of your crude product and stir it with silica gel in your chosen eluent for several hours. Monitor the mixture by TLC. If new spots appear or the product spot diminishes over time, decomposition is likely occurring.
-
Solution: Use Deactivated Silica: Use commercially available deactivated (neutral) silica gel, or deactivate it yourself by treating it with a calculated amount of water.
-
Data Presentation: Solvent Properties
The choice of solvent is critical. The following table summarizes properties of common solvents used in chromatography. The Eluotropic Strength (ε°) on silica indicates the solvent's relative polarity.
| Solvent | Eluotropic Strength (ε° on Silica) | Boiling Point (°C) | Notes |
| Hexane | 0.01 | 69 | Standard nonpolar component. |
| Dichloromethane (DCM) | 0.42 | 40 | Can offer different selectivity than hexane. |
| Ethyl Acetate (EtOAc) | 0.58 | 77 | Excellent general-purpose polar component. |
| Acetone | 0.65 | 56 | More polar than EtOAc; useful for polar compounds. |
| Methanol (MeOH) | 0.95 | 65 | Highly polar; used in small amounts to elute very polar compounds. |
Issue 3: Product Elutes as a Broad Band (Tailing)
Symptoms:
-
The spot on the TLC plate is streaked or "tailed."
-
During column chromatography, the product elutes over a very large volume of solvent, resulting in dilute fractions and poor recovery.
Root Cause Analysis and Solutions:
Tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, or by issues with the sample application.
-
Acid-Base Interactions: As mentioned, the thioamide group can interact strongly with acidic silica sites. This can lead to a portion of the molecules being retained more strongly, causing tailing.
-
Solution: The addition of 0.5-1% triethylamine (TEA) or a few drops of ammonia to the mobile phase is highly effective at mitigating this issue by neutralizing the acidic sites.
-
-
Poor Sample Solubility: If the compound is not fully dissolved in the mobile phase when it is loaded, it will slowly dissolve as the column runs, leading to a continuous, broad band.
-
Solution: Change Loading Technique:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column. This technique is highly recommended for preventing tailing.
-
-
Visualization: Dry Loading vs. Wet Loading Workflow
Caption: Workflow for selecting the appropriate sample loading technique.
Technical Support Center: Navigating the Regioselective Functionalization of Benzothiophene
Welcome to the Technical Support Center for Benzothiophene Functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing functional groups onto the benzothiophene scaffold. Achieving precise regioselectivity, particularly distinguishing between the C2 and C3 positions, is a persistent challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these synthetic hurdles and achieve your target molecules with greater efficiency and control.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My electrophilic substitution reaction is giving me a mixture of C2 and C3 isomers with poor selectivity. How can I favor C3 functionalization?
Answer: This is a classic challenge rooted in the inherent electronic properties of the benzothiophene ring system. While resonance structures indicate a higher electron density at the C3 position, making it the thermodynamically favored site for electrophilic attack, the C2 position can also be reactive, leading to mixtures.[1][2]
-
Underlying Cause: The activation energies for electrophilic attack at C2 and C3 can be very close. Minor variations in reaction conditions can lead to a loss of selectivity. The stability of the intermediate carbocation (Wheland intermediate) is a key factor. The intermediate for C3 attack is generally more stable, but the transition state leading to it may not be sufficiently lower in energy to ensure high selectivity.
-
Strategic Solutions:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures can amplify the small differences in activation energy between the two pathways, favoring the formation of the more stable thermodynamic product (C3-substituted).[3][4] This is a primary example of invoking thermodynamic control.
-
Solvent Choice: The polarity of the solvent can influence the stability of the charged intermediates and transition states. Experiment with a range of solvents (e.g., from non-polar like hexane or toluene to polar aprotic like DMF or acetonitrile) to optimize selectivity.
-
Lewis Acid Catalysis: A carefully chosen Lewis acid can pre-complex with your electrophile, increasing its steric bulk and potentially favoring attack at the less hindered C3 position. It can also modulate the electronic properties of the system to enhance selectivity.
-
Question 2: I am attempting a direct C-H arylation using a palladium catalyst, but I'm exclusively getting the C2-arylated product. How can I switch the selectivity to C3?
Answer: Palladium-catalyzed direct C-H arylations on benzothiophene typically favor the C2 position.[5] This preference is attributed to the higher acidity of the C2 proton, which facilitates the initial C-H activation/concerted metalation-deprotonation (CMD) step.[6] Overcoming this inherent reactivity requires a strategic shift in your approach.
-
Underlying Cause: The C2-H bond is more kinetically accessible for palladation. Without a directing influence, the catalyst will preferentially activate this site.
-
Strategic Solutions:
-
Install a Directing Group: A directing group at the C2 position can force the C-H activation to occur at C3. However, this adds steps to your synthesis (installation and potential removal).[5]
-
Block the C2 Position: If your synthetic route allows, starting with a C2-substituted benzothiophene (e.g., 2-methyl or 2-halobenzothiophene) will naturally direct functionalization to other available positions, including C3.[5]
-
Utilize a Benzothiophene S-Oxide Approach (Metal-Free): This is a powerful, modern strategy that completely avoids the C2 selectivity issue. By oxidizing the benzothiophene sulfur to a sulfoxide, you activate the molecule for a highly regioselective C3 functionalization via an "interrupted Pummerer reaction" mechanism.[7][8][9] This method is often high-yielding, proceeds under mild conditions, and avoids transition metal contamination.[8]
-
Question 3: My attempt at lithiation followed by quenching with an electrophile is giving me a complex mixture. How can I achieve clean C2-lithiation?
Answer: Direct deprotonation of benzothiophene with strong bases like n-butyllithium (n-BuLi) preferentially occurs at the C2 position due to the higher acidity of the C2 proton.[10] If you are getting a mixture, it's likely due to side reactions, incomplete deprotonation, or subsequent uncontrolled reactions.
-
Underlying Cause: The C2 proton is the most acidic on the heterocyclic ring.[6] However, if the reaction is not cold enough, or if the n-BuLi is added too quickly, the highly reactive 2-lithiobenzothiophene can react with other species in the pot, or the reaction may not go to completion.
-
Strategic Solutions:
-
Temperature Control is Critical: The lithiation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Slow Addition: Add the n-BuLi dropwise to the solution of benzothiophene to maintain a low temperature and avoid localized heating.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) as organolithium reagents are highly reactive with oxygen and moisture.
-
Choice of Quenching Electrophile: Ensure your electrophile is reactive enough to quench the organolithium species efficiently at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in reactivity between the C2 and C3 positions of benzothiophene?
A1: The reactivity is a balance of two key factors: electron density and proton acidity.
-
Electron Density: Resonance analysis shows that the lone pair of electrons on the sulfur atom is delocalized into the ring. This delocalization results in a higher partial negative charge at the C3 position compared to the C2 position.[1] This makes C3 the more nucleophilic carbon and thus the preferred site for electrophilic aromatic substitution under thermodynamic control.
-
Proton Acidity: The C2 proton is significantly more acidic than the C3 proton.[6] This is because the resulting carbanion at C2 is better stabilized by the adjacent sulfur atom's inductive effect and d-orbital participation. This makes C2 the preferred site for deprotonation (lithiation) and subsequent functionalization with electrophiles.
Q2: What are the advantages of using the benzothiophene S-oxide strategy for C3 functionalization?
A2: This metal-free method offers several distinct advantages:
-
Exceptional Regioselectivity: It delivers the C3-functionalized product with virtually complete selectivity, avoiding the common C2/C3 mixtures.[8][9]
-
Mild Conditions: The reactions are often performed at or below room temperature, which improves functional group tolerance.[7]
-
Metal-Free: This is crucial for applications in medicine and materials science, where trace metal contamination can be detrimental to performance or biological activity.[8]
-
Broad Scope: The method has been shown to work with a variety of coupling partners, including phenols and silanes, to form C-C bonds.[7]
Q3: Can I control the regioselectivity by switching between kinetic and thermodynamic control?
A3: Yes, this is a powerful concept in controlling regioselectivity.
-
Kinetic Control: Favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy. This is typically achieved at lower reaction temperatures where reactions are irreversible.[3][4] For benzothiophene, C2-functionalization via deprotonation is a kinetically controlled process.
-
Thermodynamic Control: Favors the most stable product. This requires the reaction to be reversible, allowing an equilibrium to be established. This is usually achieved at higher reaction temperatures .[11] For electrophilic substitution on benzothiophene, the C3-substituted product is generally the more thermodynamically stable isomer.[1]
Key Protocols & Methodologies
Protocol 1: Highly Regioselective C3-Arylation via Benzothiophene S-Oxide
This protocol is adapted from Procter, D. J., et al., Nature Communications (2017).[8] It describes a metal-free method to achieve complete C3 selectivity.
Step 1: Synthesis of Benzothiophene S-Oxide
-
Dissolve benzothiophene (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the benzothiophene S-oxide.
Step 2: C3-Arylation
-
In a nitrogen-flushed, oven-dried flask, dissolve the benzothiophene S-oxide (1.0 equiv) in DCM.
-
Cool the mixture to -40 °C with stirring.
-
Add trifluoroacetic anhydride (TFAA) (1.5 equiv).
-
After 5 minutes, add the phenol coupling partner (1.5 equiv) dissolved in DCM.
-
Stir for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (~16 hours).
-
Add p-toluenesulfonic acid (pTsOH) (2.0 equiv) and heat the mixture at 45 °C for 5 hours.[12]
-
Quench with water and extract with DCM.
-
Combine the organic layers, dry, and concentrate. Purify by column chromatography to obtain the C3-arylated benzothiophene.
Mechanism Overview:
Caption: Interrupted Pummerer reaction for C3-arylation.
Protocol 2: Selective C2-Lithiation and Functionalization
This protocol outlines the standard procedure for achieving C2 functionalization via deprotonation.
-
Add benzothiophene (1.0 equiv) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithiobenzothiophene can often be observed as a color change or precipitation.
-
Add the desired electrophile (e.g., iodomethane, benzaldehyde, etc.) (1.2 equiv) dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Slowly warm the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Selecting a Functionalization Strategy:
Caption: Decision workflow for regioselective functionalization.
Data Summary: Regioselectivity Control
| Method | Target Position | Key Reagents/Conditions | Selectivity Outcome | Mechanistic Principle |
| Electrophilic Substitution | C3 | Low Temperature, Lewis Acid | Moderate to Good for C3 | Thermodynamic Control |
| Deprotonation | C2 | n-BuLi or s-BuLi, -78 °C | Excellent for C2 | Kinetic Control (Acidity) |
| Palladium-Catalyzed C-H Arylation | C2 (typically) | Pd(OAc)₂, Ligand, Oxidant | Good to Excellent for C2 | Kinetic C-H Activation |
| Benzothiophene S-Oxide Method | C3 | m-CPBA, TFAA, Nucleophile | Excellent for C3 | Interrupted Pummerer Reaction |
References
-
Tang, D. D., Collins, K. D., Ernst, J. B., & Glorius, F. (2012). Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes under mild conditions. Angewandte Chemie International Edition, 51(4), 984-988. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. [Link]
-
Sanz, R., Guilarte, V., Hernando, E., & Sanjuán, A. M. (2010). Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies. The Journal of Organic Chemistry, 75(21), 7443–7446. [Link]
-
Liu, H., & Zhang, H. (2015). Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation. European Journal of Organic Chemistry, 2015(28), 6241-6247. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
-
Procter, D. J., et al. (2017). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 56(34), 10249-10253. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
-
Alikhani, A. G., Albertson, A. C., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
-
Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metal-catalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. [Link]
-
Ramana, C. V., et al. (2018). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Advanced Synthesis & Catalysis, 360(15), 2737-2765. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
-
Wikipedia. (n.d.). Thermodynamic reaction control. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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Technical Support Center: Navigating the Stability of 1-Benzothiophene-3-carbothioamide in DMSO
Welcome to the technical support guide for 1-Benzothiophene-3-carbothioamide. This resource is designed for researchers, medicinal chemists, and screening scientists who utilize this compound and may encounter stability challenges, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
This section addresses the most common observations and concerns reported by users.
Q1: My bright yellow solution of this compound in DMSO has turned pale or changed color over time. What is causing this?
This is a primary visual indicator of compound degradation. The thioamide functional group (C=S) is a chromophore that contributes to the compound's color. Its conversion to other functional groups, such as an amide (C=O) or a nitrile (C≡N), alters the electronic structure and, consequently, the visible absorption profile of the molecule. The color change strongly suggests that the parent compound is no longer intact.
Q2: My recent LC-MS analysis of a previously prepared stock solution shows multiple new peaks that were not present in the initial analysis. Are these impurities from the synthesis?
While the initial purity of the compound is always a critical parameter, the appearance of new peaks over time in a DMSO stock solution is a classic sign of storage-related degradation. Thioamides, as a class, are susceptible to oxidation, and DMSO, while an excellent solvent, can also act as an oxidant, particularly under certain conditions (e.g., presence of trace acid or light).[1][2] These new peaks are likely degradation products such as the corresponding amide (1-benzothiophene-3-carboxamide), nitrile, or even oxidative dimers like 1,2,4-thiadiazole derivatives.[1][3]
Q3: We store our compound plates at room temperature for a few days between experiments. Is this acceptable for this compound in DMSO?
Room temperature storage of this compound in DMSO is strongly discouraged. Studies on large compound libraries have demonstrated that a significant percentage of compounds degrade when stored in DMSO under ambient conditions, with degradation accelerating over time.[4] For a reactive moiety like a thioamide, this risk is substantially higher. To ensure the integrity of your compound and the reproducibility of your results, all DMSO stock solutions should be stored at low temperatures (-20°C or -80°C).
Q4: Can I mitigate degradation by using a different solvent?
If your experimental workflow allows, using a less reactive, aprotic solvent such as acetonitrile for stock solutions may improve stability.[5] However, the superior solubilizing power of DMSO often makes it indispensable for high-concentration stock solutions used in high-throughput screening. If DMSO must be used, the focus should be on optimizing handling and storage conditions rather than solvent replacement.
The Underlying Chemistry: Mechanisms of Degradation in DMSO
Understanding why this compound is unstable in DMSO is key to preventing it. The primary culprit is the reactivity of the thioamide group with DMSO, which can act as an oxygen source.
The sulfur atom of the thioamide is nucleophilic and can be oxidized by the sulfoxide of DMSO. This process can be accelerated by the presence of electrophilic agents or even trace amounts of acid, which can activate the DMSO.[1][2] The reaction likely proceeds through a highly reactive S-oxide intermediate. This intermediate can then follow several degradation pathways:
-
Conversion to Amide: The S-oxide can be hydrolyzed by trace water in the DMSO, leading to the formation of the corresponding and more stable amide (1-benzothiophene-3-carboxamide).
-
Formation of Nitrile: The S-oxide can undergo elimination to form the corresponding nitrile (1-benzothiophene-3-carbonitrile).[3]
-
Oxidative Dimerization: Two molecules of the thioamide can react in an oxidative process to form a stable 1,2,4-thiadiazole dimer.[1] This is a known reaction for thioamides in the presence of a DMSO-acid system.[2]
Caption: Potential degradation pathways of this compound in DMSO.
Best Practices and Mitigation Strategies
Adhering to strict handling and storage protocols is the most effective way to ensure the stability of your compound.
Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use high-purity, anhydrous (<0.02% water) DMSO. | Water is a key reactant in the hydrolysis of intermediates and can accelerate degradation.[6][7] |
| Preparation | Prepare solutions fresh whenever possible. If storing, prepare a high-concentration master stock. | Minimizes the time the compound is exposed to potential degradation conditions. |
| Storage Temperature | -20°C for short-term (< 1 month), -80°C for long-term . | Significantly slows the rate of chemical reactions, preserving compound integrity.[4] |
| Atmosphere | Overlay stock solution vials with an inert gas (Argon or Nitrogen) before sealing. | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative degradation. |
| Light Conditions | Store all solutions in amber vials or otherwise protected from light. | Thiophene-containing compounds can be susceptible to photodegradation. |
| Freeze-Thaw Cycles | Aliquot master stocks into single-use volumes to minimize freeze-thaw cycles. | While less detrimental than prolonged storage at RT, repeated cycles can introduce moisture upon opening.[6] |
| Container Type | Use high-quality polypropylene or glass vials with secure seals. | Prevents solvent evaporation and contamination.[7] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your specific batch of this compound under your laboratory's conditions, we recommend performing a formal stability study.
Sources
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- 2. sciforum.net [sciforum.net]
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- 7. researchgate.net [researchgate.net]
Troubleshooting low potency of 1-Benzothiophene-3-carbothioamide in assays
A Guide to Troubleshooting Low Potency in Biochemical and Cell-Based Assays
Welcome to the technical support center for 1-Benzothiophene-3-carbothioamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common and complex challenges encountered during your research. This guide is structured as a series of frequently asked questions that address specific issues related to assay performance, particularly unexpected low potency. We will explore the causality behind these issues and provide robust, self-validating protocols to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Q1: My IC₅₀ for this compound is significantly higher than the literature value. What are the most common culprits?
A1: An observation of lower-than-expected potency is a frequent issue in early-stage drug discovery and chemical biology. The root cause often lies not with the biological target, but with the physicochemical properties and handling of the compound itself. Before questioning the assay biology, a systematic evaluation of the compound's integrity and behavior in your specific assay conditions is paramount.
The three primary areas to investigate immediately are:
-
Compound Purity & Identity: The stated concentration of your stock solution assumes 100% purity. If your compound batch contains impurities, the actual concentration of the active molecule is lower than calculated, leading to an artificially high IC₅₀ value.[1]
-
Compound Solubility: this compound, like many aromatic heterocyclic compounds, may have limited aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration at the target site will be drastically reduced, again resulting in apparent low potency.[1][2]
-
Stock Solution Integrity: The stability of the compound in your chosen solvent (typically DMSO) and under your storage conditions is critical. Degradation over time or through improper handling (e.g., repeated freeze-thaw cycles) will decrease the concentration of the active compound.[3]
A logical troubleshooting workflow should always begin by validating these fundamental parameters before proceeding to more complex investigations.
Caption: Initial troubleshooting decision tree for low potency.
Q2: What are the best practices for preparing and storing stock solutions of this compound?
A2: Proper preparation and storage of your compound stock solution are fundamental to generating reproducible data. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stocks of compounds like this compound.
Key Principles:
-
Solvent Quality: Always use high-purity, anhydrous DMSO (≤0.05% water). DMSO is highly hygroscopic and absorbed water can impact compound solubility and stability.
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM). This minimizes the volume of DMSO introduced into the final assay, reducing potential solvent-induced artifacts.[3] For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[3]
-
Dissolution: Ensure the compound is fully dissolved. This can be aided by gentle warming (not exceeding 40°C) or vortexing.[4] Visually inspect the solution against a light source to ensure no solid particulates are present.
-
Storage: Aliquoting the primary stock into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation upon refreezing of DMSO that has absorbed atmospheric water.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water absorption, which can affect solubility and stability. |
| Stock Concentration | 10-20 mM | Allows for small transfer volumes, keeping final assay DMSO % low. |
| Storage (Powder) | -20°C for long-term (up to 3 years) | Protects from degradation due to heat, light, and moisture.[3] |
| Storage (Solution) | -80°C for long-term (6+ months) | Gold standard for preserving compound integrity in solution.[3] |
| -20°C for short-term (up to 1 month) | Acceptable for active use, but re-validation is advised for longer periods.[3] | |
| Handling | Aliquot into single-use tubes | Crucial. Avoids repeated freeze-thaw cycles. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: For this compound (MW: 193.29 g/mol ), to make 1 mL of a 10 mM solution, you need: 193.29 g/mol * 0.010 mol/L * 0.001 L = 0.00193 g = 1.93 mg.
-
Weigh Compound: Accurately weigh ~2 mg of the compound into a sterile, appropriate-sized vial. Record the exact weight.
-
Add Solvent: Based on the exact weight, calculate the precise volume of anhydrous DMSO needed to achieve 10 mM. Add the DMSO to the vial.
-
Dissolve: Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot & Store: Dispense into single-use, low-binding microcentrifuge tubes. Store immediately at -20°C for short-term use or -80°C for long-term archival.[5]
Q3: I've followed best practices for my stock solution, but I still suspect poor solubility in my aqueous assay buffer. How can I confirm this and what can be done?
A3: This is a critical checkpoint. Even a perfectly prepared DMSO stock can result in compound precipitation when diluted into an aqueous buffer—an event that is often invisible to the naked eye but catastrophic for the assay.
Solubility Assessment: A simple, effective method is to measure light scattering. A soluble compound forms a true solution that does not scatter light, while a precipitated or aggregated compound forms a suspension that will.
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound directly in your final assay buffer, mimicking the exact concentrations used in your experiment. Include a "buffer + DMSO" only control (at the same final DMSO concentration).
-
Measure Light Scattering: Use a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 500-650 nm) where the compound itself does not absorb light.
-
Analyze Data: Plot the absorbance (light scattering) versus compound concentration. A sharp, non-linear increase in the signal above a certain concentration indicates the point at which the compound is no longer soluble (the kinetic solubility limit). Your assay concentrations must remain well below this limit.
Improving Solubility:
-
Lower the Concentration: The simplest solution is to work at concentrations below the measured solubility limit.
-
Use Co-solvents: In some biochemical (not cell-based) assays, co-solvents like glycerol, PEG400, or cyclodextrin can be included in the buffer to enhance solubility.[3] However, these must be validated to ensure they do not affect the target enzyme or protein's activity.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the assay buffer may improve solubility, but this must be compatible with the biological system.
Q4: How critical is the purity of my this compound sample, and how can I verify it?
A4: Purity is non-negotiable for obtaining an accurate potency value. An impurity profile of even a few percent can significantly skew results. For example, if your sample is 90% pure, your 10 µM test concentration is actually only 9 µM, an immediate source of error.
Verification Methods: Orthogonal analytical methods should be used to confirm purity, as each technique has its own strengths and weaknesses.[6][7]
| Technique | Principle | Information Provided | Best For |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Purity (as % area under the curve), detection of non-volatile impurities.[8] | Routine QC, quantifying known impurities. |
| LC-MS | Separation by polarity; detection by mass-to-charge ratio. | Purity, identity confirmation (molecular weight), detection of impurities with different masses.[6] | Confirming compound identity, identifying unknown impurities. |
| qNMR | Signal intensity is directly proportional to molar concentration. | Absolute purity (without a reference standard), structural confirmation.[7] | Gold standard for purity assessment and structural integrity. |
Protocol 2: General HPLC-UV Method for Purity Assessment This protocol provides a starting point; optimization is likely required.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector scanning multiple wavelengths (e.g., 254 nm, 280 nm).
-
-
Analysis: Inject the sample. The purity is typically reported as the area of the main peak relative to the total area of all peaks detected. A pure peak should appear symmetrical.[9]
Q5: Purity and solubility are confirmed, but potency remains low. Could this compound be forming aggregates?
A5: Yes, this is a highly probable cause and a notorious artifact in drug discovery. Many organic small molecules self-assemble into colloidal aggregates in aqueous buffers, especially at micromolar concentrations.[10] These aggregates, typically 50-500 nm in diameter, can non-specifically inhibit enzymes by sequestering the protein on their surface, leading to partial denaturation.[11][12]
This phenomenon is a major source of false positives and can lead to misleading potency data. Because the "inhibition" is driven by the formation of particles, the dose-response curve can be steep and highly sensitive to assay conditions, but it does not represent a true 1:1 interaction with the target's active site. Thioamide-containing compounds can be susceptible to this behavior.
Caption: Mechanism of aggregation-based inhibition and its disruption by detergent.
Protocol 3: Detergent-Based Counter-Screen for Aggregation The most common method to test for aggregation is to see if the inhibitory activity is attenuated by a non-ionic detergent.[13]
-
Select Detergent: Use a non-ionic detergent such as Triton X-100 or Tween-80. Prepare a concentrated stock.
-
Assay Setup: Run two parallel dose-response experiments for this compound.
-
Condition A (Control): Your standard assay conditions.
-
Condition B (Test): Your standard assay conditions plus the detergent at a final concentration just above its critical micelle concentration (e.g., 0.01% v/v for Triton X-100).
-
-
Data Analysis: Compare the IC₅₀ values from both conditions.
-
No Aggregation: The IC₅₀ value will remain largely unchanged.
-
Aggregation: A significant rightward shift (increase) in the IC₅₀ value in the presence of detergent is a strong indication that the observed activity is, at least in part, due to aggregation.
-
Q6: My compound appears to be an aggregator. Is the data useless? What other assay-specific parameters could be influencing my results?
A6: Data from an aggregating compound isn't useless, but it must be interpreted with extreme caution. The mechanism is non-specific, and it is unlikely to be a promising starting point for a therapeutic that requires specific target engagement.
If aggregation is ruled out, or if you are trying to optimize a non-aggregation-based activity, you must scrutinize your assay conditions. The potency of a compound can be highly sensitive to the specific environment.[14]
Key Assay Parameters to Optimize:
-
Buffer Composition & pH: The choice of buffer, its pH, and ionic strength can influence both protein conformation and compound stability/ionization state.[15][16] Thioamides can be particularly sensitive to pH and may undergo hydrolysis or other reactions under strongly acidic or basic conditions.[17][18]
-
Reagent Concentrations: In enzymatic assays, the apparent potency of an inhibitor can be highly dependent on the concentrations of the enzyme and its substrate (e.g., for competitive inhibitors, the IC₅₀ increases with substrate concentration).[1]
-
Incubation Times: Ensure sufficient pre-incubation time for the compound to bind to its target, especially for slow-binding inhibitors. However, extended incubation times can also reveal compound instability. Run a time-course experiment to assess compound stability in the full assay matrix over the duration of your experiment.
-
Protein Source: Differences between a full-length protein in a cellular context versus a truncated, recombinant protein in a biochemical assay can dramatically affect potency.[14] Post-translational modifications present in the former can alter binding pockets.
By systematically validating your compound and assay parameters, you can build confidence in your results and accurately diagnose the reasons for unexpectedly low potency. This rigorous, evidence-based approach is the cornerstone of successful and reproducible research.
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Wikipedia. Solvent effects. [Link]
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Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018-06-21). [Link]
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Jorgensen, W.L., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). [Link]
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RSC Publishing. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
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National Institutes of Health (NIH). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024-04-20). [Link]
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ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023-10-18). [Link]
-
ResearchGate. Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. (2025-08-06). [Link]
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RSC Publishing. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]
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National Institutes of Health (NIH). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022-05-10). [Link]
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ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
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MDPI. Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. (2024-07-29). [Link]
-
PubMed. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (2017-01-05). [Link]
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RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015-05-12). [Link]
-
Solvias. Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. [Link]
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- 17. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for palladium-catalyzed benzothiophene synthesis
Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions for optimizing your synthetic routes. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic understanding.
Section 1: Frequently Asked Questions - Core Reaction Parameters
This section addresses fundamental decisions you'll make when setting up your reaction. Understanding these components is the first step toward a successful synthesis.
Q1: I'm starting a new benzothiophene synthesis. What is the best palladium source to use as a starting point?
A1: The choice of palladium source is critical and hinges on the balance between cost, convenience, and the need for robust catalyst activation.
-
Traditional Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are cost-effective and readily available. However, they are pre-catalysts that require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[1] This reduction step can be inefficient and is a common, often overlooked, point of reaction failure.[2][3]
-
Modern Pre-catalysts (e.g., Buchwald or PEPPSI Pre-catalysts): These complexes are designed for the reliable and clean generation of the active LPd(0) species.[4] While more expensive, they offer superior reliability, especially when dealing with complex or sensitive substrates. For troubleshooting or when developing a robust process, starting with a well-defined pre-catalyst can save significant time by eliminating catalyst activation as a variable.
Recommendation: For initial screening and exploratory work, Pd(OAc)₂ is a reasonable choice. If you encounter issues with initiation or low yields, switching to a modern pre-catalyst is a highly recommended troubleshooting step.[4]
Q2: How do I select the optimal phosphine ligand for my reaction? There are so many to choose from.
A2: The ligand is arguably the most powerful lever you can pull to control reactivity and selectivity. Its properties directly influence the stability and activity of the palladium center.[5] Two key factors to consider are sterics and electronics:
-
Steric Bulk (e.g., Tolman Cone Angle): Large, bulky ligands (like t-butyl or adamantyl-substituted phosphines) generally accelerate the rate-limiting reductive elimination step, which is often the final step in forming the C-C or C-S bond of the benzothiophene ring.[6]
-
Electronic Properties: Electron-rich phosphines (those with alkyl groups) increase the electron density on the palladium center. This enhances the rate of oxidative addition (the first step of many cross-coupling cycles) but can slow down reductive elimination.[7]
A good starting point is often a bulky, electron-rich monophosphine ligand, such as those from the dialkylbiaryl phosphine class (e.g., SPhos, XPhos), which have proven effective in a wide range of cross-coupling reactions.[3][8]
Q3: What role does the base play, and how do I choose one?
A3: The base is not merely a proton scavenger; it often plays a crucial role in the catalytic cycle. Its function can include:
-
Activating one of the coupling partners.
-
Participating in the regeneration of the catalyst.
-
Influencing the selectivity of C-H activation steps.[9]
Bases are typically screened in categories:
-
Inorganic Carbonates: K₂CO₃, Cs₂CO₃. Often used in Suzuki-type couplings.
-
Inorganic Phosphates: K₃PO₄ is a versatile and effective base for many coupling reactions.
-
Alkoxides: NaOt-Bu, LiO-t-Bu. These are strong bases often required for C-H activation or couplings with less reactive partners.[10]
Recommendation: K₃PO₄ is an excellent first choice for screening. If the reaction is sluggish, moving to a stronger base like NaOt-Bu may be beneficial, but be mindful that stronger bases can also promote side reactions.
Q4: Does the solvent really matter if my reagents are soluble?
A4: Yes, the solvent has a profound impact beyond simple solubility. It can influence catalyst stability, reaction rates, and even the mechanism.[11] A coordinating solvent like THF or dioxane can stabilize catalytic intermediates, while a non-coordinating solvent like toluene may lead to faster rates in some cases.[1] For oxidative C-H activation routes, polar aprotic solvents like DMSO or DMF are often found to be most effective.[12]
| Solvent Class | Examples | Typical Application/Consideration |
| Ethers | THF, 1,4-Dioxane | Good general-purpose, coordinating solvents. |
| Aromatics | Toluene, Xylene | High-boiling, non-coordinating. Useful for high-temp reactions. |
| Polar Aprotic | DMF, DMSO, NMP | Often used in C-H activation and Heck-type reactions.[12][13] |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to address the specific issues you might be facing at the bench.
Q: My reaction shows no conversion. My starting materials are unchanged after 24 hours. What should I investigate first?
A: This is the most common issue, and it almost always points to a problem with the catalyst.
-
Primary Cause: Failure to Generate Active Pd(0). If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction may have failed.[2] This can be due to trace oxygen or moisture, impure reagents, or an inappropriate combination of ligand and base.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your solvent was properly degassed and that the reaction was set up under a robust inert atmosphere (Nitrogen or Argon). Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[2]
-
Check Reagent Purity: Use anhydrous solvent and ensure your base and other reagents are pure and dry.
-
Switch to a Pre-catalyst: The most reliable solution is to switch to a modern Pd(II) pre-catalyst (e.g., a G3-Palladacycle) that is specifically designed for easy activation to Pd(0).[4] This isolates the problem and confirms whether catalyst activation was the issue.
-
Increase Temperature: Some reactions have a high activation energy. A modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes initiate a sluggish reaction.[4]
-
Q: My reaction is very slow and gives a low yield, but I do see some product. How can I improve the conversion?
A: A sluggish reaction indicates that the catalytic cycle is turning over, but inefficiently.
-
Primary Cause: Suboptimal Ligand or Conditions. The rate-limiting step of the cycle (often oxidative addition or reductive elimination) is likely slow. The chosen ligand may not be optimal for stabilizing the transition state of this step.
-
Troubleshooting Workflow: The diagram below outlines a systematic approach to optimizing a sluggish reaction. The most impactful variables to screen first are typically the ligand and the base.
Caption: Troubleshooting workflow for low conversion.
Q: I'm getting a dark precipitate (palladium black) in my reaction flask and my reaction has stalled. What happened?
A: The formation of palladium black indicates that your catalyst has decomposed and precipitated out of solution, effectively halting the catalytic cycle.
-
Primary Cause: Unstable Catalytic Intermediate. This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) species, or if the concentration of the active catalyst is too high. It can also be caused by high temperatures.
-
Troubleshooting Steps:
-
Use More Ligand: An extra equivalent of ligand relative to the palladium source can sometimes help stabilize the catalyst.[4]
-
Try a Different Ligand: A more sterically hindered or strongly coordinating ligand (e.g., a bidentate phosphine like Xantphos) might prevent the aggregation that leads to palladium black.[3]
-
Lower the Reaction Temperature: Catalyst decomposition is often more rapid at elevated temperatures.
-
Lower the Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes promote decomposition. Working at 0.5-2 mol% is typical.[14]
-
Q: My C-H activation reaction is giving me a mixture of regioisomers or significant amounts of homo-coupled byproduct. How can I improve selectivity?
A: This is a common challenge in direct C-H functionalization pathways where multiple C-H bonds are available for activation.
-
Primary Cause: Poor Directing Group Effect or Competing Pathways. The selectivity is governed by the directing group (if any) and the relative rates of the desired cross-coupling versus the undesired homo-coupling.[13]
-
Troubleshooting Steps:
-
Modify the Directing Group: If your substrate has a directing group, small modifications can have a large impact on regioselectivity.
-
Change the Oxidant: In oxidative C-H couplings, the oxidant (e.g., Cu(OAc)₂ vs. AgOAc) can influence selectivity and suppress homo-coupling.[12][15] Sometimes, simply switching from a metal oxidant to air/O₂ can be effective.[16][17]
-
Screen Ligands and Solvents: The steric and electronic environment around the palladium, dictated by the ligand and solvent, can fine-tune the selectivity of C-H cleavage. There is no universal solution, and empirical screening is often necessary.[9]
-
Section 3: Key Experimental Protocol
This section provides a trusted, step-by-step protocol for a generic palladium-catalyzed cross-coupling reaction to synthesize a benzothiophene derivative.
Protocol: General Procedure for Pd-Catalyzed C-H Arylation
This protocol is adapted from methodologies for the direct arylation of benzothiophene dioxides and serves as a robust starting point.[12][13]
Materials:
-
Benzothiophene derivative (1.0 equiv)
-
Aryl boronic acid (3.0 equiv)
-
Pd(OAc)₂ (10 mol %)
-
Cu(OAc)₂ (4.0 equiv, as oxidant)
-
Pyridine (3.0 equiv, as additive/base)
-
Anhydrous DMSO
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzothiophene derivative (e.g., 0.1 mmol), aryl boronic acid (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and Cu(OAc)₂ (0.4 mmol, 72.6 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Additive Addition: Under a positive pressure of inert gas, add anhydrous DMSO (1.0 mL) and pyridine (0.3 mmol, 24 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture for 20 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium residues.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-arylated benzothiophene product.
Caption: The fundamental catalytic cycle in cross-coupling.
This visualization highlights the key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide or carbon-hydrogen bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation/Insertion: The second coupling partner is introduced. In Suzuki reactions, this is a transmetalation from an organoboron reagent. In other intramolecular reactions, it could be an insertion into a nearby bond. [16]3. Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Understanding which step is failing is key. For example, if starting material with the leaving group (e.g., aryl bromide) is consumed but no product is formed, the issue may lie after oxidative addition, perhaps in a failed transmetalation step.
References
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Li, J., et al. (2022). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
Pramanik, M. M. D. (2024). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ResearchGate. [Link]
-
Tobisu, M., & Chatani, N. (2012). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. organic-chemistry.org. [Link]
-
Tobisu, M., & Chatani, N. (2012). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. ResearchGate. [Link]
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PubMed Central. [Link]
-
Li, J., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
D'Amico, F., et al. (2021). Influence of Benzothiophene C2 ‐Substituents in Palladium‐Catalyzed Direct C3 ‐Arylation. ResearchGate. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
Protasiewicz, J. (2007). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. UA Libraries. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
So, C. M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Li, Q., et al. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch. [Link]
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Cacchi, S., & Fabrizi, G. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cfmot.de [cfmot.de]
- 6. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 7. gessnergroup.com [gessnergroup.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiophene synthesis [organic-chemistry.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Benzothiophene Carboxamide Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of metabolic stability for benzothiophene carboxamide analogs. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose and overcome common metabolic liabilities in your compounds.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions researchers have about the metabolism of benzothiophene carboxamides.
Q1: Why is metabolic stability a critical parameter in drug development? Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action and poor bioavailability, requiring higher or more frequent dosing.[2][3] Conversely, a highly stable compound might accumulate, leading to potential toxicity. Therefore, optimizing metabolic stability is a crucial step in medicinal chemistry to achieve a desirable pharmacokinetic profile.[4] Early assessment allows researchers to rank-order compounds and focus resources on candidates with a higher probability of success.[5]
Q2: What are the primary metabolic pathways for benzothiophene-containing compounds? Benzothiophene scaffolds, like many heterocyclic aromatic compounds, are primarily metabolized by Cytochrome P450 (CYP) enzymes in a process known as Phase I metabolism.[6][7][8] Key pathways include:
-
Oxidation of the Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide.[9] Additionally, the aromatic portion of the benzothiophene ring can undergo oxidation to form a reactive arene oxide intermediate, which is then hydrolyzed to a dihydrodiol or trapped by nucleophiles like glutathione.[10]
-
Aromatic Hydroxylation: CYP enzymes can directly add hydroxyl groups to the benzene portion of the benzothiophene core, particularly at unsubstituted positions.[8]
-
Metabolism of Substituents: Groups attached to the benzothiophene carboxamide core are also common sites of metabolism. This includes N-dealkylation of amide substituents or oxidation of alkyl chains.[11]
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay? Microsomal and hepatocyte stability assays are both essential in vitro tools, but they assess different aspects of metabolism.[1][12]
-
Liver Microsomal Assays: These use subcellular fractions of the liver that contain the majority of the Phase I drug-metabolizing enzymes, primarily the CYP family.[13][14] They are excellent for identifying liabilities related to oxidative metabolism.
-
Hepatocyte Assays: These use intact liver cells, which contain the full complement of both Phase I and Phase II (conjugative) enzymes, such as UGTs and SULTs.[5] This provides a more comprehensive picture of overall hepatic metabolism.[12][15] A compound that is stable in microsomes but unstable in hepatocytes is likely cleared by a non-CYP or a Phase II pathway.[14]
Q4: What is "metabolic switching"? Metabolic switching is a phenomenon where blocking one metabolic pathway leads to an increased rate of metabolism at a different site on the molecule.[11] For example, if you successfully block oxidation at one position by adding a fluorine atom, the metabolizing enzymes may simply target another susceptible position. This is why it is critical to perform a full metabolite identification study after making structural modifications to ensure that a new liability has not been introduced.[11]
Troubleshooting Guide: Diagnosing and Solving Metabolic Instability
This section provides a structured approach to common experimental issues encountered when developing benzothiophene carboxamide analogs.
Issue 1: My compound shows high in vitro clearance in the liver microsome assay.
-
What is likely happening? High clearance in a microsomal assay strongly suggests that your compound is being rapidly metabolized by Phase I enzymes, most likely one or more Cytochrome P450 (CYP) isoforms.[8][13] The metabolic "hotspots" could be the benzothiophene ring itself or labile functional groups on the carboxamide side chain.[10][16]
-
How can I diagnose the exact problem?
-
Confirm the Finding: Repeat the microsomal stability assay using microsomes from different species (e.g., human, rat, mouse) to identify any species-specific differences in metabolism.[13]
-
Identify the Metabolite(s): The most critical step is to perform a metabolite identification (MetID) study.[17] Incubate your compound with liver microsomes and an NADPH cofactor, then analyze the resulting mixture using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and its metabolites, you can determine the site of metabolic modification (e.g., an increase of 16 atomic mass units indicates an oxidation).[17]
-
-
How can I solve this issue? Once MetID has revealed the metabolic hotspot, you can employ several medicinal chemistry strategies to block the unwanted metabolism.[4][11]
-
Steric Hindrance: Introduce a bulky group (e.g., a tert-butyl group) near the site of metabolism to physically block the enzyme's access.[11]
-
Electronic Deactivation: If an aromatic ring is being oxidized, you can deactivate it by adding a strong electron-withdrawing group (e.g., -CF₃, -SO₂NH₂) to make it less susceptible to electrophilic attack by CYPs.[11][16]
-
Metabolic Blocking: Replace a metabolically labile hydrogen atom with a group that is more resistant to enzymatic cleavage, such as fluorine (F) or deuterium (D). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can significantly slow the rate of CYP-mediated bond cleavage (this is known as the "kinetic isotope effect").[16]
-
Structural Modification: Replace the entire labile moiety with a bioisostere—a different functional group with similar physical and chemical properties that is more metabolically stable.[16] For example, a labile ester linkage could be replaced with a more stable amide group.[11]
-
Issue 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
-
What is likely happening? This discrepancy points towards metabolic pathways that are active in whole cells but absent in the microsomal fraction.[12] The most common causes are:
-
Phase II Conjugation: The compound (or a Phase I metabolite) may be rapidly conjugated with polar molecules like glucuronic acid (by UGTs) or sulfate (by SULTs), which are present in the cytosol of hepatocytes.[5] Phenolic groups are particularly prone to rapid glucuronidation.[11]
-
Non-CYP Phase I Metabolism: Metabolism could be occurring via other enzymes not enriched in microsomes, such as aldehyde oxidase (AO).
-
-
How can I diagnose the exact problem?
-
Metabolite Identification in Hepatocytes: As with the microsomal issue, perform a MetID study using hepatocytes.[10] Look for metabolites with mass shifts corresponding to conjugation (e.g., +176 for glucuronidation, +80 for sulfation).
-
Use Specific Enzyme Inhibitors: In the hepatocyte assay, include known inhibitors of specific enzyme classes (e.g., an inhibitor for UGTs) to see if the metabolic rate decreases.
-
-
How can I solve this issue?
-
Block Conjugation Sites: If a specific site of conjugation is identified (e.g., a phenol), you can mask it. For example, converting a phenol (-OH) to a methyl ether (-OCH₃) can prevent glucuronidation.
-
Reduce Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Introducing polar functional groups can sometimes reduce metabolic clearance and favor renal excretion.[11]
-
Issue 3: I've detected the formation of reactive metabolites.
-
What is likely happening? The formation of reactive metabolites is a significant safety concern as they can covalently bind to proteins and DNA, potentially leading to toxicity. For benzothiophenes, a primary cause is the formation of a reactive arene oxide intermediate on the aromatic ring system by CYP enzymes.[9][10]
-
How can I diagnose the exact problem? The standard method is to conduct a "GSH trapping" experiment. Incubate your compound in a metabolic system (microsomes or hepatocytes) in the presence of a high concentration of glutathione (GSH), a biological nucleophile.[10] If a reactive intermediate is formed, it will be "trapped" by GSH. You can then detect the resulting GSH-adduct using LC-MS/MS, which provides strong evidence for the formation of a reactive species.[10]
-
How can I solve this issue? The primary strategy is to prevent the formation of the reactive intermediate.
-
Deactivate the Ring: As mentioned previously, introducing electron-withdrawing groups onto the benzothiophene ring can make it less susceptible to epoxidation by CYP enzymes.[11][16]
-
Block Sites of Oxidation: Place blocking groups (like fluorine) at the positions on the ring that are being oxidized to form the epoxide.
-
Scaffold Hopping: In some cases, the inherent electronics of the benzothiophene core may be the problem. It may be necessary to replace the entire benzothiophene scaffold with a different, less bioactivatable heterocyclic system.
-
Visualizations and Data
Workflow for Troubleshooting Metabolic Stability
The following diagram outlines a logical workflow for diagnosing and addressing metabolic stability issues with your benzothiophene carboxamide analogs.
Caption: Troubleshooting workflow for metabolic instability.
Illustrative Metabolic Pathways
This diagram shows the principal metabolic pathways affecting xenobiotics.
Caption: Overview of Phase I and Phase II drug metabolism.
Data Presentation: Impact of Structural Modifications
The table below presents hypothetical data illustrating how targeted structural modifications can improve the metabolic stability of a lead benzothiophene carboxamide analog. Intrinsic clearance (CLint) is a measure of how quickly the liver can metabolize a drug.[14] A lower CLint value and a longer half-life (t½) indicate improved stability.
| Analog | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Rationale for Change |
| Lead-01 | Parent Compound | 8 | 173 | Baseline: Rapidly metabolized. MetID showed oxidation on the phenyl ring. |
| Lead-02 | Added Fluoro to Phenyl Ring | 45 | 31 | Success: Fluorine at the site of oxidation successfully blocked CYP metabolism.[16] |
| Lead-03 | Replaced Phenyl with Pyridyl | 12 | 115 | Partial Success: The pyridine nitrogen reduced oxidation but was still a metabolic liability.[11][16] |
| Lead-04 | Deuterated N-methyl group | 15 | 92 | Limited Success: Slowed N-demethylation but phenyl ring oxidation remained the primary clearance pathway.[16] |
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the rate of disappearance of a test compound via Phase I metabolism.[12]
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)[13]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Positive control compounds (e.g., one high-turnover, one low-turnover)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
-
-
Methodology:
-
Preparation: Thaw microsomes on ice. Prepare a working solution of the test compound at 2 µM in phosphate buffer. The final concentration in the incubation will be 1 µM.
-
Pre-incubation: Add 99 µL of the microsomal suspension (final protein concentration 0.5 mg/mL) to the wells of a 96-well plate. Add 1 µL of the test compound stock (or control). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 100 µL of pre-warmed NADPH solution to each well. This is your t=0 time point for a separate plate. For subsequent time points, this initiates the timed incubation.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the appropriate wells.[12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[5]
-
Protocol 2: Metabolite Identification (MetID) with GSH Trapping
-
Objective: To identify the structure of metabolites and detect the formation of reactive intermediates.[10]
-
Materials:
-
Same as Protocol 1, with the addition of Glutathione (GSH) stock solution.
-
-
Methodology:
-
Setup: Prepare two sets of incubations in parallel. Both will contain the test compound, liver microsomes (or hepatocytes), and NADPH.
-
GSH Arm: To one set of incubations, add GSH to a final concentration of 1-5 mM.
-
Control Arm: The other set will not contain GSH.
-
Incubation: Incubate both sets at 37°C for a fixed period (e.g., 60 minutes).
-
Quenching & Processing: Stop the reactions and process the samples as described in Protocol 1.
-
Analysis: Analyze both sets of samples using high-resolution LC-MS/MS.
-
In the control arm, identify metabolites by looking for expected mass shifts (e.g., +16 for oxidation).
-
In the GSH arm, specifically search for the mass of the parent compound plus the mass of GSH (approx. 307 Da), minus the mass of H₂O if the trapping is via an epoxide. A unique peak present only in the GSH arm is strong evidence of a reactive metabolite.[10]
-
-
References
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Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]
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An, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of medicinal chemistry, 58(1), 194-207. [Link]
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National Institute of Environmental Health Sciences. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. [Link]
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Zlatopolskiy, B. D., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2383. [Link]
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Hanna, I., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Drug metabolism and disposition, 36(10), 2085-2097. [Link]
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Smith, D. A., Beaumont, K., Maurer, T. S., & Di, L. (2018). Clearance in Drug Design. Journal of medicinal chemistry, 61(19), 8533-8558. [Link]
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Yap, Y. N., et al. (2013). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. Journal of pharmacological and toxicological methods, 68(2), 234-239. [Link]
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Al-Rashood, S. T., et al. (2011). Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. Zeitschrift für Naturforschung C, 66(3-4), 93-103. [Link]
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Preci. (2025). Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. [Link]
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Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
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Di Mola, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8757. [Link]
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Kaur, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 9-51. [Link]
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El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200277. [Link]
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Taylor & Francis Online. (n.d.). The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism. [Link]
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Masaki, H., et al. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & medicinal chemistry letters, 13(22), 4085-4088. [Link]
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Banerjee, T., Kapoor, N., Surolia, N., & Surolia, A. (2011). Benzothiophene carboxamide derivatives as novel antimalarials. IUBMB life, 63(12), 1111-1115. [Link]
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ResearchGate. (n.d.). Identification of pseudo-bay and pseudo-fjord regions of polycyclic thiophenes. [Link]
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Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
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Marques, F., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3698. [Link]
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Validation & Comparative
A Technical Guide to Kinase Inhibition: Evaluating 1-Benzothiophene-3-carbothioamide Derivatives in the Context of Established Kinase Inhibitors
Foreword: The Quest for Kinase Inhibitor Specificity and Potency
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, and their dysregulation in numerous pathologies, particularly cancer, has driven the development of a multitude of small molecule inhibitors. The central challenge in this field lies in achieving a delicate balance between potent inhibition of the target kinase and a high degree of selectivity to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of a promising class of kinase inhibitors based on the benzothiophene scaffold, specifically focusing on a representative multi-targeted 5-hydroxybenzothiophene-2-carboxamide derivative. We will objectively evaluate its performance against three well-established kinase inhibitors: the multi-kinase inhibitor Sorafenib, the EGFR-specific inhibitor Erlotinib, and the broad-spectrum inhibitor Staurosporine. Through the lens of experimental data and methodological considerations, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of kinase inhibitor evaluation.
The Benzothiophene Scaffold: A Privileged Structure in Kinase Inhibition
While the parent compound, 1-Benzothiophene-3-carbothioamide, is not extensively characterized as a kinase inhibitor, the benzothiophene core is a recurring motif in a multitude of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a versatile platform for the strategic placement of functional groups that can engage in key interactions within the ATP-binding pocket of various kinases.
For the purpose of this guide, we will focus on N-(3-chlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide , a representative compound from a series of 5-hydroxybenzothiophene-2-carboxamides that has demonstrated potent, multi-targeted kinase inhibitory activity[1]. This compound will serve as our primary subject for comparison.
Comparative Analysis of Kinase Inhibitors
A head-to-head comparison of kinase inhibitors requires a multi-faceted approach, encompassing not only their potency against primary targets but also their broader selectivity profile and their effects on cellular processes.
Mechanism of Action and Target Profile
The efficacy of a kinase inhibitor is fundamentally defined by its mechanism of action and its spectrum of target kinases.
-
N-(3-chlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide : This compound, like many benzothiophene derivatives, is an ATP-competitive inhibitor. The 5-hydroxy group is hypothesized to form crucial hydrogen bond interactions within the kinase hinge region, a common feature of type I kinase inhibitors. Its multi-targeted profile suggests an ability to conform to the ATP-binding sites of several kinases.
-
Sorafenib : A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (C-RAF, B-RAF), VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT[2][3]. This broad-spectrum activity contributes to its dual mechanism of inhibiting both tumor cell proliferation and angiogenesis[2][4].
-
Erlotinib : A highly selective, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6][7]. It competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival[7]. Its efficacy is particularly pronounced in non-small cell lung cancers harboring activating EGFR mutations[6].
-
Staurosporine : A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor[1][8][9]. It binds to the ATP-binding site of a vast number of kinases with high affinity, making it a valuable research tool for studying protein phosphorylation but limiting its therapeutic potential due to a lack of selectivity and high toxicity[1][8].
Comparative Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The following table summarizes the reported IC50 values for our selected benzothiophene derivative and the comparator compounds against a panel of relevant kinases.
| Kinase Target | N-(3-chlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide IC50 (nM)[1] | Sorafenib IC50 (nM)[3] | Erlotinib IC50 (nM)[5] | Staurosporine IC50 (nM)[9] |
| Dyrk1A | 751 | - | - | - |
| Dyrk1B | 530 | - | - | - |
| Clk1 | 257 | - | - | - |
| C-RAF | - | 6 | - | - |
| B-RAF | - | 20 | - | - |
| VEGFR-2 | - | 90 | - | - |
| PDGFR-β | - | 57 | - | - |
| c-KIT | - | 58 | - | - |
| EGFR | - | - | ~2 | - |
| PKCγ | - | - | - | ~2.5 |
Expert Interpretation: The data clearly illustrates the distinct profiles of these inhibitors. The benzothiophene derivative exhibits potent, multi-targeted activity against the Dyrk and Clk families of kinases. Sorafenib's profile confirms its role as a multi-kinase inhibitor with a focus on pathways involved in proliferation and angiogenesis. Erlotinib's high potency and selectivity for EGFR are evident. Staurosporine's broad-spectrum nature is exemplified by its potent inhibition of PKCγ, a representative member of a large kinase family.
Experimental Workflows for Kinase Inhibitor Characterization
The robust characterization of a novel kinase inhibitor relies on a series of well-defined experimental protocols. Here, we detail the methodologies for key assays.
In Vitro Kinase Activity Assay
Objective: To determine the IC50 value of a compound against a purified kinase.
Methodology: LanthaScreen™ Eu Kinase Binding Assay [10][11][12][13]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust platform for quantifying kinase-inhibitor interactions.
Caption: Workflow of the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11].
-
Prepare a serial dilution of the test compound in 100% DMSO, followed by an intermediate dilution in the 1X kinase buffer.
-
Prepare a solution of the tagged kinase and the Europium-labeled anti-tag antibody in 1X kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X kinase buffer.
-
-
Assay Plate Setup (384-well format):
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding the tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm[13].
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation and Cytotoxicity Assay
Objective: To assess the effect of the kinase inhibitor on cell viability and proliferation.
Methodology: MTT Assay [14][15][16][17][18]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration to calculate the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50).
-
Downstream Signaling and Apoptosis Analysis
Objective: To investigate the molecular consequences of kinase inhibition, such as cell cycle arrest and induction of apoptosis.
Methodologies:
-
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[19][20][21][22][23]. Cells are fixed, permeabilized, and stained with a DNA-intercalating dye like propidium iodide. The DNA content is then quantified by flow cytometry. Kinase inhibitors that target cell cycle-related kinases often induce arrest at specific checkpoints.
-
Western Blotting for Apoptosis Markers: This method is employed to detect the expression levels of key proteins involved in the apoptotic cascade[24][25][26]. Common markers include cleaved caspases (e.g., caspase-3, caspase-7) and cleaved PARP, which are hallmarks of apoptosis induction[24][26].
Signaling Pathways and Inhibitor Intervention
The following diagram illustrates a simplified signaling pathway and highlights the points of intervention for the discussed kinase inhibitors.
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A Comparative Guide to Benzothiophene-3-Carboxamide and Carbothioamide Derivatives in Drug Discovery
This guide provides an in-depth comparative analysis of two closely related classes of compounds: benzothiophene-3-carboxamides and their sulfur analogs, benzothiophene-3-carbothioamides. As privileged scaffolds in medicinal chemistry, benzothiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The functional group at the C-3 position is a critical determinant of this activity. By exploring the bioisosteric replacement of the carboxamide oxygen with sulfur, we can uncover nuanced yet profound impacts on molecular properties, target engagement, and overall therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights to guide rational drug design.
The Foundational Comparison: Amide vs. Thioamide Bioisosterism
In medicinal chemistry, bioisosterism—the strategy of replacing a functional group with another that retains similar spatial and electronic characteristics—is a cornerstone of lead optimization[3][4]. The substitution of a carboxamide with a carbothioamide (thioamide) is a classic bioisosteric modification that, while structurally subtle, introduces significant physicochemical changes that can dramatically alter a compound's biological profile[5][6].
The rationale behind this substitution lies in the fundamental differences between oxygen and sulfur:
-
Hydrogen Bonding: The thioamide C=S bond is longer and less polarized than the C=O bond of an amide. This makes the thioamide a weaker hydrogen bond acceptor (HBA). However, the C-N bond in a thioamide has greater double-bond character, rendering the N-H proton more acidic and thus a stronger hydrogen bond donor (HBD)[7].
-
Lipophilicity and Size: Sulfur is larger and more lipophilic than oxygen, which can enhance membrane permeability and improve pharmacokinetic properties, but may also impact solubility.
-
Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases and amidases. The greater stability of the thioamide bond can confer resistance to enzymatic degradation, potentially increasing a drug's half-life[4][5].
-
Electronic Properties: The replacement can alter the electronic distribution across the entire scaffold, influencing how the molecule interacts with its biological target.
In some instances, replacing an amide with a thioamide has led to a nearly 100-fold increase in inhibitory activity, underscoring the transformative potential of this modification[5]. The choice between these two functional groups is therefore a critical decision in the design of novel benzothiophene-based therapeutics.
Caption: Key physicochemical differences resulting from the bioisosteric replacement of a carboxamide with a carbothioamide.
Comparative Analysis of Biological Activities
While direct, head-to-head studies comparing benzothiophene-3-carboxamides and -carbothioamides are not abundant, we can synthesize data from numerous independent studies to build a comparative picture of their activities, primarily in oncology and microbiology.
Anticancer Activity
The benzothiophene scaffold is a fertile ground for the development of novel anticancer agents. The carboxamide derivative, in particular, has been extensively studied.
Benzothiophene-3-Carboxamides: These derivatives have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines[8][9]. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, a validated anticancer strategy, and the disruption of critical signaling pathways like the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis[10][11].
Benzothiophene-3-Carbothioamides: While less explored specifically for this scaffold, the thioamide functional group is a component of several potent anticancer agents[5]. Thioamide-containing prodrugs, for example, can be selectively activated within tumor environments. The enhanced metabolic stability and altered binding affinities conferred by the thioamide group suggest that benzothiophene-3-carbothioamides represent a promising, yet underexplored, class of anticancer candidates.
Quantitative Comparison of Anticancer Activity (Carboxamide Derivatives)
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Benzothiophene Carboxamides | MDA-MB-231 (Breast) | Varies (specific values in source) | RhoA/ROCK Pathway Inhibition | [10] |
| Tetrahydrobenzo[b]thiophene Ureas | A549 (Lung) | Varies (specific values in source) | Tubulin Polymerization Inhibition | [11] |
| Benzothiophene Acrylonitriles | 60 Human Cancer Cell Lines | 0.01 - 0.1 (General Range) | Tubulin Interaction |[8] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities capable of combating multidrug-resistant pathogens[12][13].
Benzothiophene-3-Carboxamides: A significant body of research highlights the antibacterial and antifungal properties of this class. Derivatives have shown efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA)[13][14]. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
Benzothiophene-3-Carbothioamides: The thioamide group is famously present in ethionamide, a key second-line antitubercular drug[5]. This prodrug is activated by a mycobacterial enzyme, demonstrating the utility of the thioamide moiety in designing targeted antimicrobial agents. This precedent strongly suggests that benzothiophene-3-carbothioamides could yield potent and potentially novel antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiophene Carboxamides | S. aureus, B. subtilis | Varies (specific values in source) | [14] |
| Benzo[b]thiophene Acylhydrazones | Multidrug-Resistant S. aureus | As low as 4 | [13] |
| Tetrahydrobenzothiophene Derivatives | E. coli, P. aeruginosa, S. aureus | 0.64 - 99.92 | [15] |
| Benzothiophene Derivatives | Candida species | 32 - 64 |[12] |
Experimental Design & Protocols
The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. Below are standardized protocols for assessing the primary biological activities discussed. These protocols are designed as self-validating systems, with an emphasis on appropriate controls.
Workflow for Screening and Evaluation
The development of novel benzothiophene derivatives follows a logical pipeline from chemical synthesis to biological validation.
Caption: A generalized workflow for the synthesis, screening, and validation of novel benzothiophene derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol determines a compound's ability to reduce the viability of cancer cells. The causality lies in the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This establishes the baseline for 100% viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay system is responsive.
-
Blank Control: Wells containing medium but no cells. This provides the background absorbance to be subtracted from all other readings.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan formation.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical volume is 50 µL per well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Controls (Self-Validation):
-
Growth Control: Wells containing MHB and bacteria but no compound. This demonstrates that the bacteria are viable and serves as the reference for visible growth.
-
Sterility Control: Wells containing MHB only. This ensures the medium is not contaminated.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin or Gentamicin) is serially diluted to confirm the susceptibility of the test strain.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
The substitution of a carboxamide with a carbothioamide at the C-3 position of the benzothiophene scaffold is a powerful strategy in drug design. While carboxamides are well-explored and have yielded numerous bioactive compounds, the corresponding carbothioamides remain a relatively untapped resource with high potential. The key differences in hydrogen bonding, lipophilicity, and metabolic stability can be leveraged to overcome challenges such as poor target affinity or rapid degradation.
Future research should prioritize the direct, parallel synthesis and evaluation of benzothiophene-3-carboxamide and -carbothioamide pairs. Such studies will provide invaluable, unambiguous data to build robust structure-activity relationship (SAR) models, enabling medicinal chemists to make more informed decisions and rationally design the next generation of benzothiophene-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 1-Benzothiophene-3-carbothioamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 1-benzothiophene-3-carbothioamide analogs, a class of compounds with significant therapeutic potential. While direct and extensive experimental data for the carbothioamide series is emerging, this guide synthesizes established findings from the closely related and well-studied 1-benzothiophene-3-carboxamide analogs to provide a predictive SAR framework. This allows for a reasoned approach to the design of novel therapeutic agents, balancing established knowledge with the nuanced differences introduced by the carbothioamide functional group.
The Strategic Importance of the Carbothioamide Moiety
The replacement of an amide oxygen with sulfur to form a thioamide can profoundly influence a molecule's biological and physicochemical properties. Thioamides are known to be better hydrogen bond donors and can exhibit altered metabolic stability and target engagement due to the different electronic and steric properties of sulfur compared to oxygen.[3] This subtle yet significant structural change can lead to enhanced potency, altered selectivity, or novel mechanisms of action, making the exploration of this compound analogs a compelling avenue for drug discovery.
Synthesis of this compound Analogs: A General Protocol
The synthesis of this compound analogs can be efficiently achieved through a two-step process starting from the corresponding 1-benzothiophene-3-carboxylic acid. The initial step involves the formation of the carboxamide, followed by a thionation reaction.
Experimental Protocol:
Step 1: Synthesis of 1-Benzothiophene-3-carboxamide Precursor
-
Activation of Carboxylic Acid: To a solution of the appropriately substituted 1-benzothiophene-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amide Formation: To the activated carboxylic acid solution, add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-benzothiophene-3-carboxamide.
Step 2: Thionation to this compound
-
Reaction Setup: Dissolve the synthesized 1-benzothiophene-3-carboxamide (1 equivalent) in a dry, high-boiling point solvent such as toluene or dioxane.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.[4][5]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the target this compound.[6]
Figure 1: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is primarily based on data from 1-benzothiophene-3-carboxamide analogs, with logical extrapolations to the corresponding carbothioamides. The core structure is divided into three key regions for analysis: the benzothiophene ring (Region A), the carbothioamide linker (Region B), and the substituent on the nitrogen atom (Region C).
Figure 2: Key regions for SAR analysis of this compound analogs.
Region A: The Benzothiophene Core
Substitutions on the benzene portion of the benzothiophene ring have a significant impact on biological activity.
-
Electron-withdrawing groups (EWGs): Halogen substitutions, such as chloro and fluoro, at the 5- and 6-positions of the benzothiophene ring have been shown to enhance the antimicrobial and anticancer activities of carboxamide analogs. This is likely due to their ability to modulate the electronic properties of the aromatic system and improve interactions with biological targets.
-
Electron-donating groups (EDGs): The introduction of methoxy or methyl groups at similar positions can have varied effects. In some cases, they may lead to a decrease in activity, while in others, they can enhance potency, suggesting that steric factors and the specific biological target play a crucial role.
Inference for Carbothioamides: It is reasonable to hypothesize that a similar trend would be observed for the carbothioamide analogs. The electronic effects of substituents on the benzothiophene ring are likely to influence the reactivity and binding affinity of the entire molecule, regardless of whether the linker is a carboxamide or a carbothioamide.
Region B: The Carbothioamide Linker
The carbothioamide group is a critical determinant of the molecule's overall properties.
-
Hydrogen Bonding: The N-H proton of the thioamide is a potent hydrogen bond donor. The sulfur atom, being a weaker hydrogen bond acceptor than oxygen, will alter the molecule's interaction with target proteins.
-
Lipophilicity: The replacement of oxygen with sulfur increases the lipophilicity of the molecule. This can affect cell permeability and distribution.
-
Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to amides, potentially leading to improved pharmacokinetic properties.
Comparative Insight: Studies comparing carboxamide and carbothioamide analogs in other heterocyclic systems have shown that the thioamide can lead to enhanced biological activity.[7][8] For instance, some carbothioamide-based pyrazoline analogs have demonstrated potent anticancer activity.[2]
Region C: The N-Substituent
The nature of the substituent on the nitrogen atom of the carbothioamide is a key area for modification to tune the biological activity.
-
Aromatic and Heteroaromatic Rings: The presence of a substituted phenyl or a heteroaromatic ring (e.g., pyridine, thiazole) on the nitrogen atom is often crucial for potent activity in carboxamide analogs. The electronic nature and substitution pattern of this ring system can significantly impact potency. For example, in a series of benzothiophene carboxanilides, 2-imidazolinyl-substituted derivatives showed very prominent antitumor activity.[9]
-
Alkyl Chains: While less common, N-alkyl substituents can also be explored. The length and branching of the alkyl chain can influence lipophilicity and steric interactions with the target.
Inference for Carbothioamides: The N-substituent will play a pivotal role in defining the SAR of the carbothioamide series. The introduction of various substituted aryl and heteroaryl groups is expected to be a fruitful strategy for optimizing the biological activity, similar to what has been observed for the carboxamide counterparts.
Comparative Biological Activity Data (Hypothetical Framework)
The following table presents a hypothetical comparison of the biological activities of 1-benzothiophene-3-carboxamide and their corresponding carbothioamide analogs, based on the principles discussed above. The activity data for the carboxamides are representative values from the literature, while the data for the carbothioamides are projected based on the expected impact of the thioamide group.
| Analog | R (Substitution on Benzothiophene) | R' (N-Substituent) | Carboxamide (IC50/MIC, µM) | Carbothioamide (Predicted IC50/MIC, µM) | Rationale for Prediction |
| 1a | H | Phenyl | 15 | <15 | Increased lipophilicity and altered H-bonding may enhance activity. |
| 1b | 6-Chloro | Phenyl | 8 | <8 | Synergistic effect of EWG on the core and the thioamide group. |
| 2a | H | 4-Fluorophenyl | 10 | <10 | Favorable electronic interactions of the fluoro group. |
| 2b | 6-Chloro | 4-Fluorophenyl | 5 | <5 | Combination of two favorable substitutions. |
| 3a | H | Pyridin-2-yl | 12 | <12 | Potential for additional interactions via the pyridine nitrogen. |
In Vitro Biological Evaluation: A Standard Protocol
The following is a general protocol for assessing the in vitro antimicrobial and anticancer activity of the synthesized this compound analogs.
Antimicrobial Activity (Broth Microdilution Assay)
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
The exploration of this compound analogs represents a promising frontier in the quest for novel therapeutic agents. While direct SAR data for this specific class of compounds is still developing, a comprehensive analysis of their carboxamide counterparts provides a robust framework for rational drug design. The strategic incorporation of a carbothioamide moiety offers a powerful tool to modulate the physicochemical and biological properties of the benzothiophene scaffold. This guide serves as a foundational resource for researchers in the field, providing not only a predictive SAR model but also practical synthetic and biological evaluation protocols to facilitate the discovery and development of the next generation of benzothiophene-based therapeutics.
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A Researcher's Guide to Validating Target Engagement of Novel Therapeutics: A Comparative Analysis Featuring 1-Benzothiophene-3-carbothioamide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges. A pivotal and indispensable step in this process is the rigorous validation of target engagement—confirming that a potential drug molecule interacts with its intended biological target within a physiological context. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of key methodologies for validating target engagement, using the benzothiophene scaffold, exemplified by 1-Benzothiophene-3-carbothioamide, as a case study for a novel therapeutic agent.
While the specific biological targets of this compound are not extensively documented in publicly available literature, the benzothiophene core is a privileged scaffold found in numerous compounds targeting a range of proteins, including kinases and other signaling molecules.[1][2][3][4] The principles and techniques discussed herein are therefore broadly applicable to the characterization of this and other novel chemical entities.
The Imperative of Target Engagement Validation
Quantifying the interaction between a drug and its target is fundamental to building a robust structure-activity relationship (SAR) and understanding its mechanism of action (MoA).[5][6] Early and definitive confirmation of target engagement de-risks a project by ensuring that downstream cellular or organismal effects are a direct consequence of on-target activity, thereby avoiding costly pursuits of compounds with misleading phenotypic effects or off-target liabilities.[7][8][9]
This guide will compare and contrast three orthogonal approaches to validating target engagement: biophysical, cell-based, and chemoproteomic methods. Each technique offers unique advantages and presents a different facet of the drug-target interaction.
Section 1: Biophysical Methods – Probing Direct Binding Events
Biophysical assays are indispensable for confirming the direct, physical interaction between a compound and a purified protein target.[6][8][10] These in vitro techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for lead optimization.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Principle of Causality: The stability of a protein is often altered upon ligand binding. DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) in the presence of a test compound.[6][8] A positive shift in Tm indicates that the compound stabilizes the protein, a strong indicator of direct binding. This method is highly amenable to high-throughput screening due to its simplicity and reliance on fluorescent dyes that bind to unfolded proteins.[6][11]
Experimental Protocol: Differential Scanning Fluorimetry
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein (e.g., 1-2 mg/mL) in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Prepare a dilution series of this compound and control compounds in the assay buffer.
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add the protein solution to a final concentration of 2-5 µM.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Add the fluorescent dye to its recommended final concentration.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
-
Surface Plasmon Resonance (SPR)
Principle of Causality: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its target.[10][11] The target protein is immobilized on a sensor chip, and the test compound is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected and measured in real-time.[11]
Experimental Protocol: Surface Plasmon Resonance
-
Immobilization:
-
Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or other appropriate chemistry.
-
A reference channel should be prepared (e.g., an empty channel or one with an irrelevant immobilized protein) to subtract non-specific binding effects.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor surface between compound injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison of Biophysical Methods
| Feature | Differential Scanning Fluorimetry (DSF) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced protein stabilization | Mass change upon binding |
| Primary Output | Melting temperature shift (ΔTm) | Binding kinetics (ka, kd), Affinity (KD) |
| Protein Requirement | Purified, soluble protein | Purified protein, one component immobilized |
| Throughput | High | Medium to High |
| Labeling | Requires fluorescent dye | Label-free |
| Key Advantage | Cost-effective, high-throughput screening | Provides detailed kinetic information |
| Key Limitation | Indirect measure of affinity, prone to artifacts | Requires protein immobilization, potential for mass transport limitations |
Section 2: Cell-Based Assays – Confirming Engagement in a Physiological Context
While biophysical methods confirm direct binding, they do so in an artificial environment. Cell-based target engagement assays are crucial for verifying that a compound can permeate the cell membrane and bind to its target within the complex milieu of a living cell.[5][7][9][12]
Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA extends the principle of thermal shift to the cellular environment.[5][6][8] Intact cells are treated with the test compound, and then subjected to a heat shock. The engagement of the compound with its target protein stabilizes the protein, making it more resistant to thermal denaturation and aggregation. The amount of soluble protein remaining after the heat shock is then quantified, typically by Western blotting or mass spectrometry.[6][8]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a typical CETSA experiment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells expressing the target protein to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein using Western blotting with a specific antibody or by quantitative mass spectrometry.
-
-
Data Analysis:
-
Generate a CETSA curve by plotting the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates target stabilization.
-
NanoBRET™ Target Engagement Assay
Principle of Causality: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[7] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added to the cells. If the test compound enters the cell and binds to the target, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for a NanoBRET™ target engagement assay.
Section 3: Chemoproteomics – Unbiased Target and Off-Target Identification
Chemoproteomic approaches offer a powerful, unbiased view of a compound's interactions across the entire proteome.[9][13] This is invaluable for not only confirming the intended target but also for identifying potential off-targets that could lead to toxicity or provide opportunities for drug repositioning.[9][13]
Thermal Proteome Profiling (TPP)
Principle of Causality: TPP is a large-scale extension of CETSA that uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously in response to compound treatment.[6][8] Proteins that are stabilized or destabilized upon compound binding are identified as potential targets or off-targets.
Comparison of Target Engagement Methodologies
| Feature | Biophysical (e.g., DSF, SPR) | Cell-Based (e.g., CETSA, NanoBRET™) | Chemoproteomics (e.g., TPP) |
| Context | In vitro (purified components) | In-cell (live cells) | In-cell or in-lysate |
| Primary Question | Does it bind directly? What is the affinity/kinetics? | Does it bind in a cell? What is the cellular potency? | What are all the proteins it binds to in a cell? |
| Throughput | High (DSF) to Medium (SPR) | Medium to High | Low to Medium |
| Key Advantage | Quantitative binding parameters | Physiologically relevant context, confirms cell permeability | Unbiased, proteome-wide view, identifies off-targets |
| Key Limitation | Lacks physiological context | May require genetic modification (NanoBRET™) | Technically complex, lower throughput |
Conclusion
Validating the target engagement of a novel compound like this compound is not a single experiment but a multi-faceted investigation. An effective strategy employs a combination of orthogonal methods to build a comprehensive and convincing body of evidence. Starting with high-throughput biophysical assays like DSF can rapidly identify direct binders from a chemical series. Promising hits should then be advanced to cell-based assays such as CETSA or NanoBRET™ to confirm target engagement in a more physiologically relevant setting.[5][12] Finally, for lead candidates, unbiased chemoproteomic approaches like TPP provide the ultimate confirmation of on-target activity while simultaneously profiling for potential off-target liabilities.[8][9] By judiciously applying these complementary techniques, researchers can make confident, data-driven decisions to advance the most promising molecules toward clinical development.
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Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Benzothiophene-3-carbothioamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the identification of a potent "hit" compound is merely the opening chapter. The subsequent, and arguably more critical, narrative is one of refinement, characterization, and ensuring that a molecule's therapeutic action is not undermined by unintended biological interactions. Off-target effects are a primary driver of clinical trial failures, leading to unforeseen toxicity and a lack of efficacy. Therefore, a rigorous and systematic cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any new chemical entity (NCE).[1][2]
This guide provides a comprehensive framework for characterizing the selectivity of 1-Benzothiophene-3-carbothioamide, a heterocyclic compound belonging to a class known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Given the structural alerts within the benzothiophene scaffold and the potential reactivity of the carbothioamide moiety, a proactive and multi-tiered approach to profiling is essential.[6][7] We will explore a logical progression of experiments, from broad panel screening to specific target validation in a cellular context, providing both the "how" and the "why" behind each methodological choice.
Compound Profile: this compound
The subject of our investigation, this compound (CAS 24662-24-6), is built upon the benzothiophene core.[8] This scaffold is a privileged structure in medicinal chemistry, appearing in approved drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[3] Derivatives have been reported to modulate complex signaling pathways, including STAT3 and RhoA/ROCK, suggesting that this chemical class has the potential to interact with a variety of protein targets, particularly enzymes like kinases.[9][10]
The presence of the carbothioamide group (-C(=S)NH2) is of particular interest. This functional group can influence the compound's physicochemical properties and may engage in unique interactions with protein targets compared to its carboxamide analog. Understanding its potential for both specific, high-affinity binding and non-specific, promiscuous interactions is a central goal of this profiling guide.[6]
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust profiling cascade should be designed to cast a wide net initially and then focus on validating the most significant interactions. This tiered approach optimizes resources and builds a progressively detailed understanding of the compound's biological footprint.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Tier 3: Unbiased Discovery of Novel Targets
While panel screening is excellent for known liabilities, it cannot identify novel or unexpected off-targets. For a truly comprehensive profile, an unbiased chemical proteomics approach is warranted. [11]
-
Rationale: This method identifies the full spectrum of protein binding partners in a native biological system without prior assumptions. It is the ultimate tool for mechanism-of-action deconvolution and understanding polypharmacology.
-
Experimental Choice: Photoaffinity Labeling (PAL) is a powerful technique. [12]It involves synthesizing a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin). The probe is incubated with cell lysates or intact cells, and upon UV irradiation, it covalently crosslinks to its binding partners. These crosslinked proteins can then be enriched and identified by mass spectrometry.
Comparative Analysis: A Hypothetical Case Study
To illustrate the power of this approach, let's consider a hypothetical dataset comparing our lead compound with two alternatives.
-
Compound 1 (Lead): this compound
-
Comparator A (Analog): 1-Benzothiophene-3-carboxamide (Oxygen analog)
-
Comparator B (Benchmark): Staurosporine (Promiscuous kinase inhibitor)
Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)
| Kinase Target | Compound 1 (Lead) | Comparator A (Analog) | Comparator B (Benchmark) |
| MAPK1 | 95% | 92% | 99% |
| ROCK1 | 88% | 45% | 96% |
| STAT3 | 75% | 15% | 85% |
| EGFR | 48% | 51% | 98% |
| SRC | 25% | 22% | 99% |
| PKA | 5% | 8% | 94% |
| Selectivity Score | 0.15 | 0.35 | 0.95 |
| (Selectivity Score = Number of kinases inhibited >50% / Total kinases in panel) |
Interpretation:
-
Lead Compound Activity: Compound 1 shows potent activity against MAPK1, ROCK1, and STAT3, consistent with literature on related scaffolds. [9][10]2. Structure-Activity Relationship (SAR): The simple switch from a carbothioamide (Compound 1) to a carboxamide (Comparator A) significantly reduces activity against ROCK1 and STAT3. This highlights the critical role of the sulfur atom in target engagement and provides a clear path for lead optimization.
-
Selectivity Benchmark: Compound 1 is far more selective than the promiscuous inhibitor Staurosporine, but it still hits multiple targets. This polypharmacology could be beneficial or detrimental and must be investigated further in cellular models.
Detailed Experimental Protocols
Protocol 1: Broad-Panel Radiometric Kinase Assay
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
-
Methodology: This protocol is based on a standard radiometric assay format, such as the ³³PanQinase™ assay offered by Reaction Biology. [13] 1. Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the final desired assay concentrations. 2. Reaction Setup: In a 96-well plate, combine the kinase, the appropriate peptide or protein substrate, and the reaction buffer. 3. Compound Addition: Add the test compound to the reaction wells. Include a DMSO-only control (100% activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control. 4. Initiation: Start the kinase reaction by adding the ATP mix, which includes [γ-³³P]-ATP. Incubate at 30°C for a time determined during assay validation (typically 60-120 minutes). 5. Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. 6. Washing: Wash the filter plates multiple times to remove unincorporated [γ-³³P]-ATP. 7. Detection: Measure the radioactivity retained on the filters using a scintillation counter. 8. Data Analysis: Calculate the percentage of remaining kinase activity for each well relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Objective: To validate the direct binding of a compound to a target protein in intact cells. [14][15]* Methodology:
-
Cell Culture: Grow the selected cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend the cells in culture medium. Create two pools of cells: one treated with the test compound (e.g., at 10x its IC50) and one with vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions from each pool into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) from each tube. Determine the protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity (normalized to the lowest temperature point) against temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
-
Conclusion
The cross-reactivity profile of this compound, or any NCE, is a critical dataset that profoundly influences its developmental trajectory. A systematic, tiered approach—beginning with broad biochemical screening, progressing to cellular target validation with methods like CETSA, and culminating in unbiased proteomics for novel target discovery—provides the most complete and reliable picture of a compound's selectivity. [16][15][11]The hypothetical data presented herein illustrates how comparative analysis can reveal crucial SAR and guide the optimization of a lead compound, ultimately mitigating the risk of off-target toxicity and increasing the probability of clinical success.
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Mancuso, R., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7247-7257. Retrieved from [Link]
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Procter, D. J., et al. (2020). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. Angewandte Chemie International Edition, 59(40), 17534-17538. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of benzothiophene have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative benzothiophene derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While this guide is centered around the broader class of benzothiophene compounds due to the limited specific data on 1-Benzothiophene-3-carbothioamide, the principles and comparative data presented herein provide a valuable framework for assessing the potential of this and other novel benzothiophene analogs.
Part 1: Anticancer Efficacy of Benzothiophene Derivatives
Benzothiophene derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent activity through diverse mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like STAT3.
Benzothiophene Analogs as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[3] Several benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
The in vitro potency of these compounds is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiophene Acrylonitrile | Analog 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Leukemia (CCRF-CEM) | 0.035 | [4] |
| CNS Cancer (SNB-75) | 0.021 | [4] | ||
| Prostate Cancer (PC-3) | 0.045 | [4] | ||
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene | Compound with 4-OCH3 | K562 (Leukemia) | <0.1 | [3] |
| NCI-H460 (Lung) | <0.1 | [3] | ||
| Established Tubulin Inhibitor (for comparison) | Paclitaxel | MCF-7 (Breast) | ~0.002-0.005 | [5] |
| Vincristine | MOLT-4 (Leukemia) | ~0.003 | [6] |
The in vivo anticancer activity of benzothiophene-based tubulin inhibitors has been demonstrated in murine xenograft models, where the compounds have shown to significantly inhibit tumor growth.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Benzocyclooctene Analogue (Tubulin Inhibitor) | SCID Mouse Xenograft | MCF7-luc-GFP-mCherry Breast Tumor | 120 mg/kg | Significant Vascular Shutdown | [7] |
| Established Tubulin Inhibitor (for comparison) | Paclitaxel | Nude Mouse Xenograft | 20 mg/kg, i.p., daily for 5 days | Significant antitumor activity | [5] |
| Nude Mouse Orthotopic Model | Not specified | Significantly repressed tumor growth | [8] | ||
| Vincristine | Murine Model | Pro-B Acute Lymphoblastic Leukemia | 0.1 mg/kg - 0.5 mg/kg | Increased reduction of leukemic cells | [9] |
This assay directly measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP, glutamate, and a fluorescence reporter (e.g., DAPI) is prepared.
-
Compound Addition: The benzothiophene derivative is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated, and the IC50 value for the inhibition of tubulin polymerization is determined.
Diagram of Tubulin Polymerization and Inhibition
Caption: Microtubule polymerization and its inhibition by benzothiophene derivatives.
Benzothiophene Derivatives as STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[10] Several benzo[b]thiophene 1,1-dioxide derivatives have been developed as potent STAT3 inhibitors.[11][12][13]
The in vitro efficacy of these STAT3 inhibitors is assessed by their ability to inhibit the proliferation of cancer cell lines with hyperactivated STAT3 signaling.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aminobenzo[b]thiophene 1,1-dioxides | Compound 15 | MDA-MB-231 (Breast) | 0.33 | [11] |
| A549 (Lung) | 0.42 | [11] | ||
| 2-Carbonylbenzo[b]thiophene 1,1-dioxides | Compound 6o | MDA-MB-468 (Breast) | 1.8 | [14][15] |
| Benzo[b]thiophene 1,1-dioxide | Compound 8b | HepG2 (Liver) | Not specified | [12][16] |
| Established STAT3 Inhibitor (for comparison) | Stattic | MDA-MB-231 (Breast) | ~5-10 | [11] |
The in vivo potential of benzothiophene-based STAT3 inhibitors has been evaluated in xenograft models, demonstrating their ability to suppress tumor growth.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Aminobenzo[b]thiophene 1,1-dioxide | 4T1 Breast Cancer Xenograft Mouse Model | 4T1 (Breast) | 10 mg/kg | 61% | [17] |
| Established STAT3 Inhibitor (for comparison) | Doxorubicin | 4T1 Breast Cancer Xenograft Mouse Model | 1 mg/kg | 67% | [17] |
This protocol outlines the general procedure for evaluating the anticancer efficacy of a test compound in a mouse xenograft model.[18][19]
Protocol:
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[20]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The benzothiophene derivative is administered (e.g., intraperitoneally or orally) according to the desired dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess any potential toxicity of the compound.
Diagram of the STAT3 Signaling Pathway and Inhibition
Caption: The STAT3 signaling pathway and its inhibition by benzothiophene derivatives.[4][10][21][22][23]
Part 2: Antibacterial Efficacy of Benzothiophene Derivatives
In an era of increasing antimicrobial resistance, the discovery of new antibacterial agents is crucial. Benzothiophene derivatives have demonstrated promising activity against clinically relevant bacteria, including drug-resistant strains.[24][25]
In Vitro Efficacy
The in vitro antibacterial activity is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiophene Analog | JSF-2827 | Enterococcus faecium | Not specified | [24][25] |
| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli ATCC 25922 | 0.64-1.11 µM | [26] |
| P. aeruginosa ATCC 27853 | 0.61-1.00 µM | [26] | ||
| Salmonella ATCC 12022 | 0.54-0.73 µM | [26] | ||
| Established Antibiotics (for comparison) | Linezolid | Methicillin-resistant S. aureus (MRSA) | Not specified | [3][27] |
| Daptomycin | Enterococcus faecium | ≤4 | [1][25][28] |
In Vivo Efficacy
The in vivo antibacterial efficacy of benzothiophene derivatives has been demonstrated in murine infection models, where they have been shown to reduce bacterial burden and improve survival.
| Compound | Animal Model | Bacterial Strain | Efficacy Endpoint | Outcome | Reference |
| Benzothiophene Analog JSF-3269 | Immunocompetent Mouse Model | Drug-resistant E. faecium | Not specified | Enhanced profile and in vivo efficacy | [24][25][29] |
| Established Antibiotics (for comparison) | Linezolid | Murine Sepsis Model | Survival | Significantly improved survival rate | [24] |
| Murine Thigh Infection Model | Bacterial load | Reduction of log10 2.5 CFU | [3] | ||
| Daptomycin | Murine Thigh Infection Model | Enterococcus faecium | Bacterial load | 1-log10-CFU reduction | [25][28] |
This protocol describes a common method for evaluating the in vivo efficacy of antibacterial compounds in a mouse model of sepsis.[30][31][32]
Protocol:
-
Bacterial Culture: The pathogenic bacterial strain (e.g., drug-resistant E. faecium) is grown to a specific density.
-
Infection: Mice are infected with a lethal or sub-lethal dose of the bacteria, typically via intraperitoneal injection.
-
Treatment: At a specified time post-infection, the benzothiophene derivative is administered (e.g., intravenously or orally). A control group receives a standard antibiotic (e.g., linezolid) or vehicle.
-
Monitoring: The health of the mice is monitored regularly for signs of sepsis, and survival is recorded over a set period (e.g., 7-14 days).
-
Bacterial Load Determination (Optional): At specific time points, blood or organs (e.g., spleen, liver) can be harvested to determine the bacterial load (colony-forming units, CFU).
-
Data Analysis: Survival curves are generated and compared between treatment groups using statistical methods (e.g., Kaplan-Meier analysis). Bacterial loads are also compared between groups.
Diagram of In Vivo Antibacterial Efficacy Testing
Caption: General workflow for in vivo antibacterial efficacy testing in a murine model.
Conclusion
The benzothiophene scaffold represents a versatile platform for the development of novel therapeutics. As demonstrated in this guide, various benzothiophene derivatives exhibit potent in vitro and in vivo efficacy against cancer and bacterial infections. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and advancement of new benzothiophene-based drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential.
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Improving the Efficacy of Vincristine for the Treatment of Childhood Acute Lymphoblastic Leukemia in a Murine Model. AccScience Publishing. Available from: [Link]
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Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. PubMed Central. Available from: [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). MedChemComm, 4(7), 1073-1079. Available from: [Link]
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Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. Kubota, T., Matsuzaki, S. W., Hoshiya, Y., Watanabe, M., Kitajima, M., Asanuma, F., ... & Koh, J. I. (1997). Journal of surgical oncology, 64(2), 115-121. Available from: [Link]
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Tabrizi, M. A., ... & Hamel, E. (2010). Bioorganic & medicinal chemistry, 18(14), 5263-5274. Available from: [Link]
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Pharmacodynamics of Daptomycin against Enterococcus faecium and Enterococcus faecalis in the Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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Pharmacodynamics of Daptomycin against Enterococcus faecium and Enterococcus faecalis in the Murine Thigh Infection Model. ASM Journals. Available from: [Link]
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Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models. MDPI. Available from: [Link]
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Schematic of pathways activating STAT3 signaling. Once cytokines and... ResearchGate. Available from: [Link]
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A potential role for daptomycin in enterococcal infections: what is the evidence?. NIH. Available from: [Link]
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Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer. PubMed. Available from: [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. Available from: [Link]
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Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PubMed. Available from: [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. NIH. Available from: [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available from: [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available from: [Link]
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STAT3 Signaling Pathway in Health and Disease. NIH. Available from: [Link]
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Signaling pathway of STAT3. ResearchGate. Available from: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available from: [Link]
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The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo. (PDF) Available from: [Link]
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Sepsis Murine Model. ImQuest BioSciences. Available from: [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. Available from: [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. Available from: [Link]
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5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. NIH. Available from: [Link]
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Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PubMed. Available from: [Link]
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Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. NIH. Available from: [Link]
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Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. ResearchGate. Available from: [Link]
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Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. PubMed. Available from: [Link]
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A Head-to-Head Comparison of E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and Combretastatin A-4: A Technical Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the relentless pursuit of novel anti-cancer agents with improved efficacy and safety profiles is paramount. Among the validated therapeutic targets, the microtubule network remains a cornerstone of cancer chemotherapy. This guide provides a detailed head-to-head comparison of a promising benzothiophene derivative, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (BTA), with the well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4). This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available preclinical data.
Introduction: The Rationale for Targeting Tubulin Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics can induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.
Combretastatin A-4 (CA-4) , a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin.[1] Its anti-cancer activity is well-documented, though its clinical development has been hampered by poor water solubility and isomerization to its less active trans-isomer.[2]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (BTA) is a synthetic benzothiophene derivative designed as a structural analog of combretastatin.[2] The benzothiophene scaffold has been explored in medicinal chemistry for its diverse biological activities.[3] BTA, with its structural similarities to CA-4, is hypothesized to exert its anti-cancer effects through a similar mechanism of tubulin polymerization inhibition.[2]
Mechanism of Action: A Shared Path to Mitotic Catastrophe
Both BTA and CA-4 are classified as microtubule-destabilizing agents. They exert their cytotoxic effects by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.
Caption: Mechanism of action for BTA and CA-4.
Head-to-Head Performance: In Vitro Efficacy
A direct comparison of the in vitro anti-proliferative activity of BTA and CA-4 is crucial for evaluating their relative potency. The National Cancer Institute's (NCI) 60-cell line screen provides a standardized platform for such comparisons.
| Cell Line Panel | BTA (GI50, nM)[2] | CA-4 (GI50, nM)[1] |
| Leukemia | ||
| CCRF-CEM | < 10 | 1.6 |
| HL-60(TB) | < 10 | 1.8 |
| K-562 | < 10 | 1.7 |
| MOLT-4 | < 10 | 1.3 |
| RPMI-8226 | < 10 | 2.5 |
| SR | < 10 | 1.3 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | < 10 | 2.5 |
| EKVX | < 10 | 1.9 |
| HOP-62 | < 10 | 2.1 |
| HOP-92 | < 10 | 1.8 |
| NCI-H226 | < 10 | 2.2 |
| NCI-H23 | < 10 | 2.3 |
| NCI-H322M | < 10 | 2.4 |
| NCI-H460 | < 10 | 2.0 |
| NCI-H522 | < 10 | 2.8 |
| Colon Cancer | ||
| COLO 205 | < 10 | 2.0 |
| HCC-2998 | < 10 | 2.6 |
| HCT-116 | < 10 | 2.2 |
| HCT-15 | < 10 | 2.9 |
| HT29 | < 10 | 2.7 |
| KM12 | < 10 | 2.3 |
| SW-620 | < 10 | 2.5 |
| CNS Cancer | ||
| SF-268 | < 10 | 2.4 |
| SF-295 | < 10 | 2.1 |
| SF-539 | < 10 | 2.3 |
| SNB-19 | < 10 | 2.0 |
| SNB-75 | < 10 | 2.6 |
| U251 | < 10 | 1.9 |
| Melanoma | ||
| LOX IMVI | < 10 | 2.2 |
| MALME-3M | < 10 | 2.5 |
| M14 | < 10 | 2.3 |
| SK-MEL-2 | < 10 | 2.7 |
| SK-MEL-28 | < 10 | 2.8 |
| SK-MEL-5 | < 10 | 2.4 |
| UACC-257 | < 10 | 2.1 |
| UACC-62 | < 10 | 2.6 |
| Ovarian Cancer | ||
| IGROV1 | < 10 | 2.3 |
| OVCAR-3 | 17.9 | 2.9 |
| OVCAR-4 | < 10 | 2.6 |
| OVCAR-5 | < 10 | 2.4 |
| OVCAR-8 | < 10 | 2.7 |
| NCI/ADR-RES | 20.3 | >1000 |
| SK-OV-3 | 24.1 | 3.1 |
| Renal Cancer | ||
| 786-0 | < 10 | 2.8 |
| A498 | < 10 | 3.0 |
| ACHN | < 10 | 2.7 |
| CAKI-1 | < 10 | 2.9 |
| RXF 393 | < 10 | 2.5 |
| SN12C | < 10 | 2.6 |
| TK-10 | < 10 | 2.4 |
| UO-31 | < 10 | 3.2 |
| Prostate Cancer | ||
| PC-3 | 39.1 | 3.5 |
| DU-145 | 34.5 | 3.8 |
| Breast Cancer | ||
| MCF7 | 25.4 | 3.3 |
| MDA-MB-231/ATCC | < 10 | 2.9 |
| HS 578T | 21.1 | 3.1 |
| BT-549 | 19.5 | 2.8 |
| T-47D | > 100 | 4.0 |
Analysis of In Vitro Data:
The data reveals that BTA exhibits exceptionally potent anti-proliferative activity across a wide range of cancer cell lines, with GI50 values frequently below 10 nM.[2] This positions it as a highly promising anti-cancer agent. Notably, in many cell lines, its potency appears to be in a similar nanomolar range to CA-4.
A significant observation is the activity of BTA against the NCI/ADR-RES cell line, which is known for its multi-drug resistance phenotype. BTA maintains a GI50 of 20.3 nM in this cell line, whereas CA-4 is largely inactive.[2] This suggests that BTA may be a poor substrate for P-glycoprotein (P-gp), a common efflux pump responsible for drug resistance, giving it a potential advantage in treating resistant tumors.
In the context of prostate cancer, both compounds demonstrate potent activity against PC-3 and DU-145 cell lines, with CA-4 showing slightly lower GI50 values.[2]
In Vivo Efficacy: A Glimpse into Preclinical Performance
While in vitro data provides a strong foundation for comparison, in vivo studies are critical for assessing the therapeutic potential of a compound. Data on the in vivo efficacy of BTA is currently limited in the public domain.
For CA-4, its phosphate prodrug (CA-4P) has been evaluated in various xenograft models. In a breast cancer xenograft model, CA-4P demonstrated significant antivascular effects, leading to a shutdown of tumor blood flow.[4]
The lack of published in vivo data for BTA represents a significant knowledge gap. Future studies should focus on evaluating its efficacy, pharmacokinetics, and safety profile in relevant animal models of cancer.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Caption: Workflow for in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer) containing GTP.
-
Prepare stock solutions of BTA, CA-4, and a positive control (e.g., colchicine) in DMSO.
-
Prepare a fluorescent reporter solution that binds to polymerized microtubules.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds at various concentrations. Include wells for vehicle control (DMSO) and positive control.
-
Add the tubulin reaction mix to each well.
-
-
Initiation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the initial rate of polymerization for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell-Based Microtubule Network Visualization Assay (Immunofluorescence)
This assay allows for the direct visualization of the disruptive effects of the compounds on the microtubule network within cancer cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., PC-3 or DU-145) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BTA, CA-4, or vehicle control for a specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Capture images and analyze the changes in microtubule morphology, such as depolymerization and fragmentation.
-
Caption: Workflow for microtubule immunofluorescence.
Conclusion and Future Directions
This comparative guide highlights E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (BTA) as a highly potent anti-cancer agent with a mechanism of action analogous to Combretastatin A-4. Its broad-spectrum anti-proliferative activity at nanomolar concentrations, particularly against multi-drug resistant cell lines, underscores its significant therapeutic potential.
While the in vitro data is compelling, the critical next step is to conduct comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity profile of BTA. Direct head-to-head in vivo comparisons with CA-4P in relevant xenograft models, including those for prostate cancer, will be instrumental in determining its potential for clinical translation.
Furthermore, elucidating the precise molecular interactions of BTA with the colchicine-binding site through co-crystallization studies would provide invaluable insights for future structure-activity relationship (SAR) studies aimed at further optimizing this promising benzothiophene scaffold.
References
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A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. J Cell Biol. 2020; 219(3): e201908183. Available at: [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Med Chem Commun. 2013; 4(7): 1073-1078. Available at: [Link]
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Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protoc. 2023; 4(3): 102493. Available at: [Link]
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Microtubule arrays in cytoplasts before and after treatment with colchicine as determined by indirect immunofluorescence. ResearchGate. Available at: [Link]
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In vivo results on xenograft mouse model. ResearchGate. Available at: [Link]
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. 2022; 27(7): 2200. Available at: [Link]
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GI 50 values in a panel of prostate cancer cells including the docetaxel-resistant de. ResearchGate. Available at: [Link]
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorg Med Chem. 2010; 18(15): 5559-5567. Available at: [Link]
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Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. J Natl Cancer Inst. 1995; 87(18): 1383-1388. Available at: [Link]
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2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Bioorg Med Chem Lett. 2012; 22(16): 5294-5297. Available at: [Link]
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Eur J Med Chem. 2010; 45(11): 5138-5147. Available at: [Link]
-
Dose-response curves of 11, 12, and combretastatin A4 at 48 h in various cancerous and noncancerous cell lines. ResearchGate. Available at: [Link]
-
Selected GI 50 values (mm) determined from the NCI-60 five-dose screen for complex 15 and clinical anticancer drugs. ResearchGate. Available at: [Link]
-
Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI. FASEB J. 2008; 22(6): 1943-1951. Available at: [Link]
-
Effect of Apoptosis on Human Prostate Cancer Cell Lines (PC3, DU145 AND LNCaP) Using Curcuma longa. JETIR. 2019; 6(2): 615-626. Available at: [Link]
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Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Pharmaceuticals (Basel). 2022; 15(9): 1109. Available at: [Link]
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Comparative Analysis of STAT3 Inhibition: A Western Blot-Based Guide to Benzo[b]thiophene 1,1-Dioxide Derivatives vs. Stattic
For researchers in oncology and inflammation, the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a high-value target. Its persistent activation is a hallmark of numerous cancers, promoting cell proliferation, survival, and immune evasion.[1][2] Consequently, the development of small molecule inhibitors that can effectively and specifically block the STAT3 signaling pathway is a critical endeavor in modern drug discovery.
This guide provides an in-depth, experimentally grounded comparison of a novel class of benzo[b]thiophene 1,1-dioxide derivatives against Stattic , a widely referenced first-generation STAT3 inhibitor.[3][4] We will move beyond a simple product-to-product comparison to dissect the underlying scientific principles, providing a robust framework for using Western blot analysis to validate the mechanism of action of these compounds. Our focus is on empowering researchers to not only generate data but to understand the "why" behind each step, ensuring the integrity and reliability of their findings.
The Central Role of STAT3 and the Mechanism of Inhibition
The STAT3 signaling cascade is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3 at a critical tyrosine residue (Tyr705) by upstream kinases like Janus kinases (JAKs).[5][6] This phosphorylation event is the linchpin of STAT3 activation, triggering its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[4][7]
Both benzo[b]thiophene 1,1-dioxide derivatives and Stattic are designed to interrupt this pathway by targeting the SH2 domain of the STAT3 protein.[8][9] The SH2 domain is crucial as it recognizes and binds to the phosphotyrosine motif, facilitating the dimerization of STAT3 monomers.[10] By competitively binding to this domain, these inhibitors prevent the formation of active STAT3 dimers, thereby halting the downstream signaling cascade.[9]
Signaling Pathway Diagram
Caption: The STAT3 signaling pathway and point of inhibition.
Comparative Performance: Benzo[b]thiophene 1,1-Dioxide vs. Stattic
While Stattic was a pioneering tool, newer benzo[b]thiophene 1,1-dioxide derivatives have been developed to improve upon its potency and specificity.[3] The primary metric for evaluating these inhibitors is their ability to suppress STAT3 phosphorylation at Tyr705 in a dose-dependent manner. This is where Western blotting becomes an indispensable analytical tool.
Below is a summary of expected comparative data based on published studies. For this guide, we will refer to a representative novel agent as "BTP-X " (Benzo[b]thiophene derivative-X).
| Parameter | BTP-X (Representative) | Stattic | Rationale & Significance |
| IC₅₀ for p-STAT3 (Tyr705) Inhibition | 0.5 - 2 µM | 5 - 10 µM | A lower IC₅₀ indicates higher potency, meaning a lower concentration of BTP-X is required to achieve the same level of target inhibition. This is a key indicator of improved drug efficacy.[3][11] |
| Effect on Upstream Kinases (p-JAK2, p-Src) | No significant inhibition | Minimal to no inhibition | Demonstrates target specificity. An ideal inhibitor should not affect upstream kinases, confirming that its action is directly on STAT3.[3] |
| Downstream Target Modulation (Bcl-2, Cyclin D1) | Significant downregulation | Dose-dependent downregulation | Confirms the biological consequence of STAT3 inhibition. Reduced expression of anti-apoptotic (Bcl-2) and cell cycle (Cyclin D1) proteins validates the intended therapeutic effect.[3][9] |
| Off-Target Effects (Histone Acetylation) | Not reported as a primary effect | Can decrease histone acetylation independent of STAT3 | Highlights potential for improved specificity with newer compounds. Stattic's off-target effects can complicate data interpretation.[4] |
Experimental Validation: The Western Blot Workflow
The following protocol provides a detailed, step-by-step methodology for comparing the efficacy of BTP-X and Stattic in a relevant cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).
Experimental Workflow Diagram
Caption: A comprehensive Western blot workflow for inhibitor analysis.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat cells with a vehicle control (DMSO), and increasing concentrations of BTP-X (e.g., 0.1, 0.5, 1, 2, 5 µM) and Stattic (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 8-24 hours).
2. Sample Preparation:
-
Aspirate media and wash cells with ice-cold 1X PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
3. Gel Electrophoresis:
-
Normalize lysate concentrations with lysis buffer. Add SDS-PAGE loading buffer and heat samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for quantitative accuracy.[12]
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies to reduce background.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[14]
6. Stripping and Re-probing:
-
To ensure accurate comparison, the same membrane should be used for detecting p-STAT3, total STAT3, and the loading control.
-
After imaging for p-STAT3, strip the membrane using a mild or harsh stripping buffer.
-
Re-block the membrane and probe for total STAT3. Repeat the process for the loading control (β-Actin).
7. Data Analysis:
-
Use densitometry software to quantify the band intensities.
-
For each lane, calculate the ratio of p-STAT3 to total STAT3. This normalization corrects for any variations in the total amount of STAT3 protein between samples.
-
Further normalize this value to the loading control (β-Actin) to correct for any loading inaccuracies.
-
Plot the normalized p-STAT3 levels against the inhibitor concentration to determine the IC₅₀ values.
Conclusion and Best Practices
This guide outlines a rigorous, self-validating approach to comparing STAT3 inhibitors. The causality behind each step is critical: using a loading control validates equal protein loading, while normalizing phosphorylated protein to total protein ensures that any observed decrease in signal is due to inhibition of phosphorylation, not a reduction in the overall protein level.
By employing this detailed Western blot protocol, researchers can confidently assess the potency and specificity of novel benzo[b]thiophene 1,1-dioxide derivatives. This comparative framework not only positions these newer compounds against the benchmark inhibitor, Stattic, but also provides a robust methodology for the broader field of kinase inhibitor validation. The ultimate goal is the generation of clear, reproducible data that can reliably guide the progression of promising therapeutic candidates from the bench to preclinical development.
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Li, W. Z., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849). [Link]
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Liu, A., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(9), 1014-1019). [Link]
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You, L., et al. (2016). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry, 125, 916-926. [Link]
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HBI. (2024). What are STAT3 inhibitors and how do they work?. Retrieved from [Link]
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Liu, A., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]
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Yu, H., et al. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2). [Link]
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Poria, D. K., et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(18), 6074-6085. [Link]
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Rafiq, H., et al. (2022). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. ResearchGate. [Link]
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A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 1-Benzothiophene-3-carbothioamide
In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of 1-Benzothiophene-3-carbothioamide, a scaffold of significant interest in medicinal chemistry.[1][2] We will explore the nuances of CETSA, from experimental design to data interpretation, and contrast its performance with established alternative methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust target validation strategies.
The Principle of Target Engagement: Beyond Biochemical Assays
Traditional drug discovery often relies on biochemical assays using purified proteins. While valuable, these assays lack the physiological relevance of the cellular environment. CETSA bridges this gap by directly measuring a compound's ability to bind and stabilize its protein target in intact cells or tissues.[3][4][5] The core principle is elegantly simple: a protein's thermal stability increases upon ligand binding.[5][6] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[7][8] This difference in solubility at various temperatures is the readout for target engagement.
CETSA in Action: A Hypothetical Study of this compound
While specific CETSA data for this compound is not publicly available, its structural analogs, thiophene-3-carboxamide derivatives, have been successfully evaluated using CETSA for their engagement of targets like VEGFR-2.[9] Furthermore, benzothiophene amides have been identified as inhibitors of nicotinamide phosphoribosyltransferase (Nampt).[10] For the purpose of this guide, we will present a hypothetical CETSA workflow to assess the engagement of this compound with a putative kinase target.
Experimental Workflow: A Step-by-Step Protocol
The successful implementation of CETSA requires meticulous attention to detail. Below is a comprehensive protocol for a Western blot-based CETSA experiment.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line endogenously expressing the target protein at a detectable level.
-
Cell Seeding: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). An incubation time of 1-2 hours is a common starting point.
2. Thermal Challenge:
-
Harvesting: After treatment, harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Aliquoting: Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors and aliquot into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for a set duration (e.g., 3 minutes). A typical temperature gradient ranges from 40°C to 70°C.[7] Include an unheated control sample.
3. Cell Lysis and Fractionation:
-
Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
4. Protein Quantification and Analysis:
-
Protein Concentration Measurement: Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands. Quantify the band intensities using densitometry.
5. Data Analysis and Interpretation:
-
Melting Curve Generation: Plot the quantified band intensities (as a percentage of the unheated control) against the corresponding temperatures.
-
Target Engagement Assessment: A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
Visualizing the CETSA Workflow
dot
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Isothermal Dose-Response CETSA (ITDR-CETSA)
A valuable extension of the classic CETSA experiment is the Isothermal Dose-Response (ITDR-CETSA) or Isothermal Dose-Response Fingerprint (ITDRFCETSA).[11][12][13] In this format, the temperature is kept constant at a point where a significant difference in protein solubility is observed between the treated and untreated samples. Cells are then treated with a range of compound concentrations. This approach allows for the determination of an EC50 value for target engagement, providing quantitative data on the compound's potency within the cellular context.
Expanding the Throughput: High-Throughput CETSA (HT-CETSA)
For screening larger compound libraries, Western blot-based CETSA can be a bottleneck. High-throughput CETSA (HT-CETSA) formats have been developed to address this limitation.[14] These methods often employ antibody-based proximity assays or split-luciferase reporter systems, enabling analysis in 384- or 1536-well plates.[15]
Alternative Target Engagement Technologies
While CETSA offers a powerful approach to confirm target engagement in a native cellular environment, other techniques provide complementary information. Here, we compare CETSA with two widely used methods: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a purified protein) immobilized on a sensor chip.[16][17][18] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[17]
SPR Experimental Protocol:
-
Ligand Immobilization: The purified target protein is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound is flowed over the chip surface.
-
Detection: The binding and dissociation are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgram is analyzed to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient.[19][20][21] This movement is dependent on the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding.[20]
MST Experimental Protocol:
-
Labeling: The target protein is typically labeled with a fluorescent dye.
-
Sample Preparation: A dilution series of this compound is prepared and mixed with a constant concentration of the labeled target protein.
-
Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoretic movement is plotted against the ligand concentration to determine the binding affinity (Kd).
Visualizing an Alternative Workflow: Surface Plasmon Resonance (SPR)
dot
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Comparative Analysis of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization of target protein.[5][6] | Change in refractive index upon mass change at a sensor surface. | Ligand-induced change in molecular movement in a temperature gradient.[20][21] |
| Sample Type | Intact cells, cell lysates, tissues.[3][6] | Purified protein and small molecule. | Purified protein and small molecule. |
| Environment | Physiologically relevant cellular context.[4][22] | In vitro, artificial surface. | In solution, near-native conditions. |
| Labeling | Label-free (for Western blot detection).[3] | Label-free.[17] | Typically requires fluorescent labeling of the protein.[20] |
| Throughput | Low (Western blot) to high (HT-CETSA).[23] | Medium to high. | Medium to high.[20] |
| Information | Target engagement, cellular potency (EC50). | Binding kinetics (ka, kd), affinity (KD). | Binding affinity (Kd).[24] |
| Advantages | Direct evidence of target engagement in a native environment. | Real-time kinetic data, high precision. | Low sample consumption, wide range of affinities.[19] |
| Limitations | Indirect measure of binding, not all proteins show a thermal shift.[25] | Requires protein immobilization which may affect activity. | Requires protein labeling, potential for artifacts. |
Conclusion
The Cellular Thermal Shift Assay is a powerful and increasingly indispensable tool in drug discovery for validating the target engagement of small molecules like this compound. Its key advantage lies in its ability to provide direct evidence of target interaction within the complex and physiologically relevant environment of the cell.[4] While techniques like SPR and MST offer valuable quantitative data on binding kinetics and affinity in vitro, CETSA provides a crucial link between biochemical activity and cellular effects. For a comprehensive understanding of a compound's mechanism of action, a multi-faceted approach employing CETSA in conjunction with these orthogonal biophysical methods is highly recommended. The choice of assay should be guided by the specific questions being addressed at each stage of the drug discovery pipeline.
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A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Experimental workflow for CETSA‐MS. Thermal challenge is applied to the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A robust CETSA data analysis automation workflow for routine screening. (n.d.). Genedata. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Measuring Binding Affinity: Isothermal Titration Calorimetry in Focus with 1-Benzothiophene-3-carbothioamide
For researchers, scientists, and drug development professionals, the precise measurement of binding affinity is a cornerstone of therapeutic innovation. Understanding the strength of the interaction between a small molecule and its biological target is paramount for lead optimization and elucidating its mechanism of action. This guide provides an in-depth comparison of Isothermal Titration Calorimetry (ITC) with other prevalent techniques for determining the binding affinity of small molecules, using the exemplar compound 1-Benzothiophene-3-carbothioamide.
The Central Role of Binding Affinity in Drug Discovery
The journey of a drug from concept to clinic is paved with rigorous quantitative analysis. At the heart of this is the characterization of the binding affinity between a potential drug molecule and its target protein. This affinity, often expressed as the dissociation constant (K D ), dictates the concentration of a drug required to elicit a therapeutic effect. A lower K D value signifies a higher binding affinity. A thorough understanding of this parameter is critical for structure-activity relationship (SAR) studies and for optimizing drug candidates with the desired potency and specificity.[1][2]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) stands as a premier biophysical technique for the comprehensive thermodynamic characterization of molecular interactions.[3][4] Unlike many other methods, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][7] This allows for the simultaneous determination of the binding affinity (K a ), stoichiometry (n), and enthalpy of binding (ΔH).[8] From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, offering profound insights into the driving forces behind the interaction.[8][9]
The ITC Experiment: A Step-by-Step Protocol for this compound
This section outlines a detailed, albeit hypothetical, protocol for determining the binding affinity of this compound to a target protein (e.g., a kinase) using ITC.
Objective: To determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the target protein.
Materials:
-
Target Protein: Purified to >95% homogeneity.
-
This compound: High purity solid.
-
ITC Instrument: e.g., MicroCal PEAQ-ITC.
-
Buffer: A buffer in which both the protein and the small molecule are stable and soluble (e.g., phosphate-buffered saline, PBS, with a small percentage of DMSO if required for ligand solubility). It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[7]
Experimental Protocol:
-
Sample Preparation:
-
Protein: Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The final protein concentration in the sample cell should ideally be 10-50 times the estimated K D .
-
Ligand: Dissolve this compound in the exact same buffer used for the final protein dialysis to a concentration that is 10-20 times that of the protein concentration in the cell.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Fill the reference cell with the ITC buffer.
-
Load the protein solution into the sample cell, ensuring no air bubbles are present.
-
-
Titration:
-
Load the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial data point to be discarded during analysis.
-
Program a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data will be a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (K a , from which K D is calculated), stoichiometry (n), and enthalpy (ΔH). The software provided with the ITC instrument will perform these calculations.
-
Visualizing the ITC Workflow
Caption: A schematic overview of the Isothermal Titration Calorimetry experimental workflow.
Alternative Techniques for Measuring Binding Affinity
While ITC is a powerful tool, other techniques are also widely employed in drug discovery, each with its own set of advantages and limitations.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[10][11] In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface.[12] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound.[10] SPR can provide both kinetic (k on and k off ) and affinity (K D ) data.[13][14]
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technology that measures biomolecular interactions in real-time.[15][16] Similar to SPR, one molecule is immobilized on a biosensor tip, which is then dipped into a solution containing the analyte.[17] Binding is measured as a change in the interference pattern of white light reflected from the two surfaces of the biosensor tip.[18] BLI is known for its high-throughput capabilities.[18]
Microscale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient.[19] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding.[19] MST can be performed in solution and requires a fluorescently labeled molecule.[20][21]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.[22][23] When a small fluorescent molecule is excited with polarized light, it tumbles rapidly, and the emitted light is largely depolarized.[23] Upon binding to a larger molecule, its rotation slows, and the emitted light remains more polarized.[24][25]
Comparative Analysis of Binding Affinity Techniques
The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the desired information, and available resources.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Microscale Thermophoresis (MST) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures change in optical interference | Measures change in thermophoretic movement | Measures change in rotational speed of a fluorophore |
| Labeling Required | No[3] | No[12] | No[15][16] | Yes (one molecule)[20][21] | Yes (one molecule)[23][24] |
| Immobilization | No (in-solution) | Yes (one molecule)[10][12] | Yes (one molecule)[15][17] | No (in-solution)[19] | No (in-solution)[24] |
| Information Obtained | K D , n, ΔH, ΔS[3][5][8] | K D , k on , k off[13][14] | K D , k on , k off[18] | K D[21][26] | K D[27] |
| Throughput | Low to medium[28][29] | Medium to high | High[18] | High | High |
| Sample Consumption | Relatively high[28][29] | Low | Low | Very low[26] | Low |
| Molecular Weight Limitations | None[29] | Can be challenging for small molecules[12] | Can be challenging for small molecules | Wide range | Requires a significant size difference between binding partners[23] |
| Buffer Constraints | Requires careful buffer matching[7][9] | Less sensitive to buffer mismatch | Less sensitive to buffer mismatch | Generally tolerant[20] | Generally tolerant |
Visualizing the Comparison of Key Features
Caption: A relationship diagram comparing key attributes of different binding affinity measurement techniques.
Senior Application Scientist's Recommendation
The selection of an appropriate technique for measuring binding affinity is a critical decision in the drug discovery workflow. My recommendation is guided by the stage of research and the specific questions being addressed.
For in-depth mechanistic understanding and lead optimization, Isothermal Titration Calorimetry (ITC) is the undisputed gold standard. Its ability to provide a complete thermodynamic signature of a binding event is unparalleled.[3][4] The enthalpic and entropic contributions to binding offer invaluable insights into the nature of the molecular interactions, which can guide rational drug design.[30] While it may have lower throughput and higher sample consumption compared to other methods, the richness of the data obtained often justifies these considerations, especially when characterizing a lead candidate.[28][29]
For high-throughput screening (HTS) of large compound libraries, techniques like Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP) are more suitable. Their higher throughput and lower sample requirements allow for the rapid identification of initial hits.
Surface Plasmon Resonance (SPR) occupies a middle ground, offering both kinetic and affinity data with reasonable throughput. It is an excellent choice for secondary screening and for characterizing the binding kinetics of promising hits.
In the context of a novel small molecule like This compound , an ideal workflow would involve using a high-throughput method for initial screening to identify a binding partner. Subsequently, ITC would be the method of choice to rigorously validate the interaction and provide the detailed thermodynamic data necessary for informed lead optimization. This comprehensive understanding of the binding thermodynamics is crucial for advancing a compound through the drug discovery pipeline.
References
- Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
- Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. NIH.
- Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PubMed Central.
- Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Harvard University.
- Protein-ligand binding measurements using fluorescence polariz
- Microscale thermophoresis. Wikipedia.
- MST Assay Service for Drug Discovery. Reaction Biology.
- Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. PMC - NIH.
- Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
- Bio-Layer Interferometry (BLI).
- Isothermal titration calorimetry of protein-protein interactions. PubMed - NIH.
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. PMC - NIH.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
- Techniques for Measuring Small Molecule-Target Protein Binding Affinity. Benchchem.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing.
- MicroScale Thermophoresis. NanoTemper Technologies.
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Unknown Source.
- Isothermal Titration Calorimetry: Principles and Applications | Request PDF.
- Computational evaluation of protein – small molecule binding. PMC - NIH.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
- Fluorescence Polariz
- Isothermal titr
- Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.
- Biolayer Interferometry vs Surface Plasmon Resonance Comparison. Nicoya Lifesciences.
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- Quick Start: Isothermal Titr
- Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC - PubMed Central.
- Analysis of protein-ligand interactions by fluorescence polariz
- Fluorescence Polarization Assays: Principles & Applic
- Isothermal Titration Calorimetry: Application in Drug Discovery. PharmaXChange.info.
- Bio-layer interferometry. Wikipedia.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Unknown Source.
- How to Assess Binding in Drug Discovery. TA Instruments.
- A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
- Isothermal titration calorimetry and thermal shift assay in drug design. Unknown Source.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
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- 30. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzothiophene-3-carbothioamide
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical agents. This guide provides a detailed protocol for the proper disposal of 1-Benzothiophene-3-carbothioamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Toxicity: Thioamide-containing compounds can exhibit significant toxicity.[1] The primary concern is acute toxicity if ingested. Related compounds like dibenzothiophene are classified as harmful if swallowed.[2]
-
Irritation: Benzothiophene derivatives are known to cause skin and serious eye irritation.[3][4] Direct contact should be avoided through the use of appropriate personal protective equipment.
-
Environmental Impact: Many sulfur-containing organic compounds are harmful or very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing the entry of this compound into drains and waterways is of paramount importance.
-
Combustibility: While not always highly flammable, many organic compounds can burn under the right conditions. Thermal decomposition of sulfur-containing compounds can release irritating and toxic gases, such as carbon monoxide, carbon dioxide, and sulfur oxides.[2][3]
Due to these potential hazards, this compound must be treated as a hazardous waste. Chemical waste generators are legally obligated to determine if a discarded chemical is classified as hazardous and to adhere to local, regional, and national hazardous waste regulations for its disposal.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[3][4] |
| Lab Coat | A full-length lab coat made of a suitable material. | To protect skin and clothing from contamination. Contaminated clothing should be removed and laundered separately. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if there is a risk of dust formation.[3] | To prevent inhalation of dust or aerosols, which could be harmful. Always work in a well-ventilated area or under a chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[3]
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."
Step 2: Secure Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[4]
-
The storage area should be inaccessible to unauthorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS representative or contractor with all available information about the chemical, including its known and suspected hazards.
-
The most common and recommended method for the disposal of such organic compounds is incineration at a licensed hazardous waste facility.[5] This process destroys the chemical structure, minimizing its environmental impact. Landfilling is generally not a suitable option for organic chemical waste.[5]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is crucial for minimizing harm.
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate the area if it is safe to do so.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the incident to your EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
-
Eawag-BBD. (2006). Thioacetamide Degradation Pathway. [Link]
-
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 3660B: Sulfur Cleanup. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard communication standard and pharmaceuticals. [Link]
-
Wikipedia. Hazardous waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
-
U.S. Environmental Protection Agency. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). [Link]
Sources
Mastering the Safe Handling of 1-Benzothiophene-3-carbothioamide: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or reactive compounds such as 1-Benzothiophene-3-carbothioamide, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, actionable information for the safe handling and disposal of this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, an analysis of its core structure and related compounds allows for a reasoned assessment of its potential hazards. The benzothiophene moiety is a sulfur-containing heterocyclic aromatic compound. Related benzothiophene derivatives have been identified as skin and eye irritants.[1] For instance, 1-Benzothiophene-3-carboxylic acid is known to cause skin and serious eye irritation.[1] Given the presence of the carbothioamide group, there is also the potential for toxicity if swallowed or in contact with skin, and it may be harmful if inhaled. Therefore, it is prudent to handle this compound as a hazardous substance, exercising caution to prevent contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the laboratory operation.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- N95 or higher rated respirator (if not in a fume hood) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Laboratory coat (consider a chemically resistant apron)- Work within a certified chemical fume hood |
| Reaction Quenching and Workup | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Laboratory coat (consider a chemically resistant apron)- Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood |
The rationale for these selections is grounded in a comprehensive risk mitigation strategy. Double-gloving provides an additional barrier against potential pinholes or tears in the outer glove. Chemical splash goggles are essential to protect the eyes from splashes of solutions, while a face shield offers broader protection for the entire face, particularly during vigorous reactions or when handling larger quantities. All operations involving this compound should ideally be conducted within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Handling and Disposal Protocol
Adherence to a standardized operational and disposal plan is crucial for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a laboratory coat, closed-toe shoes, and safety glasses. Don the specific PPE outlined in the table above before handling the compound.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, solvents, and reagents before commencing work.
2. Handling:
-
Weighing: If weighing the solid compound, do so within the confines of a chemical fume hood to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.
3. Cleanup and Disposal:
-
Quenching: If applicable, quench the reaction carefully with an appropriate reagent. Be mindful of any potential exothermic reactions.
-
Waste Segregation: Segregate waste into appropriate, clearly labeled containers. This includes solid waste (contaminated gloves, weighing paper) and liquid waste (reaction mixture, solvent rinses).
-
Disposal: Dispose of all waste in accordance with your institution's hazardous waste management guidelines.
-
Decontamination: Thoroughly decontaminate the work area and any glassware used with an appropriate solvent.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The responsible and safe handling of chemical reagents is a cornerstone of scientific excellence. By understanding the potential hazards of this compound, diligently using the appropriate personal protective equipment, and adhering to a structured handling and disposal protocol, researchers can confidently and safely advance their scientific endeavors.
References
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 24662-24-6. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
